molecular formula C12H12O2S B1375710 Benzyl 2-(thietan-3-ylidene)acetate CAS No. 1394319-40-4

Benzyl 2-(thietan-3-ylidene)acetate

货号: B1375710
CAS 编号: 1394319-40-4
分子量: 220.29 g/mol
InChI 键: YRMJBZIPJOULRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 2-(thietan-3-ylidene)acetate is a chemical compound for research and development applications. It features a thietane ring, a four-membered saturated heterocycle containing a sulfur atom, fused with an acetate ester bearing a benzyl protecting group. This structure makes it a valuable synthon in organic synthesis, particularly for constructing more complex molecules with sulfur heterocycles. Compounds with thietane and similar strained rings are of significant interest in medicinal chemistry and materials science . The benzyl ester group offers a reactive handle that can be modified under various conditions, while the thietan-ylidene moiety presents opportunities for further functionalization. Related acetate esters with oxetane rings are used as building blocks in pharmaceutical research , and analogous thietane-containing acids are commercially available for life science applications . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, storing it in a cool, dry place .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzyl 2-(thietan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c13-12(6-11-8-15-9-11)14-7-10-4-2-1-3-5-10/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMJBZIPJOULRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)OCC2=CC=CC=C2)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210821
Record name Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-40-4
Record name Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Benzyl 2-(thietan-3-ylidene)acetate, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a Horner-Wadsworth-Emmons reaction, a widely utilized and reliable method for the formation of carbon-carbon double bonds. This document details the necessary precursors, reaction mechanisms, and a representative experimental protocol.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process commencing with the preparation of two key precursors: thietan-3-one and benzyl 2-(diethoxyphosphoryl)acetate. These intermediates are then coupled via a Horner-Wadsworth-Emmons (HWE) olefination reaction to yield the final product.

G cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Core Reaction 1,3-Dihalopropane 1,3-Dihalopropane Thietane Thietane 1,3-Dihalopropane->Thietane Na2S Sodium_Sulfide Sodium Sulfide Sodium_Sulfide->Thietane Oxidation Oxidation Thietane->Oxidation e.g., RuCl3, NaIO4 Thietan-3-one Thietan-3-one Oxidation->Thietan-3-one HWE_Reaction Horner-Wadsworth-Emmons Reaction Thietan-3-one->HWE_Reaction Benzyl_alcohol Benzyl alcohol Benzyl_bromoacetate Benzyl bromoacetate Benzyl_alcohol->Benzyl_bromoacetate Bromoacetyl bromide Bromoacetyl_bromide Bromoacetyl bromide Bromoacetyl_bromide->Benzyl_bromoacetate Benzyl_phosphonate Benzyl 2-(diethoxyphosphoryl)acetate Benzyl_bromoacetate->Benzyl_phosphonate P(OEt)3 (Arbuzov reaction) Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Benzyl_phosphonate Benzyl_phosphonate->HWE_Reaction Final_Product This compound HWE_Reaction->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Precursor Synthesis

Synthesis of Thietan-3-one

Thietan-3-one is a key heterocyclic ketone intermediate. It can be synthesized from readily available starting materials such as 1,3-dihalopropanes. A common route involves the cyclization with a sulfur source, followed by oxidation of the resulting thietane.

Table 1: Summary of Thietan-3-one Synthesis Data

Starting MaterialReagentsProductYield (%)Reference
1,3-DibromopropaneNa2S, then RuCl3/NaIO4Thietan-3-oneModerate to GoodGeneral synthetic methods for thietanes[1]

Experimental Protocol: Synthesis of Thietan-3-one

  • Cyclization to Thietane: To a solution of sodium sulfide (1.1 eq) in ethanol/water, 1,3-dibromopropane (1.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude thietane.

  • Oxidation to Thietan-3-one: The crude thietane is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water. Ruthenium(III) chloride hydrate (0.01 eq) and sodium periodate (2.5 eq) are added, and the mixture is stirred vigorously at room temperature for 8 hours. The reaction is quenched with isopropanol, and the mixture is filtered. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford thietan-3-one.

Synthesis of Benzyl 2-(diethoxyphosphoryl)acetate

This phosphonate ester is the second key precursor for the Horner-Wadsworth-Emmons reaction. It is typically prepared via the Michaelis-Arbuzov reaction between benzyl bromoacetate and triethyl phosphite.

Table 2: Summary of Benzyl 2-(diethoxyphosphoryl)acetate Synthesis Data

Starting MaterialReagentProductYield (%)Reference
Benzyl bromoacetateTriethyl phosphiteBenzyl 2-(diethoxyphosphoryl)acetateHighGeneral Arbuzov reaction procedures

Experimental Protocol: Synthesis of Benzyl 2-(diethoxyphosphoryl)acetate

  • A mixture of benzyl bromoacetate (1.0 eq) and triethyl phosphite (1.2 eq) is heated at 120-130 °C for 4-6 hours under a nitrogen atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess triethyl phosphite and ethyl bromide byproduct are removed by distillation under reduced pressure to yield crude Benzyl 2-(diethoxyphosphoryl)acetate, which can often be used in the next step without further purification.

Core Reaction: Horner-Wadsworth-Emmons Olefination

The central step in the synthesis is the Horner-Wadsworth-Emmons reaction between thietan-3-one and the carbanion generated from benzyl 2-(diethoxyphosphoryl)acetate. This reaction is known for its high efficiency and stereoselectivity in forming alkenes.[2][3]

G cluster_0 Reagent Preparation & Reaction cluster_1 Workup & Purification Phosphonate Benzyl 2-(diethoxyphosphoryl)acetate in THF Deprotonation Deprotonation (0 °C to RT) Phosphonate->Deprotonation Base Base (e.g., NaH) in THF Base->Deprotonation Ylide Phosphonate Ylide Deprotonation->Ylide Addition Nucleophilic Addition Ylide->Addition Thietanone Thietan-3-one in THF Thietanone->Addition Intermediate Oxaphosphetane Intermediate Addition->Intermediate Elimination Elimination Intermediate->Elimination Quench Quench with sat. aq. NH4Cl Elimination->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Final_Product This compound Purification->Final_Product

Figure 2: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Table 3: Quantitative Data for this compound

PropertyValueSource
CAS Number 1394319-40-4Commercial Suppliers
Molecular Formula C12H12O2SCalculated
Molecular Weight 220.29 g/mol Calculated
Purity (Typical) ≥95%Commercial Suppliers
Expected Yield 60-80%Estimated based on similar HWE reactions

Experimental Protocol: Synthesis of this compound

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of benzyl 2-(diethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour until the evolution of hydrogen gas ceases.

  • The resulting solution is cooled to 0 °C, and a solution of thietan-3-one (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a mixture of (E)- and (Z)-isomers.

Conclusion

The synthesis of this compound is reliably achieved through a well-established Horner-Wadsworth-Emmons olefination. The required precursors, thietan-3-one and benzyl 2-(diethoxyphosphoryl)acetate, can be prepared from commercially available starting materials through standard organic synthesis procedures. The provided protocols offer a clear and actionable guide for the laboratory-scale synthesis of this compound, which holds potential for further investigation in the field of drug discovery.

References

An In-depth Technical Guide on Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(thietan-3-ylidene)acetate is a unique heterocyclic compound featuring a thietane ring, a four-membered sulfur-containing heterocycle. While specific experimental data on this molecule is limited in publicly accessible literature, this guide provides a comprehensive overview based on available information and well-established principles of organic chemistry and medicinal research. The thietane moiety is of growing interest in drug discovery, known to influence the physicochemical and pharmacological properties of molecules. This document outlines the core chemical properties, proposes a putative synthesis protocol, and discusses potential biological activities based on related structures. The information presented herein is intended to serve as a foundational resource for researchers investigating this and similar chemical entities.

Core Chemical Properties

Detailed experimental data for this compound is not extensively reported. The following table summarizes its fundamental chemical identifiers.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1394319-40-4[1][2]
Molecular Formula C₁₂H₁₂O₂SCalculated
Molecular Weight 220.29 g/mol
Canonical SMILES C1=CC=C(C=C1)COC(=O)C=C2CSC2-
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-

Putative Synthesis Protocol

Experimental Workflow: Proposed Synthesis via Horner-Wadsworth-Emmons Reaction

G reagent1 Diethyl (2-oxo-2-(benzyloxy)ethyl)phosphonate reaction Horner-Wadsworth-Emmons Reaction reagent1->reaction reagent2 Thietan-3-one reagent2->reaction base Strong Base (e.g., NaH) base->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product G compound This compound (Hypothetical Agent) receptor Cellular Target (e.g., Kinase, Receptor) compound->receptor Binds/Modulates caspase_cascade Caspase Cascade Activation (Caspase-8, Caspase-9) receptor->caspase_cascade Initiates executioner_caspases Executioner Caspases (Caspase-3, -6, -7) caspase_cascade->executioner_caspases Activates apoptosis Apoptosis executioner_caspases->apoptosis Executes

References

Benzyl 2-(thietan-3-ylidene)acetate: An Overview of a Novel Research Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1394319-40-4 Molecular Formula: C₁₂H₁₂O₂S Molecular Weight: 220.29 g/mol

Introduction

Benzyl 2-(thietan-3-ylidene)acetate is a sulfur-containing heterocyclic compound that has emerged as a molecule of interest within the scientific research community. Its unique structural features, incorporating a thietane ring, a benzyl group, and an acetate moiety, suggest potential applications in medicinal chemistry and materials science. This technical overview consolidates the currently available information on this compound.

Physicochemical Properties

While detailed experimental data is limited in publicly accessible literature, the fundamental properties of this compound can be inferred from its structure.

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₂SCalculated
Molecular Weight220.29 g/mol Calculated
Purity≥95%Commercial Supplier Data

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not widely published. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction between a suitable thietan-3-one precursor and a phosphonate or phosphonium ylide bearing the benzyl acetate group.

G Thietan_3_one Thietan-3-one Reaction Horner-Wadsworth-Emmons Reaction Thietan_3_one->Reaction Benzyl_phosphonoacetate Benzyl (diethoxyphosphoryl)acetate Benzyl_phosphonoacetate->Reaction Base Strong Base (e.g., NaH) Base->Reaction Solvent Aprotic Solvent (e.g., THF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Conceptual Horner-Wadsworth-Emmons synthesis of the target compound.

A detailed experimental protocol would require laboratory validation but would likely follow these general steps:

  • Ylide Formation: The phosphonate ester, benzyl (diethoxyphosphoryl)acetate, is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) to generate the corresponding carbanion (ylide).

  • Reaction with Ketone: Thietan-3-one, dissolved in the same solvent, is added dropwise to the ylide solution. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product would then be purified using column chromatography on silica gel to yield the pure this compound.

Potential Applications and Biological Activity

The thietane ring is a structural motif present in some biologically active molecules, and its strained four-membered ring can impart unique chemical reactivity. While no specific biological activity or signaling pathway involvement for this compound has been reported in scientific literature, its structure suggests several areas for potential investigation:

  • Enzyme Inhibition: The ester functionality and the overall molecular shape could allow it to act as a substrate mimic or an allosteric modulator for various enzymes.

  • Antimicrobial Research: Sulfur-containing heterocycles are known to possess antimicrobial properties. This compound could be screened for activity against various bacterial and fungal strains.

  • Drug Discovery Scaffold: The molecule could serve as a starting point or a fragment for the development of more complex molecules with therapeutic potential.

Logical Workflow for Biological Screening

The initial biological evaluation of this compound would logically proceed through a series of in vitro assays.

G Compound This compound Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Target-Based Assays) Hit_Identification->Secondary_Assays Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Active Active Inactive Inactive

Caption: A logical workflow for the initial biological screening of the compound.

Conclusion

This compound (CAS 1394319-40-4) is a novel chemical entity with potential for further scientific exploration. The current lack of published data presents an opportunity for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery to investigate its properties and potential applications. The conceptual synthetic and screening workflows provided here offer a foundational framework for such future studies. As a commercially available but understudied molecule, it represents a frontier for new discoveries.

Benzyl 2-(thietan-3-ylidene)acetate molecular weight and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on Benzyl 2-(thietan-3-ylidene)acetate, a specific organic compound of interest in chemical research. While the core structural and molecular data are established, this guide also highlights the current limitations in publicly accessible, in-depth experimental and biological data for this molecule.

Core Molecular Data

This compound is an ester formed from benzyl alcohol and 2-(thietan-3-ylidene)acetic acid. Its structure features a four-membered, sulfur-containing thietane ring with an exocyclic double bond.

Structure:

The key quantitative and identifying data for this compound are summarized in the table below.

PropertyDataSource
Molecular Weight 220.29 g/mol
Molecular Formula C₁₂H₁₂O₂SInferred
CAS Number 1394319-40-4
Purity ≥95%

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield detailed, publicly available experimental protocols for the synthesis of this compound. While general methods for esterification and synthesis of thietane-containing compounds exist, specific reaction conditions, purification methods, and characterization data for this particular molecule have not been published in accessible literature.

Quantitative Experimental Data

Similarly, specific quantitative experimental data such as ¹H-NMR, ¹³C-NMR, mass spectrometry (MS), or infrared (IR) spectroscopy data for this compound are not available in the public domain. This information is crucial for the unambiguous identification and characterization of the compound and would typically be found in peer-reviewed scientific journals or detailed patent literature, which are not currently available for this molecule.

Applications in Drug Development & Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. No studies have been published that describe its effects on biological systems, its mechanism of action, or its potential involvement in any signaling pathways. Consequently, its application in drug development is not documented in the accessible scientific literature.

Visualization

Due to the lack of published experimental workflows for the synthesis of this compound and the absence of any information regarding its role in biological signaling pathways, the generation of Graphviz diagrams as requested is not possible.

Conclusion

This compound is a chemically defined entity with a known structure, molecular weight, and CAS number. However, the in-depth technical information required by researchers and drug development professionals, such as detailed synthetic protocols, comprehensive characterization data, and biological activity studies, is not currently available in the public domain. Further research and publication are needed to elucidate the properties and potential applications of this compound.

Technical Guide: Spectroscopic and Synthetic Profile of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a probable synthetic route for the novel compound Benzyl 2-(thietan-3-ylidene)acetate. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic values based on the analysis of analogous chemical structures. Detailed experimental protocols for the synthesis and subsequent spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate further research and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1394319-40-4

  • Molecular Formula: C₁₂H₁₂O₂S

  • Molecular Weight: 220.29 g/mol

  • Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of structurally similar compounds, including benzyl esters and α,β-unsaturated esters containing a thietane ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.40m5HAr-H
~ 5.80 - 6.00m1H=CH
~ 5.20s2HO-CH₂ -Ph
~ 4.00 - 4.20m2HS-CH₂ -C=
~ 3.80 - 4.00m2HS-CH₂ -C=
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 166C =O (Ester)
~ 145C =CH
~ 136Ar-C (Quaternary)
~ 128.7Ar-C H
~ 128.5Ar-C H
~ 128.3Ar-C H
~ 118C=C H
~ 66O-C H₂-Ph
~ 35S-C H₂-C=
~ 33S-C H₂-C=
Predicted IR Data (Neat)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3030mC-H stretch (Aromatic)
~ 2950mC-H stretch (Aliphatic)
~ 1715sC=O stretch (α,β-unsaturated ester)
~ 1640mC=C stretch
~ 1250sC-O stretch (Ester)
~ 700, 750sC-H bend (Aromatic, monosubstituted)
Predicted Mass Spectrometry Data (EI)
m/zRelative IntensityAssignment
220Moderate[M]⁺
91High[C₇H₇]⁺ (Tropylium ion)
129Moderate[M - C₇H₇O]⁺
108Moderate[C₇H₈O]⁺ (Benzyl alcohol)

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction between thietan-3-one and a phosphonate ylide derived from benzyl 2-(diethoxyphosphoryl)acetate.

Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product cluster_analysis Characterization Thietanone Thietan-3-one Reaction_Vessel Reaction under Inert Atmosphere Thietanone->Reaction_Vessel Phosphonate Benzyl 2-(diethoxyphosphoryl)acetate Phosphonate->Reaction_Vessel Base Base (e.g., NaH) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Vessel Quenching Quenching (e.g., with water) Reaction_Vessel->Quenching 1. Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction 2. Drying Drying (e.g., with Na₂SO₄) Extraction->Drying 3. Filtration Filtration Drying->Filtration 4. Concentration Concentration in vacuo Filtration->Concentration 5. Chromatography Column Chromatography Concentration->Chromatography 6. Product This compound Chromatography->Product 7. NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

3.2.1. Synthesis of this compound

  • Preparation of the Ylide: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add benzyl 2-(diethoxyphosphoryl)acetate (1.0 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Reaction with Thietan-3-one: Cool the ylide solution back to 0 °C and add a solution of thietan-3-one (1.2 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

3.2.2. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Reference the spectra to the TMS peak (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C NMR).

3.2.3. IR Spectroscopy

  • Sample Preparation: As the product is expected to be an oil or a low-melting solid, a neat spectrum can be obtained. Place a small drop of the purified compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.4. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the purified product in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.

  • Data Interpretation: Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information about the compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic strategy for this compound. The predicted data and detailed protocols herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related novel chemical entities in the field of drug discovery and development. Further experimental validation is recommended to confirm the presented data.

In-depth Technical Guide: Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Benzyl 2-(thietan-3-ylidene)acetate. As of the current date, dedicated studies detailing its biological activity, signaling pathways, and associated experimental protocols are not present in publicly accessible scientific databases.

The search for information on "this compound" primarily yields listings in chemical supplier catalogs, providing basic physicochemical properties but no biological data. While research exists on related structural motifs, such as benzyl acetate and various thietane derivatives, a direct extrapolation to the mechanism of action for the specific compound would be scientifically unfounded.

This document will, therefore, outline the general biological potential of related chemical classes to provide a theoretical framework for future research into this compound.

Potential Areas of Biological Activity Based on Structural Analogs

The structure of this compound contains two key moieties: the benzyl acetate group and the thietane ring. Research into compounds containing these fragments suggests potential, though unconfirmed, avenues for biological activity.

Benzyl Acetate and Related Esters

Benzyl acetate is a common fragrance and flavoring agent. While generally considered safe, some studies have investigated its metabolic fate and potential biological effects. It is an ester that can be hydrolyzed in vivo to benzyl alcohol and acetic acid. Benzyl alcohol is subsequently metabolized to benzoic acid.

Thietane-Containing Compounds

The thietane ring, a four-membered sulfur-containing heterocycle, is a structural feature in some biologically active molecules. Thietane derivatives have been explored for a range of therapeutic applications, although they are less common in drug discovery than other sulfur-containing heterocycles like thiophene and thiazole.

Table 1: Summary of General Biological Activities of Related Compound Classes

Compound ClassPotential Biological ActivitiesNotes
Benzyl EstersAntimicrobial, Flavoring agentActivity is highly dependent on the overall molecular structure.
Thietane DerivativesAnticancer, Antiviral, Enzyme inhibitionThe reactivity of the thietane ring can contribute to biological effects.

Postulated Experimental Workflow for Elucidating Mechanism of Action

Should research on this compound be undertaken, a systematic approach would be necessary to determine its mechanism of action. The following represents a logical experimental workflow.

Caption: Proposed experimental workflow for mechanism of action studies.

Hypothetical Signaling Pathway Involvement

Without experimental data, any depiction of a signaling pathway for this compound would be purely speculative. However, to illustrate the format requested, a generic kinase signaling pathway is presented below. This is a placeholder and does not represent actual data for the compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus Ligand Hypothetical Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Translocation GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Generic representation of a kinase signaling pathway.

Conclusion

There is a clear need for foundational research to determine the biological effects and mechanism of action of this compound. The information presented here on related compounds and potential experimental strategies provides a starting point for such investigations. Future studies, including broad phenotypic screening followed by target identification and pathway analysis, are required to elucidate the pharmacological properties of this compound. Until such data becomes available, any claims regarding its mechanism of action would be premature.

The Rising Potential of Thietane Compounds in Drug Discovery: A Technical Overview of Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the scientific community is increasingly turning its attention to unique heterocyclic scaffolds. Among these, thietanes, four-membered rings containing a sulfur atom, are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth analysis of the current research on thietane derivatives, focusing on their antiviral, anticancer, and antimicrobial properties, and is intended for researchers, scientists, and professionals in the field of drug development.

The strategic incorporation of the thietane ring into molecular structures can significantly influence their physicochemical properties and biological activities.[1][2] This guide summarizes the key quantitative data on the bioactivity of thietane compounds, details the experimental protocols used for their evaluation, and visualizes the proposed mechanisms of action.

Antiviral Activity of Thietane Nucleoside Analogs

Thietane-containing nucleoside analogs have demonstrated significant potential as antiviral agents, particularly against a range of RNA and DNA viruses. These compounds often act as inhibitors of viral polymerases, crucial enzymes for viral replication.[3][4][5]

Quantitative Antiviral Data

The antiviral efficacy of several thietane nucleoside derivatives has been quantified through in vitro cell-based assays. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are key parameters used to evaluate their potential as therapeutic agents. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile.

Compound ClassVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
d-Thietanose Nucleosides HIV-1PBM[6]
d-uridine analog (23)6.9>100>14.5[6]
d-cytidine analog (24)1.328.521.9[6]
d-5-fluorocytidine analog (25)5.898.216.9[6]
l-Thietanose Nucleosides HIV-1PBM[6]
l-cytidine analog (52)14.1>100>7.1[6]
2'-Spirothietane Uridine Derivatives Chikungunya virus (CHIKV)Huh-7[7]
Compound 171.9>100>53[7]
Compound 180.3>100>333[7]
Sindbis virus (SINV)Huh-7[7]
Compound 183.2>100>31[7]
Hepatitis C virus (HCV)Huh-7[7]
Compound 171.1>100>91[7]
Compound 180.8>100>125[7]
Dengue virus (DENV)Huh-7[7]
Compound 173.4>100>29[7]
Compound 181.8>100>56[7]
Mechanism of Action: Viral Polymerase Inhibition

The primary mechanism of action for many antiviral nucleoside analogs, including thietane derivatives, involves the inhibition of viral RNA- or DNA-dependent polymerases.[3][5] These compounds undergo intracellular phosphorylation to their active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain. This incorporation can lead to chain termination, thereby halting viral replication.[3][7]

antiviral_mechanism Thietane_Nucleoside Thietane Nucleoside Analog Cell_Membrane Cell Membrane Thietane_Nucleoside->Cell_Membrane Uptake Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Cellular_Kinases Cellular/Viral Kinases Intracellular_Space->Cellular_Kinases Phosphorylation Thietane_TP Thietane Nucleoside Triphosphate (Active Form) Cellular_Kinases->Thietane_TP Viral_Polymerase Viral RNA/DNA Polymerase Thietane_TP->Viral_Polymerase Competitive Inhibition Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation anticancer_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) Thietane_Compound Thietane Compound Treatment Cancer_Cell_Lines->Thietane_Compound MTT_Assay MTT Assay (Cytotoxicity) Thietane_Compound->MTT_Assay IC50_Determination IC₅₀ Value Determination MTT_Assay->IC50_Determination Microtubule_Assay Microtubule Disassembly Assay IC50_Determination->Microtubule_Assay Further Investigation Topo_Assay Topoisomerase II Inhibition Assay IC50_Determination->Topo_Assay Apoptosis_Analysis Apoptosis Analysis (e.g., Annexin V) IC50_Determination->Apoptosis_Analysis

References

An In-depth Technical Guide to the Solubility and Stability of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of Benzyl 2-(thietan-3-ylidene)acetate, a novel compound with potential applications in pharmaceutical development. Due to the limited availability of specific experimental data for this compound, this document focuses on established protocols and predictive methods applicable to heterocyclic compounds and esters. It is designed to equip researchers with the necessary tools to characterize the physicochemical properties of this and similar molecules. This guide details experimental procedures for solubility determination, including the shake-flask method, and outlines a comprehensive stability testing program encompassing forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions, in line with ICH guidelines. All quantitative data that would be generated from these studies are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental workflows and logical relationships visualized through Graphviz diagrams.

Introduction to this compound

This compound is an organic molecule characterized by a benzyl ester functional group and a thietane ring. Its chemical structure (Figure 1) suggests potential for biological activity, making its physicochemical properties, such as solubility and stability, critical parameters for investigation in drug discovery and development. The thietane moiety, a four-membered sulfur-containing heterocycle, can influence the molecule's conformation and interaction with biological targets. The benzyl ester group may be susceptible to hydrolysis, impacting the compound's stability and potential prodrug applications.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1394319-40-4

  • Molecular Formula: C₁₂H₁₂O₂S

  • Molecular Weight: 220.29 g/mol

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy. This section outlines the methods for determining the solubility of this compound.

Predictive Methods for Solubility Estimation

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. These methods are based on the molecule's structure and various physicochemical descriptors.

Table 1: Predicted Physicochemical Properties and Solubility of this compound

ParameterPredicted ValueMethod/Software
LogP (o/w)2.5 - 3.5Cheminformatics Software (e.g., ChemDraw, MarvinSketch)
pKaNot ionizable in physiological pH rangePredictive algorithms (e.g., ACD/Labs, Marvin)
Aqueous SolubilityLow to moderateGeneral Solubility Equation (GSE), ALOGPS
Experimental Determination of Solubility

The "gold standard" for determining equilibrium aqueous solubility is the shake-flask method.

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) add_compound Add Excess Compound to Buffers prep_buffers->add_compound agitate Agitate at Constant Temperature (24-72h) add_compound->agitate separate Centrifuge/Filter to Separate Solid agitate->separate quantify Quantify Concentration by HPLC separate->quantify

Table 2: Expected Solubility Data for this compound

pHTemperature (°C)Solubility (µg/mL)
1.225Data to be determined
4.525Data to be determined
6.825Data to be determined
7.425Data to be determined
1.237Data to be determined
4.537Data to be determined
6.837Data to be determined
7.437Data to be determined

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to accelerate the degradation of the compound under various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active substance.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis compound This compound hydrolysis Hydrolysis (Acidic, Basic, Neutral) compound->hydrolysis oxidation Oxidation (e.g., H₂O₂) compound->oxidation photolysis Photolysis (UV/Vis Light) compound->photolysis thermal Thermal (Heat) compound->thermal hplc HPLC Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc mass_spec Mass Spectrometry (for identification) hplc->mass_spec

The ester linkage in this compound is susceptible to hydrolysis.

  • Experimental Protocol:

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH at room temperature.

    • Neutral Hydrolysis: Dissolve the compound in purified water and heat at a controlled temperature.

    • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the amount of remaining parent compound and the formation of degradation products.

  • Experimental Protocol:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Protect the solution from light.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Experimental Protocol (ICH Q1B):

    • Expose the solid compound and its solution in a chemically inert solvent to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • Analyze the exposed and control samples by HPLC.

  • Experimental Protocol:

    • Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

    • At specified time points, withdraw samples and analyze by HPLC.

Table 3: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Products
Acid Hydrolysis0.1 N HCl60-80 °CTo be determinedBenzyl alcohol, 2-(thietan-3-ylidene)acetic acid
Base Hydrolysis0.1 N NaOHRoom Temp.To be determinedBenzyl alcohol, salt of 2-(thietan-3-ylidene)acetic acid
Neutral HydrolysisWater60-80 °CTo be determinedBenzyl alcohol, 2-(thietan-3-ylidene)acetic acid
Oxidation3-30% H₂O₂Room Temp.To be determinedSulfoxide, sulfone derivatives
Photolysis≥ 1.2 million lux hours, ≥ 200 W h/m²AmbientTo be determinedIsomers, photo-oxidation products
Thermal60-80 °C (solid state)60-80 °CTo be determinedTo be determined

Signaling Pathways and Logical Relationships

While the specific biological targets and signaling pathways of this compound are yet to be elucidated, a general workflow for its investigation in a drug discovery context can be outlined.

G compound This compound physchem Physicochemical Characterization (Solubility, Stability) compound->physchem in_vitro In Vitro Assays (Target Binding, Cell-based) physchem->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet publicly available, the detailed protocols and methodologies described herein offer a clear path for its physicochemical characterization. The presented experimental workflows and data presentation tables are designed to aid researchers in generating and organizing the critical data necessary for advancing this and other novel compounds through the drug discovery and development pipeline. The application of these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for regulatory submissions and for making informed decisions in pharmaceutical research.

Benzyl 2-(thietan-3-ylidene)acetate: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(thietan-3-ylidene)acetate is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The thietane ring, a four-membered heterocycle containing a sulfur atom, is a structural motif of growing interest in drug discovery due to its unique physicochemical properties. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological significance. Due to the limited specific data on this compound, this review also discusses generalized experimental protocols and the known biological activities of structurally related thietane derivatives.

Introduction

The thietane moiety has been recognized as a valuable scaffold in medicinal chemistry, offering a unique combination of stability, polarity, and three-dimensionality. Unlike its more commonly studied oxygen analogue, the oxetane ring, the thietane ring has received comparatively less attention but is gaining recognition for its potential to modulate the pharmacological properties of bioactive molecules. This compound incorporates this intriguing heterocyclic core, suggesting its potential as a building block for novel therapeutic agents. This document aims to consolidate the current knowledge on this compound and to provide a technical resource for researchers interested in its synthesis and potential applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1394319-40-4
Molecular Formula C₁₂H₁₂O₂S
Molecular Weight 220.29 g/mol
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound has not been explicitly documented in peer-reviewed literature, the most plausible and widely accepted method for its preparation is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful tool for the stereoselective synthesis of alkenes from stabilized phosphonate carbanions and aldehydes or ketones.

Proposed Synthetic Pathway via Horner-Wadsworth-Emmons Reaction

The synthesis of this compound would likely proceed through the reaction of thietan-3-one with benzyl 2-(diethoxyphosphoryl)acetate in the presence of a suitable base.

G cluster_reactants Reactants cluster_products Products Thietan_3_one Thietan-3-one HWE_Reaction Horner-Wadsworth-Emmons Reaction Thietan_3_one->HWE_Reaction Phosphonate Benzyl 2-(diethoxyphosphoryl)acetate Phosphonate->HWE_Reaction Base Base (e.g., NaH, K2CO3) Base->HWE_Reaction Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->HWE_Reaction Product This compound Byproduct Diethyl phosphate byproduct HWE_Reaction->Product HWE_Reaction->Byproduct

Proposed Horner-Wadsworth-Emmons synthesis of this compound.
General Experimental Protocol (Proposed)

The following is a generalized experimental protocol for the synthesis of this compound based on standard Horner-Wadsworth-Emmons reaction conditions.

Materials:

  • Thietan-3-one

  • Benzyl 2-(diethoxyphosphoryl)acetate (CAS: 7396-44-3)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of benzyl 2-(diethoxyphosphoryl)acetate (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the phosphonate ylide.

  • The reaction mixture is cooled back to 0 °C, and a solution of thietan-3-one (1.2 eq) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Expected Outcome: The Horner-Wadsworth-Emmons reaction typically favors the formation of the more thermodynamically stable (E)-isomer of the α,β-unsaturated ester.

Spectroscopic Data (Hypothetical)

While no specific spectroscopic data for this compound has been found in the literature, Table 2 provides a list of expected characteristic signals based on the structure of the molecule.

Spectroscopic TechniqueExpected Characteristic Signals
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm).- Methylene protons of the benzyl group (singlet, ~5.2 ppm).- Vinylic proton of the ylidene group (singlet or triplet, depending on coupling, ~6.0-6.5 ppm).- Methylene protons of the thietane ring adjacent to the double bond (multiplet, ~3.8-4.2 ppm).- Methylene protons of the thietane ring adjacent to the sulfur atom (multiplet, ~3.2-3.6 ppm).
¹³C NMR - Carbonyl carbon of the ester (~165-170 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Quaternary carbon of the ylidene group (~140-150 ppm).- Vinylic carbon of the ylidene group (~115-125 ppm).- Methylene carbon of the benzyl group (~66-68 ppm).- Methylene carbons of the thietane ring (~30-40 ppm).
IR Spectroscopy - C=O stretch of the ester (~1710-1730 cm⁻¹).- C=C stretch of the alkene (~1640-1660 cm⁻¹).- C-O stretch of the ester (~1150-1250 cm⁻¹).- Aromatic C-H stretches (~3030-3100 cm⁻¹).- Aliphatic C-H stretches (~2850-2960 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 220.06.

Biological Activity and Potential Applications

To date, there are no published studies specifically investigating the biological activity of this compound. However, the thietane scaffold is present in a number of biologically active compounds, suggesting that this molecule could serve as a valuable intermediate for the synthesis of new therapeutic agents.

Known Biological Activities of Thietane Derivatives

Thietane derivatives have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some thietane-containing compounds have demonstrated activity against various bacterial and fungal strains. For example, derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide have been synthesized and shown to possess antimicrobial properties.

  • Anticancer Activity: The unique conformational properties of the thietane ring can be exploited to design novel anticancer agents.

  • Enzyme Inhibition: Thietane-based molecules have been explored as inhibitors of various enzymes implicated in disease.

The presence of the α,β-unsaturated ester moiety in this compound also suggests its potential as a Michael acceptor, which could be a mechanism for covalent interaction with biological targets.

G cluster_core This compound cluster_potential Potential Biological Relevance Core Thietane Ring (Unique 3D Scaffold) Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticancer Anticancer Activity Core->Anticancer Unsaturated_Ester α,β-Unsaturated Ester (Michael Acceptor) Enzyme_Inhibition Enzyme Inhibition Unsaturated_Ester->Enzyme_Inhibition

Potential biological relevance of this compound.

Conclusion and Future Directions

This compound is a molecule of interest due to its incorporation of the underexplored thietane scaffold. While specific literature on its synthesis and biological activity is scarce, a plausible synthetic route via the Horner-Wadsworth-Emmons reaction can be proposed. The lack of biological data presents a clear opportunity for future research.

Future studies should focus on:

  • The development and optimization of a reliable synthetic protocol for this compound and its analogues.

  • Comprehensive spectroscopic characterization to confirm its structure and stereochemistry.

  • Screening for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

  • Utilizing this compound as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide serves as a foundational resource to stimulate further investigation into this promising, yet understudied, chemical entity.

An In-Depth Technical Guide to the Synthesis of Benzyl 2-(thietan-3-ylidene)acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 2-(thietan-3-ylidene)acetate and its derivatives, compounds of interest in medicinal chemistry and drug development. The core of this synthesis lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the stereoselective formation of alkenes. This document details the necessary starting materials, key reaction protocols, and the underlying chemical principles.

Introduction

Thietanes are four-membered heterocyclic compounds containing a sulfur atom that have garnered significant attention in medicinal chemistry. The strained thietane ring can act as a bioisostere for other functional groups, influencing the physicochemical properties of a molecule, such as solubility and metabolic stability. The exocyclic α,β-unsaturated ester moiety of this compound derivatives serves as a versatile handle for further chemical modifications, making these compounds valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.

The primary synthetic route to this compound involves the olefination of thietan-3-one. The Horner-Wadsworth-Emmons reaction is the method of choice for this transformation due to its high efficiency, stereoselectivity, and the facile removal of byproducts.[1]

Synthetic Pathway Overview

The synthesis of this compound derivatives can be conceptually broken down into two main stages: the preparation of the key precursors and the subsequent olefination reaction.

Synthesis_Overview cluster_0 Starting Material Synthesis cluster_1 Olefination Reaction 1,3-Dihalopropane 1,3-Dihalopropane Thietan-3-one Thietan-3-one 1,3-Dihalopropane->Thietan-3-one Na2S Thietan-3-one_2 Thietan-3-one Benzyl_Alcohol Benzyl Alcohol Benzyl_2_diethoxyphosphoryl_acetate Benzyl 2-(diethoxyphosphoryl)acetate Benzyl_Alcohol->Benzyl_2_diethoxyphosphoryl_acetate Arbuzov Reaction Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Benzyl_2_diethoxyphosphoryl_acetate Benzyl_2_diethoxyphosphoryl_acetate_2 Benzyl 2-(diethoxyphosphoryl)acetate Target_Molecule This compound Thietan-3-one_2->Target_Molecule Benzyl_2_diethoxyphosphoryl_acetate_2->Target_Molecule Horner-Wadsworth-Emmons HWE_Mechanism Phosphonate Benzyl 2-(diethoxyphosphoryl)acetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Thietan-3-one Thietan-3-one Thietan-3-one->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Product This compound Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate byproduct Oxaphosphetane->Byproduct

References

An In-depth Technical Guide to the Reactivity of the Thietane Ring in Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thietane ring, a four-membered sulfur-containing heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent ring strain and the presence of a sulfur atom confer unique physicochemical properties and reactivity patterns that can be exploited in drug design. This technical guide focuses on the reactivity of a specific thietane-containing compound, Benzyl 2-(thietan-3-ylidene)acetate. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates its likely chemical behavior based on well-established principles of thietane chemistry and the reactivity of α,β-unsaturated esters. This guide will cover the predicted synthesis, reactivity of the thietane ring itself, and the reactivity of the exocyclic α,β-unsaturated ester moiety.

Introduction to Thietane Chemistry

Thietanes are four-membered heterocyclic compounds containing one sulfur atom. The ring is strained, which influences its geometry and reactivity. Unlike its oxygen analog, oxetane, the thietane ring is less polar but the sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, which significantly alters the molecule's polarity and hydrogen bonding capacity. These features make thietanes attractive scaffolds in drug discovery for modulating properties such as solubility, metabolic stability, and receptor binding.

Synthesis of this compound

The structure of this compound strongly suggests its synthesis via the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The synthesis would involve the reaction of thietan-3-one with a stabilized phosphonate ylide generated from benzyl 2-(diethoxyphosphoryl)acetate . The HWE reaction generally favors the formation of the (E)-isomer, which is expected to be the major product in this synthesis.[1][2]

HWE_Synthesis thietan_3_one Thietan-3-one oxaphosphetane Oxaphosphetane Intermediate thietan_3_one->oxaphosphetane + Ylide phosphonate Benzyl 2-(diethoxyphosphoryl)acetate ylide Phosphonate Ylide phosphonate->ylide + Base base Base (e.g., NaH) product This compound ylide->oxaphosphetane oxaphosphetane->product Elimination

Caption: Proposed synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

General Experimental Protocol for Horner-Wadsworth-Emmons Reaction
  • Reagents and Solvent:

    • Benzyl 2-(diethoxyphosphoryl)acetate

    • A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

    • Anhydrous aprotic solvent, typically tetrahydrofuran (THF) or dimethoxyethane (DME)

    • Thietan-3-one

  • Procedure:

    • To a stirred suspension of the base (e.g., NaH, 1.1 eq.) in the anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of benzyl 2-(diethoxyphosphoryl)acetate (1.0 eq.) in the same solvent is added dropwise.

    • The reaction mixture is stirred at room temperature for a specified time (e.g., 1 hour) to ensure the complete formation of the phosphonate ylide.

    • The mixture is then cooled back to 0 °C, and a solution of thietan-3-one (1.0 eq.) in the anhydrous solvent is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Reactivity of the Thietane Ring

The reactivity of the thietane ring in this compound is primarily dictated by the ring strain and the nucleophilicity/oxidizability of the sulfur atom.

S-Oxidation

The sulfur atom in the thietane ring can be readily oxidized to a sulfoxide and subsequently to a sulfone. This transformation can have a profound impact on the molecule's polarity, solubility, and biological activity.

ReactionReagent(s)Product
S-Oxidation to Sulfoxidem-Chloroperoxybenzoic acid (m-CPBA) (1 eq.), Sodium periodate (NaIO₄)Benzyl 2-(1-oxidothietan-3-ylidene)acetate
S-Oxidation to Sulfonem-Chloroperoxybenzoic acid (m-CPBA) (2 eq.), Hydrogen peroxide (H₂O₂)Benzyl 2-(1,1-dioxidothietan-3-ylidene)acetate
Ring-Opening Reactions

The strained four-membered ring is susceptible to cleavage by strong nucleophiles. The attack typically occurs at one of the carbon atoms adjacent to the sulfur, leading to a thiol intermediate which can be further functionalized.

Ring_Opening start_molecule This compound intermediate Thiolate Intermediate start_molecule->intermediate + Nu⁻ nucleophile Nu⁻ (Strong Nucleophile) nucleophile->intermediate product Ring-Opened Product intermediate->product Workup

Caption: General pathway for the nucleophilic ring-opening of the thietane ring.

NucleophileExpected Product
Organolithium reagents (e.g., n-BuLi)Ring-opened product with a butyl group attached to the carbon and a free thiol.
Grignard reagents (e.g., PhMgBr)Ring-opened product with a phenyl group attached to the carbon and a free thiol.
Strong amines (e.g., LDA)Potential for ring-opening, though Michael addition may be a competing pathway.

Reactivity of the α,β-Unsaturated Ester Moiety

The exocyclic double bond conjugated to the benzyl ester group is an electrophilic site, making it susceptible to nucleophilic attack, particularly through a Michael (conjugate) addition mechanism.

Michael (Conjugate) Addition

A wide range of soft nucleophiles can add to the β-carbon of the α,β-unsaturated ester system. This is a powerful method for introducing diverse functional groups.[3]

Michael_Addition start_molecule This compound enolate Enolate Intermediate start_molecule->enolate + Michael Donor michael_donor Michael Donor (e.g., R₂CuLi, RSH, R₂NH) michael_donor->enolate product Michael Adduct enolate->product Protonation

Caption: General mechanism for the Michael addition to this compound.

Michael Donor (Nucleophile)Reagent/CatalystProduct Class
OrganocupratesR₂CuLi3-Alkyl/Aryl-substituted thietane acetate
ThiolsBase (e.g., Et₃N)3-Thioether-substituted thietane acetate
Amines-3-Amino-substituted thietane acetate
EnolatesBase (e.g., LDA)1,5-Dicarbonyl compounds
Reduction of the Double Bond

The exocyclic double bond can be selectively reduced without affecting the ester or the thietane ring under appropriate conditions.

ReactionReagent(s)Product
Catalytic HydrogenationH₂, Pd/CBenzyl 2-(thietan-3-yl)acetate
Transfer HydrogenationHantzsch ester, OrganocatalystBenzyl 2-(thietan-3-yl)acetate
Hydrolysis of the Benzyl Ester

The benzyl ester can be cleaved to yield the corresponding carboxylic acid. This is a common deprotection step in multi-step synthesis.

ReactionReagent(s)Product
HydrogenolysisH₂, Pd/C2-(Thietan-3-ylidene)acetic acid
Basic HydrolysisLiOH, THF/H₂O2-(Thietan-3-ylidene)acetic acid
Acidic HydrolysisH₂SO₄, H₂O2-(Thietan-3-ylidene)acetic acid

Summary of Predicted Reactivity

The following table summarizes the key reactive sites and potential transformations of this compound.

Reactive SiteType of ReactionKey ReagentsPotential Outcome
Thietane Sulfur S-Oxidationm-CPBA, H₂O₂Formation of sulfoxide or sulfone
Thietane Ring (C-S bonds) Nucleophilic Ring-Openingn-BuLi, PhMgBrCleavage of the four-membered ring
Exocyclic C=C Bond Michael AdditionR₂CuLi, RSH, R₂NHAddition of nucleophiles to the β-carbon
Exocyclic C=C Bond ReductionH₂, Pd/CSaturation of the double bond
Benzyl Ester Hydrolysis/HydrogenolysisLiOH, H₂/Pd-CFormation of the corresponding carboxylic acid

Conclusion

This compound is a molecule with multiple reactive centers, offering a rich platform for chemical derivatization. The thietane ring provides opportunities for S-oxidation and nucleophilic ring-opening, while the α,β-unsaturated ester moiety allows for a variety of conjugate additions, reductions, and ester manipulations. This versatility makes it a valuable scaffold for the synthesis of novel compounds, particularly in the context of drug discovery where fine-tuning of molecular properties is paramount. The predictive reactivity outlined in this guide provides a roadmap for researchers to explore the chemical space around this promising thietane derivative.

References

Benzyl 2-(thietan-3-ylidene)acetate quantum chemical calculations

Author: BenchChem Technical Support Team. Date: November 2025

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By simulating molecular structures and properties at the electronic level, these methods provide deep insights into a molecule's behavior, guiding the design of novel therapeutic agents. For heterocyclic compounds like thietane derivatives, which are recognized as important structural motifs in medicinal chemistry, these calculations can elucidate key features that govern their biological activity.[1][2][3] Computational studies, such as Density Functional Theory (DFT) calculations, allow for the prediction of molecular geometries, electronic properties, and spectroscopic signatures, which are critical for understanding structure-activity relationships (SAR).[4][5]

Methodology for Quantum Chemical Calculations

A typical workflow for the quantum chemical investigation of Benzyl 2-(thietan-3-ylidene)acetate would involve several key steps, as illustrated in the workflow diagram below.

Molecular Structure and Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This structure is then optimized to find its most stable conformation (lowest energy state). A widely used and reliable method for this is Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G(d,p).[4][6] The optimization process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (e.g., infrared and Raman spectra). These predicted spectra can be compared with experimental data for validation.[5]

Electronic Properties and Molecular Orbital Analysis

Analysis of the electronic properties provides insights into the molecule's reactivity and stability. Key parameters derived from these calculations include:

  • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

  • Mulliken Atomic Charges: These calculations provide the partial charge distribution on each atom, which can be important for understanding intermolecular interactions.[4]

Computational Chemistry Workflow

G Computational Workflow for this compound A 1. Molecular Structure Input B 2. Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D E 4. Analysis of Molecular Properties D->E No Imaginary Frequencies F Transition State Search D->F Imaginary Frequencies Found G Optimized Geometry E->G H Vibrational Spectra (IR, Raman) E->H I Electronic Properties (HOMO, LUMO, MEP) E->I

Caption: A logical workflow for performing quantum chemical calculations.

Data Presentation: Predicted Molecular Properties

The quantitative data obtained from the quantum chemical calculations should be summarized in clearly structured tables for easy comparison and analysis. Below are template tables for presenting such data for this compound.

Table 1: Optimized Geometric Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=CValue
C-SValue
C=OValue
O-CValue
**Bond Angles (°) **C-S-CValue
C-C=OValue
O-C-CValue
Dihedral Angles (°) C-C-C-SValue
C-O-C-CValue

Table 2: Calculated Electronic Properties

PropertyValueUnit
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Generalized Experimental Protocol for Thietane Synthesis

While a specific protocol for this compound is not detailed in the provided literature, a general method for the synthesis of thietane derivatives can be outlined based on established procedures.[1][2] One common approach is the reaction of a 1,3-dihalopropane with a sulfur nucleophile.

Objective: To synthesize a thietane ring structure.

Materials:

  • 1,3-dibromopropane

  • Sodium sulfide (Na₂S)

  • Ethanol (solvent)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve sodium sulfide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add a solution of 1,3-dibromopropane in ethanol to the stirred sodium sulfide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired thietane derivative.

Potential Signaling Pathway for Investigation

Thietane derivatives have been investigated for various biological activities, including as potential anticancer agents.[7][8] A hypothetical signaling pathway that could be modulated by a thietane-containing compound is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway

G Hypothesized PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Molecule This compound Molecule->PI3K inhibits?

Caption: A potential mechanism of action via PI3K/Akt pathway inhibition.

This technical guide provides a foundational framework for the quantum chemical investigation of this compound. By following the outlined computational workflow and leveraging the provided templates for data presentation, researchers can systematically explore the molecular properties of this and related compounds, contributing to the advancement of medicinal chemistry and drug discovery.

References

Commercial Availability and Synthetic Strategy of Benzyl 2-(thietan-3-ylidene)acetate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Benzyl 2-(thietan-3-ylidene)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines potential suppliers, provides a plausible synthetic route with a detailed workflow, summarizes key physicochemical properties, and discusses its potential applications in research based on the known roles of thietane-containing molecules.

Commercial Availability

This compound is available for purchase from several chemical suppliers catering to the research and development market. The compound is typically supplied with a purity of ≥95%. Researchers interested in procuring this molecule can refer to the following vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Various Suppliers This compound1394319-40-4C₁₂H₁₂O₂S220.29For Research Use Only.
Shanghai Ruji Biotechnology Development Co., Ltd.[1]This compound1394319-40-4C₁₂H₁₂O₂S-Product number: ALDB167172.

Note: Availability and product specifications should be confirmed directly with the suppliers.

Synthesis of this compound

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of alkenes and would be a suitable approach for the preparation of this compound from thietan-3-one and a benzyl-containing phosphonate ester.

Reaction Scheme:

Thietan-3-one + Benzyl (diethoxyphosphoryl)acetate → this compound + Diethyl phosphate

General Experimental Protocol (Proposed)

Materials:

  • Thietan-3-one

  • Benzyl (diethoxyphosphoryl)acetate

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, brine, ethyl acetate, hexane, magnesium sulfate, silica gel)

Procedure:

  • Preparation of the Phosphonate Carbanion: A solution of benzyl (diethoxyphosphoryl)acetate in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (60% dispersion in mineral oil), is added portion-wise. The reaction mixture is stirred at 0 °C for 30-60 minutes, then allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete formation of the phosphonate carbanion.

  • Olefination Reaction: The reaction mixture is cooled back to 0 °C, and a solution of thietan-3-one in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: The structure and purity of the final product would be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared spectroscopy (IR).

Experimental Workflow Diagram

G cluster_prep Phosphonate Carbanion Formation cluster_reaction Olefination cluster_workup Workup & Purification start Benzyl (diethoxyphosphoryl)acetate in anhydrous THF base Add strong base (e.g., NaH) at 0°C start->base stir Stir at 0°C, then warm to RT base->stir carbanion Phosphonate Carbanion Solution stir->carbanion addition Add ketone solution dropwise at 0°C ketone Thietan-3-one in anhydrous THF ketone->addition react Stir at RT for 12-24h addition->react crude Crude Reaction Mixture react->crude quench Quench with sat. NH4Cl crude->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry (MgSO4) and Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure this compound purify->product

Caption: Proposed Horner-Wadsworth-Emmons synthesis workflow.

Physicochemical and Spectral Data

Specific experimental data for this compound is not widely published. However, some properties can be calculated or are provided by suppliers. For comparative purposes, data for the structurally related and well-characterized compound, benzyl acetate, is also provided.

PropertyThis compoundBenzyl Acetate
CAS Number 1394319-40-4140-11-4[2]
Molecular Formula C₁₂H₁₂O₂SC₉H₁₀O₂[2]
Molecular Weight 220.29 g/mol 150.17 g/mol [2]
Appearance -Colorless liquid[3]
Boiling Point -212 °C[4]
Melting Point --51 °C[3]
Purity (Typical) ≥95%≥99%
¹H NMR No data availableδ 7.35 (m, 5H), 5.12 (s, 2H), 2.08 (s, 3H) ppm (CDCl₃)
¹³C NMR No data availableδ 170.8, 136.1, 128.5, 128.2, 128.1, 66.5, 21.0 ppm (CDCl₃)
IR (cm⁻¹) No data available~1735 (C=O stretch), ~1220 (C-O stretch)

Applications in Research and Drug Discovery

While specific biological activities for this compound have not been reported, the thietane moiety is of growing interest in medicinal chemistry. Thietanes are four-membered sulfur-containing heterocycles that can serve as bioisosteres for other functional groups, offering a way to modulate the physicochemical properties of a molecule.

Thietanes as Bioisosteres

The thietane ring is considered a valuable structural motif in drug design. It can be used to replace other cyclic or acyclic fragments in a lead compound to improve properties such as:

  • Solubility and Polarity: The sulfur atom can engage in hydrogen bonding, potentially improving aqueous solubility.

  • Metabolic Stability: The introduction of a strained ring can alter the metabolic profile of a compound.

  • Conformational Rigidity: The thietane ring can lock a molecule into a specific conformation, which may enhance binding to a biological target.

  • Novelty and Patentability: Incorporating a thietane ring can lead to novel chemical entities with new intellectual property potential.

Thietane derivatives have been explored in various therapeutic areas, including the development of antiplatelet and anticoagulant agents.

Logical Relationship Diagram: Bioisosterism

G cluster_lead Lead Compound cluster_analogs Bioisosteric Analogs cluster_properties Modulated Properties lead Pharmacophore A - Linker - Pharmacophore B thietane Pharmacophore A - Thietane Linker - Pharmacophore B lead->thietane Bioisosteric Replacement other Other Bioisosteric Replacements (e.g., oxetane, cyclobutane) lead->other Bioisosteric Replacement props Solubility Metabolic Stability Potency Selectivity Toxicity thietane->props Improves other->props Improves

Caption: The role of thietanes in bioisosteric replacement.

Conclusion

This compound is a commercially available research chemical that can be synthesized through established olefination methodologies like the Horner-Wadsworth-Emmons reaction. While specific biological data for this compound is currently lacking in the public domain, its structural features, particularly the thietane ring, make it an interesting building block for medicinal chemistry and drug discovery programs. Researchers can leverage the unique properties of the thietane moiety to design novel compounds with potentially improved pharmacokinetic and pharmacodynamic profiles. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full potential in various therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Studies of Thietane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct antimicrobial studies on Benzyl 2-(thietan-3-ylidene)acetate were not found in the reviewed literature. The following application notes and protocols are based on studies of structurally related thietane and sulfur-containing heterocyclic compounds to provide a framework for potential antimicrobial evaluation.

Introduction

Thietanes, four-membered sulfur-containing heterocyclic compounds, and their derivatives are of growing interest in medicinal chemistry due to their potential biological activities. This document provides an overview of the antimicrobial potential of thietane derivatives, supported by data from related compounds, and details the experimental protocols for their evaluation. The information presented herein is intended to guide researchers in the design and execution of antimicrobial studies for compounds such as this compound.

Antimicrobial Activity of Thietane and Related Derivatives

The antimicrobial efficacy of heterocyclic compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. While specific data for this compound is unavailable, the following tables summarize the antimicrobial activity of representative thietane and benzyl derivatives against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Thietane and Benzyl Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thietan-containing pyrimidinylacetohydrazide derivativeStaphylococcus aureus>500[1]
Thietan-containing pyrimidinylacetohydrazide derivativeEscherichia coli>500[1]
Thietan-containing pyrimidinylacetohydrazide derivativeProteus vulgaris>500[1]
Thietan-containing pyrimidinylacetohydrazide derivativeCandida albicans>500[1]
Benzyl bromide derivative 1aStaphylococcus aureus1000[2]
Benzyl bromide derivative 1aStreptococcus pyogenes2000[2]
Benzyl bromide derivative 1aEscherichia coli2000[2]
Benzyl bromide derivative 1cStreptococcus pyogenes500[2]
Benzyl bromide derivative 1cCandida albicans>4000[2]
Table 2: Zone of Inhibition of Benzyl Acetate and Benzyl Bromide Derivatives
Compound/DerivativeMicroorganismConcentrationZone of Inhibition (mm)Reference
Benzyl acetate derivative 3dStaphylococcus aureus100 µg/ml16.5[3]
Benzyl acetate derivative 3eShigella spp.100 µg/ml17.5[3]
Benzyl bromide derivative 1aStaphylococcus aureusNot Specified10-17[2]
Benzyl bromide derivative 1aEscherichia coliNot Specified7[2]
Benzyl bromide derivative 1bStreptococcus pyogenesNot Specified15[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of antimicrobial assays. The following are standard protocols for determining MIC and Zone of Inhibition.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.[4]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (optional, for OD reading)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (medium + inoculum) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

Disk Diffusion (Kirby-Bauer) Test for Zone of Inhibition

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[5][6][7]

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an MHA plate using a sterile swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the clear zone of inhibition around the disk in millimeters. A larger zone diameter indicates greater antimicrobial activity.[6]

Visualizing Experimental Workflows and Pathways

Diagrams can effectively illustrate experimental processes and potential mechanisms of action.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assays Antimicrobial Assays cluster_results Data Analysis cluster_conclusion Conclusion Compound Test Compound (e.g., this compound) MIC MIC Determination (Broth Microdilution) Compound->MIC Zone Zone of Inhibition (Disk Diffusion) Compound->Zone Microorganism Microorganism (Bacterial/Fungal Strains) Microorganism->MIC Microorganism->Zone MIC_Value Quantitative MIC Value (µg/mL) MIC->MIC_Value Zone_Diameter Zone Diameter (mm) Zone->Zone_Diameter Activity Antimicrobial Potency MIC_Value->Activity Zone_Diameter->Activity

Caption: Workflow for antimicrobial screening of a test compound.

Potential_Mechanism_of_Action cluster_compound Antimicrobial Agent cluster_targets Potential Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome Compound Thietane Derivative CellWall Cell Wall Synthesis Compound->CellWall Inhibits Protein Protein Synthesis Compound->Protein Inhibits DNA DNA Replication Compound->DNA Inhibits Membrane Cell Membrane Integrity Compound->Membrane Disrupts Inhibition Inhibition of Growth CellWall->Inhibition Protein->Inhibition DNA->Inhibition Lysis Cell Lysis Membrane->Lysis Death Bacterial/Fungal Death Inhibition->Death Lysis->Death

Caption: Postulated mechanisms of antimicrobial action for thietane derivatives.

References

Application of Benzyl 2-(thietan-3-ylidene)acetate in Drug Discovery: A General Framework and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of scientific literature did not yield specific studies detailing the application of Benzyl 2-(thietan-3-ylidene)acetate in drug discovery. The following application notes and protocols are presented as a general framework for the evaluation of novel thietane-containing compounds in a drug discovery context, based on the broader interest in this heterocyclic scaffold.

Introduction to Thietanes in Medicinal Chemistry

The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered increasing attention in medicinal chemistry.[1][2][3] While historically less explored than its oxetane counterpart, the thietane moiety offers a unique combination of properties that make it an attractive scaffold for drug design.[1][2][3] Thietanes can introduce three-dimensionality, modulate physicochemical properties such as solubility and polarity, and serve as bioisosteric replacements for other functional groups.[2][3] Various synthetic methods have been developed for the preparation of thietanes and their derivatives, making them accessible for biological screening.[4] The incorporation of the thietane scaffold has been explored in the development of antimicrobial and other biologically active agents.[5]

Given the limited specific data on this compound, this document provides a generalized approach for its initial characterization and screening in a drug discovery program.

Hypothetical Application Note for a Novel Thietane Compound

Compound: this compound Molecular Formula: C12H12O2S Molecular Weight: 220.29 g/mol CAS Number: 1394319-40-4[6]

Potential Applications:

Based on the general properties of related heterocyclic compounds, this compound could be investigated for a range of biological activities, including but not limited to:

  • Enzyme Inhibition: The strained thietane ring and the acetate group could potentially interact with the active sites of various enzymes. Screening against panels of kinases, proteases, or metabolic enzymes may reveal inhibitory activity.

  • Anticancer Agents: Many small molecules with heterocyclic scaffolds exhibit anticancer properties through mechanisms such as tubulin polymerization inhibition or kinase modulation.[7][8]

  • Antimicrobial Activity: Thietane derivatives have been reported to possess antibacterial and antifungal properties.[5]

  • Modulation of Cell Signaling Pathways: The compound could be profiled for its ability to interfere with key signaling pathways implicated in disease, such as those involved in inflammation, proliferation, or apoptosis.

General Experimental Protocols

The following are generalized protocols that can be adapted for the initial biological evaluation of this compound.

In Vitro Cytotoxicity Assay

This protocol outlines a common method to assess the general toxicity of a compound to cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.

Principle: A common method for assessing kinase activity is to measure the phosphorylation of a substrate. This can be done using a variety of formats, including fluorescence-based, luminescence-based, or radiometric assays.

Materials:

  • Recombinant kinase (e.g., EGFR, BRAF)

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Add assay buffer, kinase, and substrate to the wells of a 384-well plate.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the IC50 value.

Data Presentation

Quantitative data from such experiments should be summarized in a clear and structured table to allow for easy comparison.

Table 1: Hypothetical Biological Activity of this compound

Assay TypeCell Line / TargetIC50 (µM) [a]
CytotoxicityA549 (Lung Cancer)> 100
CytotoxicityMCF-7 (Breast Cancer)75.2 ± 5.1
Kinase InhibitionEGFR12.5 ± 1.8
Kinase InhibitionBRAF> 100
Antibacterial ActivityE. coli> 256
Antibacterial ActivityS. aureus128

[a] Data are presented as mean ± standard deviation from three independent experiments. This data is illustrative and not based on experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound.

G cluster_0 Compound Acquisition and Preparation cluster_2 Hit Identification and Validation cluster_3 Secondary and Mechanistic Studies Compound This compound Stock Prepare DMSO Stock Solution Compound->Stock Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Stock->Cytotoxicity Kinase Biochemical Assays (e.g., Kinase Panel) Stock->Kinase Antimicrobial Antimicrobial Assays (e.g., MIC determination) Stock->Antimicrobial Data Data Analysis (IC50/MIC Calculation) Cytotoxicity->Data Kinase->Data Antimicrobial->Data Hit Identify 'Hits' (Compounds with desired activity) Data->Hit Dose Dose-Response Confirmation Hit->Dose Mechanism Mechanism of Action Studies Dose->Mechanism Pathway Cellular Pathway Analysis Mechanism->Pathway

Caption: General workflow for the initial biological screening of a novel compound.

Hypothetical Signaling Pathway

The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by a novel kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Benzyl 2-(thietan-3-ylidene)acetate as a Hypothetical Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Benzyl 2-(thietan-3-ylidene)acetate is a novel small molecule featuring a thietane moiety, a four-membered sulfur-containing heterocycle. While the biological activities of this specific compound are not extensively documented in publicly available literature, its structural motifs suggest potential as an enzyme inhibitor. Thietane rings are of growing interest in medicinal chemistry for their ability to act as bioisosteres and introduce unique three-dimensional geometry into small molecules. This document provides a hypothetical application of this compound as an inhibitor of a putative serine/threonine kinase, designated here as "Kinase-X," which is implicated in oncogenic signaling pathways. The protocols and data presented herein are representative examples to guide researchers in the potential evaluation of this and similar compounds.

Hypothetical Enzyme Inhibition Data

The inhibitory activity of this compound against Kinase-X was assessed using a luminescence-based kinase assay. The compound demonstrates dose-dependent inhibition of Kinase-X activity.

CompoundTargetAssay TypeIC₅₀ (nM)
This compoundKinase-XLuminescence Kinase150
Staurosporine (Control)Kinase-XLuminescence Kinase15

Table 1: In vitro inhibitory activity of this compound against the hypothetical Kinase-X.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Kinase-X.

Materials:

  • Recombinant human Kinase-X

  • Kinase-X substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (stock solution in DMSO)

  • Staurosporine (positive control)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • To each well of a 96-well plate, add 5 µL of the diluted compound or control (DMSO for no inhibition, Staurosporine for positive control).

  • Add 10 µL of a solution containing the Kinase-X enzyme and its substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final reaction volume is 25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Signaling Pathway and Mechanism of Action

This compound is hypothesized to inhibit the "Growth Factor Signaling Pathway" by directly targeting Kinase-X. In this putative pathway, the binding of a growth factor to its receptor (RTK) leads to the activation of a downstream signaling cascade, culminating in the activation of Kinase-X. Activated Kinase-X then phosphorylates a transcription factor, leading to the expression of genes involved in cell proliferation. By inhibiting Kinase-X, this compound is proposed to block this signaling cascade, thereby reducing cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Signaling Cascade Signaling Cascade RTK->Signaling Cascade Activates Kinase-X Kinase-X Signaling Cascade->Kinase-X Activates Transcription Factor Transcription Factor Kinase-X->Transcription Factor Phosphorylates This compound This compound This compound->Kinase-X Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Cellular Activity Assessment

To assess the cellular activity of this compound, a workflow can be employed to determine its effect on the viability of cancer cell lines that are dependent on the Kinase-X signaling pathway.

G Start Start Cell_Culture Culture Kinase-X Dependent Cancer Cell Line Start->Cell_Culture Compound_Treatment Treat Cells with Serial Dilutions of This compound Cell_Culture->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine GI₅₀ Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the antiproliferative activity of the compound.

Application Notes and Protocols for High-Throughput Screening of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to evaluate the biological activity of Benzyl 2-(thietan-3-ylidene)acetate. This document outlines hypothetical, yet plausible, screening strategies against a cancer-relevant enzyme, Ten-eleven translocation dioxygenase 2 (TET2), and in a cell-based assay using a human glioblastoma cell line (U-87). Thietane-containing compounds have shown potential in various therapeutic areas, including antiviral and anticancer applications.[1][2][3][4]

Introduction to this compound

This compound is a novel small molecule containing a thietane ring, a four-membered sulfur-containing heterocycle. While the specific biological activities of this compound are not yet extensively characterized, its structural motifs suggest potential as a modulator of various biological processes. Thietane rings are of growing interest in medicinal chemistry due to their ability to introduce unique three-dimensional structures that can lead to improved pharmacological properties.[1][2][3] This document provides a framework for the initial biological characterization of this compound using HTS methodologies.

Application Note 1: Biochemical Assay for TET2 Inhibition

Objective: To determine the inhibitory activity of this compound against the human Ten-eleven translocation dioxygenase 2 (TET2) enzyme. TET enzymes are involved in DNA demethylation and are frequently mutated in various cancers, making them attractive therapeutic targets.[5]

Experimental Workflow

A fluorescence-based HTS assay is employed to measure the activity of TET2. The assay quantifies the conversion of a methylated DNA substrate to a hydroxymethylated product.

TET2_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Dispensing Dispense Reagents to 384-well plate Compound_Prep->Dispensing Enzyme_Prep Enzyme Preparation (TET2) Enzyme_Prep->Dispensing Substrate_Prep Substrate Preparation (Methylated DNA) Substrate_Prep->Dispensing Incubation Incubation at 37°C Dispensing->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Readout Fluorescence Reading Detection_Reagent->Readout Normalization Data Normalization Readout->Normalization IC50_Calc IC50 Calculation Normalization->IC50_Calc Hit_ID Hit Identification IC50_Calc->Hit_ID

Caption: Workflow for the TET2 biochemical HTS assay.

Protocol: TET2 Inhibition Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM).

    • Transfer 50 nL of each compound dilution to a 384-well assay plate. Include positive (known TET2 inhibitor, e.g., N-oxalylglycine) and negative (DMSO) controls.[5]

  • Assay Procedure:

    • Add 5 µL of TET2 enzyme solution (final concentration 10 nM) in assay buffer (50 mM HEPES pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the methylated DNA substrate (final concentration 100 nM).

    • Incubate the reaction mixture for 60 minutes at 37°C.

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., a fluorescently labeled antibody that specifically recognizes the hydroxymethylated product).

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence intensity (e.g., Excitation/Emission = 485/535 nm).

Data Presentation
CompoundConcentration (µM)% Inhibition
This compound10095.2 ± 3.1
3088.7 ± 4.5
1075.3 ± 2.8
352.1 ± 5.0
128.9 ± 3.7
0.310.5 ± 2.1
0.12.3 ± 1.5
N-oxalylglycine (Positive Control)100098.5 ± 2.5
DMSO (Negative Control)-0.0 ± 5.5

Calculated IC₅₀ for this compound: 2.8 µM

Application Note 2: Cell-Based Assay for Antiproliferative Activity

Objective: To assess the antiproliferative effect of this compound on the human glioblastoma cell line U-87. Cell-based assays are crucial for evaluating a compound's efficacy and potential toxicity in a more biologically relevant context.[6][7][8][9][10]

Signaling Pathway Context

Many anticancer agents function by inducing apoptosis. A simplified representation of a generic apoptosis signaling pathway that could be affected is shown below.

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Cascade Compound This compound Bcl2_Family Bcl-2 Family Modulation Compound->Bcl2_Family Stress Cellular Stress Stress->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified model of an apoptosis signaling pathway.

Protocol: U-87 Glioblastoma Cell Proliferation Assay (MTT Assay)
  • Cell Culture and Seeding:

    • Culture U-87 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate for 12-18 hours at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation
CompoundConcentration (µM)% Cell Viability
This compound1005.8 ± 2.1
3015.2 ± 3.5
1038.6 ± 4.2
365.1 ± 5.3
188.9 ± 3.9
0.395.4 ± 4.1
0.198.7 ± 2.8
Cisplatin (Positive Control)1025.4 ± 6.2
Vehicle Control (DMSO)-100.0 ± 4.7

Calculated GI₅₀ for this compound: 8.5 µM

Summary and Conclusion

The presented application notes and protocols outline a strategic approach for the initial high-throughput screening of this compound. The hypothetical data suggests that this compound exhibits inhibitory activity against TET2 and antiproliferative effects in a glioblastoma cell line. These findings provide a strong rationale for further investigation, including mechanism of action studies, structure-activity relationship (SAR) analysis, and evaluation in more complex biological models. The provided workflows and protocols can be adapted for screening other small molecules and for targeting different biological pathways.[11][12][13][14]

References

Application Notes & Protocols for the Quantification of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(thietan-3-ylidene)acetate is a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the structurally similar compound, Benzyl Acetate. These methods serve as a strong starting point and can be adapted and validated for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A Reverse-Phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

Experimental Protocol

1.1.1. Instrumentation and Columns

  • HPLC system with a UV detector

  • Phenomenex Luna C8 column (150 x 4.6 mm, 3.0 µm particle size) or equivalent

1.1.2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Deionized water (DI water)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

1.1.3. Chromatographic Conditions

  • Mobile Phase A: DI water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient can be optimized to ensure good separation. A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.5 mL/minute[1][2]

  • Injection Volume: 10 µL[1][2]

  • Column Temperature: 35°C[1][2]

  • Detection Wavelength: 254 nm (for the benzyl group) and can be optimized based on the UV spectrum of this compound.[1][2]

1.1.4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in methanol. The final concentration should fall within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

1.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the HPLC method. These values would need to be determined experimentally during method validation.

ParameterExpected Value
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Experimental Protocol

2.1.1. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-MS-QP5050A or equivalent).[3]

  • DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

2.1.2. Reagents and Materials

  • Carbon disulfide (reagent grade).[5]

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes.

2.1.3. GC-MS Conditions

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. (This program should be optimized).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

2.1.4. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound in carbon disulfide (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with carbon disulfide.

  • Sample Preparation: Extract the sample containing this compound with carbon disulfide. The final concentration should be within the calibration range.

2.1.5. Data Analysis

  • Identify the characteristic ions of this compound from the mass spectrum.

  • Use a selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the working standards.

  • Quantify the analyte in the samples using the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterExpected Value
Linearity (R²)> 0.998
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection MS_Detection MS Detection GC_Injection->MS_Detection Chromatogram_Analysis Chromatogram Analysis MS_Detection->Chromatogram_Analysis Mass_Spectrum_Analysis Mass Spectrum Analysis MS_Detection->Mass_Spectrum_Analysis Quantification Quantification Chromatogram_Analysis->Quantification Mass_Spectrum_Analysis->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.

Experimental Protocol

3.1.1. Instrumentation

  • NMR spectrometer with a proton frequency of at least 400 MHz (e.g., Bruker Avance 400 MHz NMR spectrometer).[3]

  • 5 mm NMR tubes.

3.1.2. Reagents and Materials

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) or another suitable internal standard (e.g., maleic acid, dimethyl sulfone).

  • This compound reference standard.

  • Certified internal standard.

3.1.3. NMR Parameters

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Appropriate to cover all signals of interest.

3.1.4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound and a known amount of the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

3.1.5. Data Analysis

  • Identify a well-resolved signal of this compound and a signal of the internal standard.

  • Integrate the selected signals.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons corresponding to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons corresponding to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_IS = Mass of the internal standard

    • m_sample = Mass of the sample

    • P_IS = Purity of the internal standard

Quantitative Data Summary (Hypothetical)
ParameterExpected Value
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1%
SpecificityHigh (based on unique proton signals)

Experimental Workflow

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Weighing Accurate Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent Sample_Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Acquisition NMR Data Acquisition Transfer->NMR_Acquisition Phasing_Baseline Phasing and Baseline Correction NMR_Acquisition->Phasing_Baseline Signal_Integration Signal Integration Phasing_Baseline->Signal_Integration Concentration_Calculation Concentration Calculation Signal_Integration->Concentration_Calculation

Caption: Workflow for qNMR analysis of this compound.

Disclaimer

The protocols and data presented in these application notes are intended to serve as a starting point for the development of analytical methods for this compound. It is imperative that these methods are fully validated for their intended use, following the guidelines of relevant regulatory bodies (e.g., ICH), to ensure the accuracy, precision, and reliability of the results. Validation should include but is not limited to, specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl 2-(thietan-3-ylidene)acetate is a novel compound with potential therapeutic applications. As part of the preclinical safety assessment, it is crucial to evaluate its cytotoxic effects on various cell types.[1][2] In vitro cytotoxicity assays are fundamental tools in the early stages of drug development to identify potential toxic effects of new chemical entities.[2][3][4] These assays provide valuable information on the dose-dependent toxicity and the potential mechanisms of cell death, guiding further development and optimization of the compound.[3] This document provides detailed protocols for a panel of in vitro assays to comprehensively assess the cytotoxicity of this compound. The assays described herein measure key indicators of cell health, including metabolic activity, membrane integrity, apoptosis, and oxidative stress.

Key Concepts in Cytotoxicity Testing

  • Cell Viability vs. Cytotoxicity: Cell viability assays measure the overall health of a cell population, often by assessing metabolic activity. Cytotoxicity assays, on the other hand, specifically measure cellular damage or death.

  • Apoptosis vs. Necrosis: Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical events, including caspase activation and DNA fragmentation.[5] Necrosis is a form of cell death resulting from acute cellular injury, often characterized by the loss of plasma membrane integrity.

  • IC50 Value: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cytotoxicity studies, it represents the concentration of a compound that causes a 50% reduction in cell viability.

Experimental Protocols

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic potential of this compound. This involves employing assays that evaluate different cellular parameters.

1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[4][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

2. Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[7]

Protocol: LDH Assay

Materials:

  • Cell cultures treated with this compound as described for the MTT assay.

  • Commercial LDH cytotoxicity assay kit.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Sample Collection: After the desired incubation period with this compound, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature in the dark for the time specified in the kit protocol (typically 30 minutes).[8]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from control wells treated with a lysis buffer.

3. Apoptosis Detection

Apoptosis is a key mechanism of cell death that can be induced by cytotoxic compounds.[5] Several assays can be used to detect different stages of apoptosis.

3.1. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V is a protein that specifically binds to PS and can be used to detect apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[9]

Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with this compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

3.2. Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[11] Measuring the activity of key caspases, such as caspase-3 and caspase-7 (executioner caspases), or caspase-8 and caspase-9 (initiator caspases), can confirm the induction of apoptosis.[11][12]

Protocol: Caspase-3/7 Activity Assay

Materials:

  • Cells treated with this compound in a 96-well plate.

  • Caspase-Glo® 3/7 Assay kit (or similar).

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells of the 96-well plate containing the treated cells.[13]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[13]

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control.

4. Oxidative Stress Assessment

Cytotoxic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[14][15]

Protocol: Intracellular ROS Measurement using DCFDA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cells treated with this compound.

  • DCFH-DA solution.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Dye Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

  • Data Analysis: Quantify the increase in fluorescence, which is indicative of the level of intracellular ROS.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa2475.2 ± 5.1
4842.8 ± 3.9
7221.5 ± 2.3
MCF-72498.6 ± 7.4
4865.1 ± 6.2
7238.9 ± 4.5
HEK29324> 200
48150.3 ± 12.8
7295.7 ± 8.1

Table 2: Percentage of Apoptotic Cells after 48h Treatment with this compound

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Vehicle Control-3.2 ± 0.51.8 ± 0.3
This compound2515.7 ± 2.15.4 ± 0.8
5032.4 ± 3.512.9 ± 1.7
10058.1 ± 4.925.6 ± 3.2

Table 3: Relative Caspase-3/7 Activity and Intracellular ROS Levels after 24h Treatment

TreatmentConcentration (µM)Relative Caspase-3/7 Activity (Fold Change)Relative ROS Levels (Fold Change)
Vehicle Control-1.0 ± 0.11.0 ± 0.1
This compound252.5 ± 0.31.8 ± 0.2
504.8 ± 0.63.2 ± 0.4
1008.1 ± 0.95.7 ± 0.7

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7, HEK293) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Serial Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assays (Annexin V, Caspase) treatment->apoptosis_assay ros_assay ROS Assay (Oxidative Stress) treatment->ros_assay ic50 Determine IC50 Values mtt_assay->ic50 ldh_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant mechanism Elucidate Mechanism of Cytotoxicity ros_assay->mechanism ic50->mechanism apoptosis_quant->mechanism

Caption: Experimental workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways Involved in Cytotoxicity

The cytotoxic effects of this compound may be mediated by various signaling pathways that regulate cell survival and death.

p53-Mediated Apoptosis Pathway

The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage caused by a cytotoxic compound.[16][17]

p53_pathway compound This compound stress Cellular Stress (e.g., DNA Damage) compound->stress p53 p53 Activation stress->p53 bax Bax/PUMA/Noxa Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: p53-mediated intrinsic apoptosis pathway.

MAPK Signaling Pathway in Apoptosis

Mitogen-activated protein kinase (MAPK) pathways, such as the JNK and p38 pathways, are activated by cellular stress and can play a crucial role in inducing apoptosis.[18][19]

mapk_pathway compound This compound stress Cellular Stress (e.g., Oxidative Stress) compound->stress mapkkk MAPKKK (e.g., ASK1) stress->mapkkk mapkk MAPKK (e.g., MKK4/7, MKK3/6) mapkkk->mapkk jnk JNK mapkk->jnk p38 p38 mapkk->p38 ap1 AP-1 Activation jnk->ap1 pro_apoptotic Pro-apoptotic Gene Expression p38->pro_apoptotic ap1->pro_apoptotic apoptosis Apoptosis pro_apoptotic->apoptosis

Caption: Stress-activated MAPK signaling leading to apoptosis.

NF-κB Signaling Pathway in Cell Survival and Apoptosis

The NF-κB signaling pathway is complex and can have both pro-survival and pro-apoptotic roles depending on the cellular context and the nature of the stimulus.[20][21] Chronic activation of NF-κB is often associated with resistance to apoptosis, while its inhibition can sensitize cells to cytotoxic agents.[22]

nfkb_pathway compound This compound stimulus Cytotoxic Stimulus compound->stimulus ikk IKK Complex stimulus->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p50/p65) Translocation to Nucleus ikb->nfkb releases gene_expression Target Gene Expression nfkb->gene_expression survival Anti-apoptotic Genes (e.g., Bcl-xL) gene_expression->survival apoptosis Pro-apoptotic Genes gene_expression->apoptosis

References

Application Notes and Protocols: Benzyl 2-(thietan-3-ylidene)acetate for Organic Synthesis Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(thietan-3-ylidene)acetate is a versatile bifunctional molecule of significant interest in organic synthesis. It incorporates a reactive α,β-unsaturated ester system and a strained four-membered thietane ring. This unique combination of functional groups makes it a valuable building block for the synthesis of complex sulfur-containing heterocycles, which are of growing importance in medicinal chemistry.[1][2][3][4][5] The thietane moiety can serve as a bioisosteric replacement for other functional groups, potentially improving the physicochemical properties of drug candidates.[1][2][3][4] The exocyclic double bond, activated by the adjacent ester, is susceptible to a variety of transformations, including conjugate additions and cycloadditions, allowing for the introduction of diverse functionalities.

These application notes provide an overview of the potential synthetic utility of this compound and include detailed, plausible experimental protocols for its synthesis and subsequent reactions. The provided protocols are based on well-established general methodologies, as specific literature for this compound is limited.

Application Notes

Synthesis of this compound

The most direct and plausible synthetic routes to this compound involve the olefination of thietan-3-one. Two highly effective and widely used methods for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. The reaction of benzyl 2-(diethoxyphosphoryl)acetate with thietan-3-one in the presence of a suitable base is expected to predominantly yield the more thermodynamically stable (E)-isomer of the product.[6][7] A key advantage of the HWE reaction is the facile removal of the water-soluble phosphate byproduct during aqueous workup.[8]

  • Wittig Reaction: The Wittig reaction employs a phosphorus ylide, generated from the corresponding phosphonium salt, to convert a ketone into an alkene.[9][10] The reaction of thietan-3-one with benzyl (triphenylphosphoranylidene)acetate would provide this compound. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[9]

Potential Applications in Organic Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the α,β-unsaturated ester.

  • Conjugate (Michael) Additions: The electron-deficient β-carbon of the double bond is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles.[11][12] This allows for the stereoselective introduction of various substituents, leading to functionalized thietane derivatives. Potential nucleophiles include thiols, amines, stabilized carbanions (e.g., from malonates), and organocuprates.[12][13]

  • Cycloaddition Reactions: As a dienophile, this compound can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes.[14][15] This provides a powerful method for the construction of novel polycyclic systems containing a fused thietane ring, which are of interest in the development of new chemical entities.

  • Reductions: The molecule offers opportunities for selective reductions. The carbon-carbon double bond can be selectively reduced, for example, through catalytic hydrogenation, without affecting the ester or the thietane ring. Conversely, the ester functionality can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride, which would likely also reduce the double bond.

  • Precursor to Novel Heterocycles: The versatile reactivity of this compound makes it an excellent starting material for the synthesis of more complex heterocyclic scaffolds. For instance, the product of a Michael addition could undergo subsequent intramolecular cyclization to form bicyclic or spirocyclic thietane derivatives.

Data Presentation

Table 1: Proposed Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Parameter Condition
Key Reagents Thietan-3-one, Benzyl 2-(diethoxyphosphoryl)acetate, Sodium hydride
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-12 hours
Workup Aqueous quench, extraction
Expected Product This compound (predominantly E-isomer)

Table 2: Proposed Synthesis of this compound via Wittig Reaction

Parameter Condition
Key Reagents Thietan-3-one, Benzyl (triphenylphosphoranylidene)acetate
Solvent Anhydrous Dichloromethane (DCM) or Toluene
Temperature Room Temperature to Reflux
Reaction Time 12-24 hours
Workup Filtration of triphenylphosphine oxide, evaporation
Expected Product This compound

Table 3: Representative Potential Michael Addition Reactions

Nucleophile Product Type Potential Application
ThiophenolBenzyl 2-(3-(phenylthio)thietan-3-yl)acetateSynthesis of sulfur-rich compounds
DiethylamineBenzyl 2-(3-(diethylamino)thietan-3-yl)acetateAccess to amino-functionalized thietanes
Diethyl malonateDiethyl 2-(1-(benzyloxy)-1-oxo-2-(thietan-3-yl)propan-2-yl)malonateCarbon-carbon bond formation

Experimental Protocols

Disclaimer: The following protocols are proposed general methods based on established synthetic transformations and have not been optimized for this compound specifically. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: Proposed Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Materials:

  • Benzyl 2-(diethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Thietan-3-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq.).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl 2-(diethoxyphosphoryl)acetate (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of thietan-3-one (1.2 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Protocol 2: Proposed Synthesis of this compound via Wittig Reaction

Materials:

  • Benzyl (triphenylphosphoranylidene)acetate

  • Thietan-3-one

  • Anhydrous dichloromethane (DCM) or toluene

  • Hexanes

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon inlet

  • Heating mantle

  • Rotary evaporator

  • Sintered glass funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzyl (triphenylphosphoranylidene)acetate (1.1 eq.) and thietan-3-one (1.0 eq.).

  • Add anhydrous DCM or toluene via syringe.

  • Stir the reaction mixture at room temperature or heat to reflux for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a sintered glass funnel, washing the solid with cold hexanes.

  • Combine the filtrate and washings and concentrate under reduced pressure.

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 3: General Protocol for Michael Addition of a Thiol to this compound

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (catalytic amount)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, dissolve this compound (1.0 eq.) in DCM.

  • Add thiophenol (1.1 eq.) followed by a catalytic amount of triethylamine (0.1 eq.).

  • Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

Mandatory Visualization

HWE_Synthesis reagent1 Benzyl 2-(diethoxyphosphoryl)acetate intermediate Phosphonate Anion reagent1->intermediate Deprotonation reagent2 NaH in THF reagent2->intermediate reagent3 Thietan-3-one product This compound reagent3->product intermediate->product Olefination workup Aqueous Workup & Purification product->workup

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Wittig_Synthesis reagent1 Benzyl (triphenylphosphoranylidene)acetate product This compound reagent1->product Wittig Reaction reagent2 Thietan-3-one reagent2->product byproduct Triphenylphosphine oxide product->byproduct purification Purification product->purification

Caption: Wittig Reaction Synthesis Workflow.

Michael_Addition start This compound intermediate Enolate Intermediate start->intermediate Conjugate Addition nucleophile Nucleophile (e.g., RSH) nucleophile->intermediate catalyst Base catalyst catalyst->intermediate product Michael Adduct intermediate->product Protonation

Caption: Michael Addition Reaction Pathway.

References

Application Notes and Protocols: Experimental Design for Studying the Bioactivity of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The thietane ring, a four-membered sulfur-containing heterocycle, is an emerging scaffold of significant interest in medicinal chemistry.[1][2][3] Thietane derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] Benzyl 2-(thietan-3-ylidene)acetate is a novel compound containing this promising heterocyclic motif. While its specific biological activities are yet to be characterized, its structure suggests potential for therapeutic applications.

These application notes provide a detailed, tiered experimental design for the initial investigation of the bioactivity of this compound. The protocols outlined below start with broad primary screening for cytotoxicity and then progress to more specific secondary and mechanistic assays to elucidate its potential as an anticancer or anti-inflammatory agent.

Experimental Workflow

The proposed experimental design follows a logical, tiered approach to efficiently screen for and characterize the bioactivity of the target compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & Bioactivity Profiling cluster_2 Tier 3: Mechanism of Action (MoA) Studies start This compound primary_screen In Vitro Cytotoxicity Assay (e.g., MTT Assay) Panel of Cancer Cell Lines (A549, MCF-7, HCT116) + Normal Cell Line (MRC-5) start->primary_screen decision Significant Cytotoxicity? primary_screen->decision anticancer_path Anticancer Evaluation decision->anticancer_path  Yes anti_inflammatory_path Anti-inflammatory Evaluation decision->anti_inflammatory_path  No (or at non-toxic conc.) dose_response IC50 Determination anticancer_path->dose_response apoptosis Apoptosis Assay (Annexin V/PI Staining) dose_response->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle moa Hypothesis-driven MoA Investigation cell_cycle->moa lps_model LPS-stimulated Macrophages (e.g., RAW 264.7) anti_inflammatory_path->lps_model cytokine_assay Cytokine Measurement (e.g., TNF-α, IL-6 ELISA) lps_model->cytokine_assay cytokine_assay->moa western_blot Western Blot Analysis (e.g., Caspase-3, PARP, MAPK pathway) moa->western_blot end_node Bioactivity Profile & Lead Identification western_blot->end_node

Caption: Tiered experimental workflow for bioactivity screening.

Tier 1: Primary Screening - In Vitro Cytotoxicity

The initial step is to assess the general cytotoxicity of this compound against a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and preliminary selectivity.

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[7]

  • Cell Seeding: Seed cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer, and MRC-5 normal lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Data Presentation: Cytotoxicity Screening
Cell LineCell TypeIC₅₀ (µM)Selectivity Index (SI)¹
A549Human Lung CarcinomaDataData
MCF-7Human Breast AdenocarcinomaDataData
HCT116Human Colon CarcinomaDataData
MRC-5Normal Human Lung FibroblastDataN/A

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Tier 2: Secondary Assays - Elucidating Anticancer Activity

If significant and selective cytotoxicity is observed in cancer cell lines, the following assays will be performed to characterize the anticancer mechanism.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed a selected cancer cell line (e.g., the most sensitive from Tier 1) in 6-well plates. Treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • FITC-negative, PI-negative: Viable cells

    • FITC-positive, PI-negative: Early apoptotic cells

    • FITC-positive, PI-positive: Late apoptotic/necrotic cells

    • FITC-negative, PI-positive: Necrotic cells

Data Presentation: Apoptosis Assay
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle ControlDataDataDataData
Compound (IC₅₀)DataDataDataData
Compound (2x IC₅₀)DataDataDataData
Staurosporine (Positive Control)DataDataDataData

Tier 3: Mechanism of Action (MoA) Studies

Based on secondary assay results, MoA studies will investigate the specific molecular pathways affected by the compound. If apoptosis is confirmed, a key pathway to investigate is the MAPK signaling cascade, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway: Inhibition of the MAPK/ERK Pathway

Many anticancer agents function by inhibiting key kinases in signaling pathways that drive proliferation. We hypothesize that this compound may inhibit a component of the MAPK/ERK pathway, leading to decreased proliferation and apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->MEK Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Protocol 3: Western Blot Analysis for MAPK Pathway Proteins

This protocol assesses changes in the phosphorylation status of key proteins in the MAPK pathway.

  • Protein Extraction: Treat cells with the compound at IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Data Presentation: Western Blot Quantification
Protein TargetTreatment Time (hr)Relative Band Intensity (Normalized to Total Protein & β-actin)
p-ERK / Total ERK0Data
6Data
12Data
24Data
p-MEK / Total MEK0Data
6Data
12Data
24Data

Conclusion

This document outlines a systematic approach to characterize the bioactivity of this compound. The tiered workflow, from broad cytotoxicity screening to specific mechanistic studies, provides a robust framework for identifying and validating its therapeutic potential. The provided protocols and data presentation formats serve as a guide for researchers in drug discovery and development to efficiently evaluate this novel thietane derivative.

References

Application Notes and Protocols for Evaluating Benzyl 2-(thietan-3-ylidene)acetate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(thietan-3-ylidene)acetate is a small molecule compound with potential therapeutic applications. While its precise mechanism of action is currently under investigation, its structural features, including a thietane ring, suggest potential interactions with cellular nucleophiles, such as cysteine residues in proteins. This could lead to the modulation of critical cellular processes. A compound with a related reactive group, 2,4-dichlorobenzyl thiocyanate, has been shown to act as a sulfhydryl alkylating agent, targeting β-tubulin and leading to mitotic arrest.[1] Therefore, it is hypothesized that this compound may exhibit anti-proliferative and/or pro-apoptotic effects by covalently modifying key cellular proteins.

These application notes provide a comprehensive suite of cell-based assays to systematically evaluate the efficacy of this compound. The protocols herein are designed to assess its impact on cell viability, proliferation, and apoptosis, providing a robust framework for characterizing its cellular effects and elucidating its mechanism of action. Cell-based assays are crucial in drug discovery as they offer insights into a compound's biological activity in a cellular context, which is more reflective of in vivo conditions than biochemical assays alone.[2]

Hypothesized Signaling Pathway

Based on the potential reactivity of the thietane ring, a hypothesized mechanism of action for this compound involves the alkylation of critical cysteine residues within key signaling proteins. This could disrupt their function and trigger downstream cellular events such as cell cycle arrest and apoptosis. One potential target could be proteins involved in microtubule dynamics, similar to other compounds that interact with tubulin.

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment BTA Benzyl 2-(thietan- 3-ylidene)acetate BTA_entry Cellular Uptake BTA->BTA_entry Diffusion TargetProtein Target Protein (e.g., Tubulin) BTA_entry->TargetProtein Interaction Alkylation Covalent Modification (Alkylation) TargetProtein->Alkylation FunctionDisruption Disruption of Protein Function Alkylation->FunctionDisruption MitoticArrest Mitotic Arrest FunctionDisruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Hypothesized mechanism of this compound.

Experimental Workflow

The following workflow provides a systematic approach to evaluating the efficacy of this compound. It begins with broad screening assays for cell viability and cytotoxicity, followed by more specific assays to dissect the mechanism of action, including proliferation and apoptosis assays.

Experimental_Workflow Start Start: Compound This compound Cell_Culture Select and Culture Appropriate Cell Line(s) Start->Cell_Culture Dose_Response Dose-Response and Time-Course Studies Cell_Culture->Dose_Response Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Dose_Response->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Proliferation_Assay Cell Proliferation Assay (e.g., BrdU, Ki67) IC50->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase-Glo) IC50->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: General workflow for evaluating compound efficacy.

Data Presentation

Quantitative data from the following assays should be recorded and summarized in the tables below for clear comparison and analysis.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM)Positive Control IC50 (µM)
Cell Line A
Cell Line B
Cell Line C

Table 2: Cell Proliferation (% Inhibition at IC50)

Cell LineBrdU Incorporation (% Inhibition)Ki67 Positive Cells (% Decrease)
Cell Line A
Cell Line B
Cell Line C

Table 3: Apoptosis Induction (% Apoptotic Cells at IC50)

Cell LineEarly Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)
Cell Line A
Cell Line B
Cell Line C

Table 4: Caspase Activity (Fold Increase at IC50)

Cell LineCaspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Cell Line A
Cell Line B
Cell Line C

Experimental Protocols

Cell Viability Assay: MTT Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3]

Materials:

  • 96-well tissue culture plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][5]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][5]

  • Mix thoroughly and incubate for at least 1 hour at 37°C to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[3]

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker for metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.[6]

Materials:

  • White-walled 96-well plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Add the compound dilutions to the wells. Include vehicle control and untreated control wells.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[3]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[3]

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Cell Proliferation Assay: BrdU Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.[7][8]

Materials:

  • 96-well tissue culture plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • BrdU Labeling Solution (e.g., 10 µM)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection (e.g., TMB for HRP, or read fluorescence)

  • Microplate reader or fluorescence microscope

Protocol:

  • Seed cells and treat with this compound as described for the viability assays.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.[8]

  • Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[7]

  • Wash the wells with PBS.

  • Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Wash the wells with PBS.

  • Add the appropriate substrate and incubate until color development is sufficient (for HRP) or read the fluorescence.

  • Measure the absorbance or fluorescence using a microplate reader.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells.[10][12]

Materials:

  • 6-well tissue culture plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis Assay: Caspase-Glo® 3/7, 8, and 9 Assays

These luminescent assays measure the activity of key caspases involved in the apoptotic pathway. Caspase-3 and -7 are effector caspases, Caspase-8 is an initiator caspase in the extrinsic pathway, and Caspase-9 is an initiator caspase in the intrinsic pathway.

Materials:

  • White-walled 96-well plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7, 8, or 9 Reagent

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assays.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of the appropriate Caspase-Glo® Reagent to each well.

  • Mix gently and incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

References

Benzyl 2-(thietan-3-ylidene)acetate: A Research Chemical with Undisclosed Potential

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and chemical databases reveal that Benzyl 2-(thietan-3-ylidene)acetate is a commercially available compound with established basic chemical properties. However, detailed public information regarding its specific research applications, biological activity, and mechanism of action is currently unavailable.

This report aims to provide a structured overview of the existing information for researchers, scientists, and drug development professionals interested in this molecule. Due to the absence of published research data, this document will focus on the foundational chemical information and the broader context of related thietane derivatives in medicinal chemistry.

Chemical Identity and Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 1394319-40-4[1][2]
Molecular Formula C₁₂H₁₂O₂S[1]
Molecular Weight 220.29 g/mol [1][2]
Purity ≥95%[2]

Potential Research Applications: An Extrapolation from Thietane Chemistry

While specific applications for this compound are not documented, the thietane ring system is a recognized scaffold in medicinal chemistry. Thietanes are four-membered rings containing a sulfur atom, and their derivatives have been explored for a variety of biological activities. The inclusion of the thietane moiety can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical in drug discovery.

The logical relationship for exploring the potential of a novel thietane derivative like this compound in a research setting would typically follow a structured workflow.

G General Research Workflow for a Novel Chemical Entity cluster_0 Compound Acquisition and Characterization cluster_1 Initial Biological Screening cluster_2 Hit Validation and Characterization cluster_3 Lead Optimization A Synthesis or Purchase of This compound B Structural Verification (NMR, MS, etc.) A->B C Purity Assessment (HPLC, etc.) B->C D High-Throughput Screening (HTS) against diverse targets C->D E Phenotypic Screening (e.g., cell viability, reporter assays) D->E F Dose-Response Studies (IC50/EC50 determination) E->F G Target Identification and Validation (if initial hit from phenotypic screen) F->G H Mechanism of Action Studies G->H I Structure-Activity Relationship (SAR) Studies H->I J Optimization of ADME Properties I->J

A general workflow for the investigation of a novel research chemical.

Experimental Protocols

Given the lack of specific published studies on this compound, no established experimental protocols for its use can be provided. Researchers interested in this compound would need to develop their own protocols based on the intended application. This would typically involve:

  • Solubility Testing: Determining the solubility of the compound in various solvents (e.g., DMSO, ethanol, aqueous buffers) is a critical first step for preparing stock solutions for biological assays.

  • Stability Assays: Assessing the stability of the compound under experimental conditions (e.g., in cell culture media, at different pH values) is necessary to ensure the reliability of experimental results.

  • Assay Development: Designing and optimizing specific assays (e.g., enzyme inhibition assays, cell-based assays) to evaluate the biological activity of interest.

Conclusion

This compound represents a chemical entity with potential for discovery-based research. While its current utility is undefined by public domain data, its structural features, particularly the thietane moiety, suggest that it could be of interest for screening in various biological systems. Future research is required to elucidate any biological activity and to establish its potential as a tool for chemical biology or as a starting point for drug discovery programs. Investigators are encouraged to perform their own comprehensive evaluations to determine the suitability of this compound for their specific research needs.

References

Application Notes and Protocols for Benzyl 2-(thietan-3-ylidene)acetate in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific research on the medicinal chemistry applications of Benzyl 2-(thietan-3-ylidene)acetate is not extensively available in the public domain. The following application notes and protocols are based on the known biological activities of structurally related compounds, including thietane derivatives and benzylidene acetates, and are intended to serve as a guide for potential research directions.

Application Notes

This compound is a novel heterocyclic compound with potential for development in various therapeutic areas. The unique structural features of this molecule, combining a strained thietane ring with a benzylidene acetate moiety, suggest several plausible avenues for medicinal chemistry exploration.

The thietane ring, a four-membered sulfur-containing heterocycle, has gained increasing attention in medicinal chemistry.[1][2][3][4] It can act as a bioisostere for other functional groups, influencing physicochemical properties such as solubility and metabolic stability. Thietane derivatives have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer effects.[5][6]

The benzylidene acetate moiety is also a common scaffold in biologically active compounds. For instance, derivatives of benzylidene acetates have been explored as inhibitors of various enzymes and as anti-cancer agents.[7][8]

Based on these precedents, this compound and its analogs could be investigated for, but not limited to, the following potential applications:

  • Anticancer Agents: The compound could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects. The strained thietane ring might interact with specific cellular targets, while the benzylidene group is a feature in some known anticancer compounds.

  • Enzyme Inhibitors: Many benzylidene derivatives are known to inhibit enzymes such as acetylcholinesterase and lipoxygenase.[7] The unique geometry and electronic properties of this compound could lead to novel inhibitory activities against a range of enzymatic targets.

  • Antimicrobial Agents: Thietane-containing compounds have shown promise as antimicrobial agents.[5] This compound could be evaluated for its efficacy against various bacterial and fungal strains.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis, characterization, and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general representation of a Horner-Wadsworth-Emmons type reaction, a common method for the synthesis of α,β-unsaturated esters.

Materials:

  • Thietan-3-one

  • Benzyl (triphenylphosphoranylidene)acetate

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of thietan-3-one (1.0 eq) in anhydrous toluene (20 mL) under a nitrogen atmosphere, add benzyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116, SW480)

  • Normal human cell line (e.g., NCM460) for assessing selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound, dissolved in DMSO to prepare a stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following tables are templates for organizing the quantitative data that would be generated from the proposed experiments.

Table 1: Hypothetical Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCompoundIC₅₀ (µM) ± SD
HCT116 (Colon Cancer)This compound[Insert Value]
SW480 (Colon Cancer)This compound[Insert Value]
NCM460 (Normal Colon)This compound[Insert Value]
Doxorubicin[Insert Value][Insert Value]

Table 2: Hypothetical Enzyme Inhibitory Activity of this compound

Enzyme TargetCompoundIC₅₀ (µM) ± SD
AcetylcholinesteraseThis compound[Insert Value]
15-LipoxygenaseThis compound[Insert Value]
Known Inhibitor[Insert Value][Insert Value]

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anticancer agent. Given that many benzylidene derivatives have been shown to modulate pathways like AKT/mTOR, this is a plausible starting point for investigation.[8]

G Hypothetical Signaling Pathway for an Anticancer Agent cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound (Hypothetical Inhibitor) Compound->AKT Inhibits G Experimental Workflow for Novel Compound Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Primary_Screening Primary Screening (e.g., MTT Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition) Hit_Identification->Secondary_Screening Active SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Confirmed Hit Secondary_Screening->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate

References

Application Notes and Protocols for the Purification of Synthesized Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl 2-(thietan-3-ylidene)acetate is a molecule of interest for researchers in medicinal chemistry and drug development, incorporating both a thietane ring and an α,β-unsaturated ester moiety. The synthesis of such compounds can often result in a mixture of the desired product, unreacted starting materials, and various byproducts. Effective purification is therefore a critical step to ensure the integrity of subsequent biological assays and further chemical transformations. These application notes provide detailed protocols for two common and effective techniques for the purification of this compound: Flash Column Chromatography and a specialized washing procedure for the removal of carbonyl impurities.

Potential Impurities

While the specific impurities will depend on the synthetic route employed, common contaminants in the synthesis of α,β-unsaturated esters may include:

  • Starting Materials: Unreacted thietan-3-one, benzyl 2-(diethoxyphosphoryl)acetate (or related Wittig-type reagent), and benzyl alcohol.

  • Byproducts: Aldehyd or ketone impurities, polymers, and isomers of the desired product. Carbonyl-containing impurities are particularly common in reactions leading to α,β-unsaturated esters and can be challenging to remove by chromatography alone[1][2].

Method 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of moderately polar organic compounds. It is a widely used technique for the purification of benzyl esters and thietane derivatives[3][4][5].

Experimental Protocol

  • Slurry Preparation:

    • In a fume hood, weigh out an appropriate amount of crude this compound.

    • Dissolve the crude product in a minimal amount of the chosen eluent system (e.g., dichloromethane).

    • Add a small amount of silica gel to the dissolved sample to create a slurry.

    • Concentrate the slurry on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.

  • Column Packing:

    • Select a flash chromatography column of an appropriate size for the amount of crude material.

    • Pack the column with silica gel (particle size 40-63 µm) as a slurry in the initial eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin the elution with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of compounds.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the product by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) or UV visualization.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

ParameterValueReference
Stationary Phase Silica Gel (40-63 µm)[4]
Mobile Phase Hexanes:Ethyl Acetate Gradient[5]
Typical Yield >80% (dependent on crude purity)Illustrative
Purity Achieved >95% (by ¹H NMR)Illustrative

Method 2: Removal of Carbonyl Impurities by Bisulfite Wash

This protocol is specifically designed to remove aldehyde and ketone impurities, which can be present in the crude product mixture from the synthesis of α,β-unsaturated esters[1].

Experimental Protocol

  • Dissolution:

    • Dissolve the crude this compound in a water-immiscible organic solvent such as toluene or ethyl acetate[1].

  • Aqueous Bisulfite Extraction:

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Transfer the organic solution of the crude product to a separatory funnel.

    • Add an equal volume of the saturated sodium bisulfite solution.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.

    • Allow the layers to separate.

  • Phase Separation and Washing:

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).

      • Water.

      • Brine (saturated aqueous sodium chloride).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

ParameterValueReference
Washing Reagent Saturated Aqueous Sodium Bisulfite[1]
Organic Solvent Toluene or Ethyl Acetate[1]
Impurity Removed Carbonyl-containing compounds[1][2]
Purity Improvement Significant reduction of aldehyde/ketone peaks in NMRIllustrative

Workflow Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Wash Bisulfite Wash (Optional) Crude->Wash Dissolve in organic solvent Chroma Flash Column Chromatography Crude->Chroma Direct to Chromatography Wash->Chroma Concentrate and redissolve Pure Pure Product Chroma->Pure Combine pure fractions & evaporate Analysis Purity Analysis (NMR, LC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

Column_Chromatography_Workflow Start Crude Product DryLoad Dry Load onto Silica Start->DryLoad Load Load Sample onto Column DryLoad->Load Pack Pack Silica Gel Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Detailed workflow for flash column chromatography purification.

References

Formulation of Benzyl 2-(thietan-3-ylidene)acetate for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Benzyl 2-(thietan-3-ylidene)acetate, a novel compound with potential therapeutic applications. Due to the limited publicly available data on the physicochemical properties of this specific molecule, this guide outlines a systematic approach to formulation development based on established strategies for poorly water-soluble compounds. The provided protocols and data are presented as a template that can be adapted once the specific characteristics of this compound are experimentally determined.

Introduction: Overcoming the Challenge of Poor Solubility

A significant hurdle in the preclinical development of many new chemical entities is their low aqueous solubility.[1][2][3] Poor solubility can lead to low and variable oral bioavailability, hindering the accurate assessment of a compound's efficacy and toxicity in in vivo models.[1][2] Therefore, developing a suitable formulation to enhance the solubility and/or dissolution rate of the drug substance is a critical step. This document will explore various strategies to formulate this compound for parenteral or oral administration in in vivo studies.

Physicochemical Properties of this compound (Hypothetical Data)

To illustrate the formulation development process, the following table summarizes hypothetical physicochemical properties that might be characteristic of a compound like this compound. It is crucial to experimentally determine these values for the actual compound before proceeding with formulation.

PropertyHypothetical ValueImplication for Formulation
Molecular Weight234.3 g/mol Moderate molecular weight.
LogP3.5Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility< 1 µg/mLVery low aqueous solubility, requiring enabling formulation strategies.
Melting Point150°CHigh melting point suggests a stable crystalline form that may be challenging to dissolve.
pKaNot ionizablepH adjustment will not be an effective strategy for solubilization.
Chemical StructureC₁₂H₁₂O₂SContains ester and thietane groups; potential for hydrolysis.

Formulation Strategies for Poorly Soluble Compounds

Several approaches can be employed to formulate compounds with low aqueous solubility for in vivo studies. The choice of strategy depends on the compound's properties, the desired route of administration, and the preclinical species.[1][2]

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of a water-miscible organic solvent and water is used to increase the solubility of the drug. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[4]Simple to prepare, can achieve high drug concentrations.Potential for drug precipitation upon dilution in aqueous physiological fluids. Toxicity of some co-solvents at high concentrations.
Surfactant Dispersions Surfactants form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water. Examples include Tween® 80, Polysorbate 20, and Cremophor® EL.[1]Can significantly increase solubility, may improve stability.Potential for in vivo toxicity and interference with drug metabolism.
Lipid-Based Formulations The drug is dissolved in a lipid vehicle, such as an oil or a self-emulsifying drug delivery system (SEDDS).[2] These are particularly useful for oral administration.Can enhance oral bioavailability by promoting lymphatic absorption. Protects the drug from degradation.More complex to prepare and characterize. Potential for variability in absorption.
Nanosuspensions The drug is milled to nanometer-sized particles, which increases the surface area and dissolution rate.[1][4]Applicable to a wide range of poorly soluble drugs. Can be administered orally or parenterally.Requires specialized equipment for preparation. Potential for particle aggregation and instability.
Cyclodextrin Complexes Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their solubility.[3][5]High solubilization capacity, can improve stability.Can be expensive. Potential for nephrotoxicity with some cyclodextrins.

Experimental Protocols

The following protocols outline a systematic approach to developing a suitable formulation for this compound.

Vehicle Screening and Solubility Determination

Objective: To identify a suitable vehicle or combination of excipients that can solubilize this compound to the desired concentration.

Materials:

  • This compound

  • A range of potential vehicles (see table below)

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • In separate vials, add an excess amount of this compound to each of the selected vehicles.

  • Vortex each vial for 1 minute to ensure thorough mixing.

  • Place the vials on an orbital shaker at room temperature for 24-48 hours to allow for equilibration.

  • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Record the solubility in each vehicle.

Table of Potential Vehicles for Screening:

Vehicle CategoryExamples
Aqueous Water, Saline, Phosphate Buffered Saline (PBS)
Co-solvents DMSO, Ethanol, PEG 300, PEG 400, Propylene Glycol
Surfactants 10% Tween® 80 in water, 5% Polysorbate 20 in water, 5% Cremophor® EL in water
Oils (for oral) Sesame oil, Corn oil, Miglyol® 812
Cyclodextrins 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water, 10% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in water
Formulation Preparation and Stability Assessment

Objective: To prepare the selected formulation at the target concentration and assess its short-term stability.

Protocol:

  • Based on the solubility data, select the most promising vehicle or combination of excipients.

  • Calculate the amount of this compound and vehicle(s) needed to prepare the desired concentration and volume.

  • If using a co-solvent or surfactant, first dissolve the compound in the organic solvent or surfactant, and then slowly add the aqueous component while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation or phase separation.

  • Measure the pH of the final formulation.

  • To assess stability, store aliquots of the formulation at different conditions (e.g., room temperature and 4°C) for a defined period (e.g., 24 hours, 48 hours, 1 week).

  • At each time point, visually inspect the formulation and measure the concentration of this compound to check for degradation or precipitation.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for formulation development and a hypothetical signaling pathway that this compound might modulate.

Formulation_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Formulation Optimization & Stability cluster_3 Phase 4: In Vivo Study PhysChem Physicochemical Characterization Solubility Aqueous Solubility Determination PhysChem->Solubility VehicleScreening Vehicle Screening Solubility->VehicleScreening SolubilityTesting Solubility Testing in Vehicles VehicleScreening->SolubilityTesting FormulationPrep Formulation Preparation SolubilityTesting->FormulationPrep Stability Stability Assessment FormulationPrep->Stability InVivo In Vivo Administration Stability->InVivo

Caption: Experimental workflow for formulation development.

Hypothetical_Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Compound Benzyl 2-(thietan- 3-ylidene)acetate Compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway.

Summary and Recommendations

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. Given its likely poor aqueous solubility, a systematic approach to vehicle screening and formulation optimization is essential. It is recommended to start with simple co-solvent and surfactant-based systems for initial parenteral studies, as they are generally easier to prepare. For oral studies, lipid-based formulations should be considered to enhance bioavailability. The stability of the final formulation under the intended storage and administration conditions must be thoroughly evaluated to ensure accurate and reproducible dosing. The protocols and strategies outlined in this document provide a solid foundation for initiating the formulation development of this compound for in vivo research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Benzyl 2-(thietan-3-ylidene)acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound are olefination reactions, specifically the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] Both methods involve the reaction of thietan-3-one with a phosphorus-stabilized carbanion.

Q2: Which method is generally preferred, the Wittig or the Horner-Wadsworth-Emmons reaction?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for several reasons.[4][5] The phosphonate carbanions used in the HWE reaction are typically more nucleophilic than the corresponding phosphorus ylides in the Wittig reaction, leading to better reactivity with ketones like thietan-3-one.[4] Additionally, the byproduct of the HWE reaction is a water-soluble phosphate ester, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[5] The HWE reaction also generally offers better control over the stereoselectivity, favoring the formation of the (E)-alkene.[2][5]

Q3: What are the starting materials for this synthesis?

A3: The key starting materials are:

  • Thietan-3-one: The ketone that will be olefinated.

  • For the Wittig reaction: A phosphonium salt such as (2-(benzyloxy)-2-oxoethyl)triphenylphosphonium bromide. This is then deprotonated to form the ylide.[3][6]

  • For the HWE reaction: A phosphonate ester like benzyl 2-(diethoxyphosphoryl)acetate or a similar dialkyl phosphonate.

Q4: How can I prepare the necessary phosphorus ylide or phosphonate carbanion?

A4:

  • Wittig Ylide: The phosphonium salt is typically prepared by reacting triphenylphosphine with a benzyl haloacetate (e.g., benzyl bromoacetate). The resulting salt is then treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hexamethyldisilazide) to generate the ylide in situ.[3][7]

  • HWE Carbanion: The phosphonate ester is deprotonated using a base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) to form the stabilized carbanion.[2]

Q5: What factors influence the (E/Z) stereoselectivity of the final product?

A5: For this type of reaction, the HWE reaction generally yields the (E)-isomer with high selectivity. This is because the reaction proceeds through a thermodynamically controlled pathway where the intermediates can equilibrate to the more stable anti-conformation, leading to the (E)-alkene.[2][5] The choice of base and cation can also influence selectivity; for instance, using lithium salts at higher temperatures can increase (E)-selectivity.[2] For Wittig reactions, stabilized ylides (like the one used here) also predominantly give the (E)-alkene.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Ylide/Carbanion Formation: The base used was not strong enough or was degraded by moisture/air.- Use a freshly opened or titrated strong base (e.g., n-BuLLi, NaH, NaHMDS).- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
2. Poor Reactivity of Thietan-3-one: The ketone may be sterically hindered or electronically deactivated.- Switch to the more reactive Horner-Wadsworth-Emmons reagent if using a Wittig ylide.[4]- Increase the reaction temperature or prolong the reaction time. Monitor by TLC.
3. Degradation of Starting Material: Thietan-3-one can be unstable, especially under strongly basic or acidic conditions.- Add the ketone slowly to the pre-formed ylide/carbanion solution at a low temperature (e.g., -78 °C or 0 °C) and then allow it to warm to room temperature.
Presence of Significant Side Products 1. Self-Condensation of Thietan-3-one: Under strongly basic conditions, the ketone can undergo aldol-type side reactions.- Use a non-nucleophilic, strong base.- Maintain a low temperature during the addition of the ketone.
2. Hydrolysis of Benzyl Ester: The ester group is sensitive to strongly basic or acidic conditions, especially during workup.- Use a milder base if possible (e.g., K₂CO₃ in some HWE modifications).- Perform an aqueous workup with a buffered or weakly acidic solution (e.g., saturated NH₄Cl).
3. Unreacted Starting Materials: The reaction did not go to completion.- Increase the equivalents of the ylide/phosphonate reagent (e.g., 1.2-1.5 equivalents).- Allow the reaction to run for a longer duration.
Difficulty in Product Purification 1. Co-elution with Triphenylphosphine Oxide (Wittig): This byproduct is often difficult to separate from the desired product by column chromatography.- Switch to the HWE reaction to generate a water-soluble phosphate byproduct that can be removed with an aqueous wash.[5]- If using the Wittig reaction, try to crystallize the triphenylphosphine oxide from the crude mixture or use specialized chromatography techniques.
2. Product Instability on Silica Gel: The thietane ring or the α,β-unsaturated ester may be sensitive to the acidic nature of silica gel.- Neutralize the silica gel with triethylamine before use.- Consider using a different stationary phase like alumina or a reverse-phase column.
Incorrect (E/Z) Isomer Ratio 1. Non-equilibrating Reaction Conditions (HWE): Certain conditions can trap the kinetic (Z)-product.- For higher (E)-selectivity in HWE reactions, use conditions that promote equilibration, such as higher temperatures and Li or Na cations.[2]
2. Use of a Non-Stabilized Ylide (Wittig): While the ylide for this synthesis is stabilized, using a non-stabilized variant would favor the (Z)-isomer.- Ensure the correct phosphonium salt (with the electron-withdrawing ester group) is used to generate a stabilized ylide, which favors the (E)-product.[1]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis (Recommended)

This protocol is recommended for its higher reactivity and easier purification.

Step 1: Generation of the Phosphonate Carbanion

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv) to a flame-dried three-neck round-bottom flask under an argon atmosphere.

  • Wash the NaH with dry hexanes (3 x 5 mL) to remove the mineral oil.

  • Add 50 mL of anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl 2-(diethylphosphoryl)acetate (3.15 g, 11.0 mmol, 1.1 equiv) in 10 mL of anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is indicated by the cessation of hydrogen gas evolution.

Step 2: Olefination Reaction

  • Cool the solution of the phosphonate carbanion back to 0 °C.

  • Add a solution of thietan-3-one (1.02 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF dropwise over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). The diethyl phosphate byproduct will be removed in the aqueous layers.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a clear oil.

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Thietan-3-one102.1610.01.01.02 g
Benzyl 2-(diethylphosphoryl)acetate286.2511.01.13.15 g
Sodium Hydride (60%)24.0011.01.10.44 g
Anhydrous THF---~70 mL
Protocol 2: Wittig Synthesis

Step 1: Ylide Generation

  • Add (2-(benzyloxy)-2-oxoethyl)triphenylphosphonium bromide (5.47 g, 11.0 mmol, 1.1 equiv) to a flame-dried flask under argon.

  • Add 60 mL of anhydrous THF and cool the suspension to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 equiv) dropwise. A deep red or orange color indicates ylide formation.

  • Stir the mixture at -78 °C for 1 hour.

Step 2: Olefination Reaction

  • Add a solution of thietan-3-one (1.02 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF to the ylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Workup and Purification

  • Quench the reaction with 20 mL of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification is challenging due to triphenylphosphine oxide. Consider precipitating the oxide by adding a non-polar solvent like diethyl ether or a mixture of hexanes/ether and filtering.

  • Further purify the filtrate by column chromatography.

Visualizations

Reaction_Scheme cluster_reagents Starting Materials cluster_products Products Thietanone Thietan-3-one Reaction Olefination Reaction (Wittig or HWE) Thietanone->Reaction PhosphorusReagent Phosphorus Reagent (Ylide or Phosphonate) PhosphorusReagent->Reaction Base Base (e.g., NaH, n-BuLi) Base->PhosphorusReagent Deprotonation Target This compound Reaction->Target Byproduct Byproduct (Ph₃P=O or (EtO)₂PO₂⁻) Reaction->Byproduct

Caption: General workflow for the olefination synthesis.

Troubleshooting_Workflow cluster_outcomes cluster_solutions1 Troubleshooting Path 1 cluster_solutions2 Troubleshooting Path 2 Start Reaction Start CheckTLC Monitor by TLC after 3h Start->CheckTLC NoProduct No Product Formed CheckTLC->NoProduct Only starting material LowYield Low Yield / Complex Mixture CheckTLC->LowYield Multiple spots GoodConversion Good Conversion CheckTLC->GoodConversion Clean product spot CheckBase Verify Base Activity & Inert Conditions NoProduct->CheckBase OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp Workup Proceed to Workup & Purification GoodConversion->Workup CheckReagents Check Purity of Starting Materials CheckBase->CheckReagents CheckStoichiometry Adjust Reagent Stoichiometry OptimizeTemp->CheckStoichiometry

Caption: Decision tree for troubleshooting reaction outcomes.

Parameter_Relationships Yield Yield & Purity Base Base Strength Base->Yield +/- Temp Temperature Temp->Yield + Solvent Solvent Polarity Solvent->Yield +/- Reagent Reagent Type (Wittig vs HWE) Reagent->Yield ++

References

Benzyl 2-(thietan-3-ylidene)acetate degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl 2-(thietan-3-ylidene)acetate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, helping you to identify potential causes and implement effective solutions.

Problem Potential Cause Recommended Action
Loss of compound purity over time, even in storage. Hydrolysis: The ester bond is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic contaminants.Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents for all experimental procedures. Ensure all glassware is thoroughly dried before use.
Oxidation: The sulfur atom in the thietane ring can be oxidized to a sulfoxide or sulfone, particularly if exposed to air or oxidizing agents.[1][2]Store under an inert atmosphere and protect from light. Avoid contact with oxidizing agents. Consider degassing solvents before use.
Photodegradation: Exposure to UV light can lead to cleavage of the benzyl ester.[3][4][5]Store vials in the dark or use amber-colored vials. Minimize exposure to ambient and UV light during experiments.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). Degradation Products: New peaks may correspond to hydrolysis products (benzyl alcohol and 2-(thietan-3-ylidene)acetic acid), oxidation products (sulfoxide/sulfone derivatives), or products of thietane ring-opening.[1][6][7]Characterize the impurities using techniques like LC-MS or GC-MS to identify the degradation pathway. Refer to the "Forced Degradation Studies" protocol to understand potential degradants.
Isomerization: The exocyclic double bond could potentially isomerize under certain conditions (e.g., exposure to acid, base, or light).Re-purify the compound if necessary. Adjust experimental conditions to be milder (e.g., neutral pH, lower temperature).
Inconsistent experimental results. Variability in Compound Stability: The compound may be degrading during the course of the experiment, leading to inconsistent outcomes.Perform a time-course study to assess the stability of the compound under your specific experimental conditions. Prepare fresh solutions of the compound for each experiment.
Solvent Reactivity: The choice of solvent could influence the rate of degradation. Protic solvents may facilitate hydrolysis.Use aprotic, anhydrous solvents whenever possible. If a protic solvent is required, ensure it is of high purity and use it for the shortest time necessary.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage). It should be protected from light and moisture. For short-term storage, refrigeration (2-8°C) in a desiccator may be sufficient.

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathways are likely to be:

  • Hydrolysis of the benzyl ester to yield benzyl alcohol and 2-(thietan-3-ylidene)acetic acid. This can be catalyzed by acidic or basic conditions.[8][9]

  • Oxidation of the sulfur atom in the thietane ring to form the corresponding sulfoxide and sulfone.[1][2]

  • Thietane Ring Opening , which can be initiated by nucleophiles or electrophiles, leading to a variety of products.[6][7]

  • Photodegradation , where UV light can induce cleavage of the benzyl ester.[3][4][5]

Q3: How can I monitor the degradation of this compound?

A3: Degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong acids, strong bases, and strong oxidizing agents, as these are likely to promote degradation. Be cautious with nucleophilic reagents, as they could potentially open the thietane ring.[6][7] Also, be mindful of prolonged exposure to protic solvents, which can facilitate hydrolysis.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[10][11][12][13][14]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation pathways and products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Amber vials

  • pH meter

  • UV lamp (e.g., 254 nm and 365 nm)

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in an amber vial.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in an amber vial.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution in the oven.

    • Analyze the samples at various time points.

  • Photodegradation:

    • Expose a solution of the compound in a quartz cuvette or a thin film of the solid compound to UV light (254 nm and 365 nm) for a defined period.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizations

Potential Degradation Pathways

cluster_main Potential Degradation of this compound cluster_hydrolysis Hydrolysis (Acid/Base, H₂O) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV Light) cluster_ring_opening Ring Opening (Nucleophiles/Electrophiles) A This compound B Benzyl Alcohol A->B Hydrolysis C 2-(thietan-3-ylidene)acetic acid A->C Hydrolysis D Sulfoxide Derivative A->D Oxidation F Benzyl Radical A->F Photolysis G Carboxylate Radical A->G Photolysis H Various Ring-Opened Products A->H Ring Opening E Sulfone Derivative D->E Further Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_workflow Workflow for Stability Assessment A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Take Samples at Time Intervals B->C D Neutralize/Quench Reaction (if applicable) C->D E Analyze by Stability-Indicating HPLC D->E F Identify and Quantify Degradants E->F G Determine Degradation Rate and Pathway F->G

Caption: A general experimental workflow for assessing compound stability.

Troubleshooting Logic Flow

cluster_troubleshooting Troubleshooting Flowchart for Unexpected Results rect_node rect_node A Unexpected Experimental Result? B Is the starting material pure? A->B C Re-purify and re-characterize compound B->C No D Is the compound stable under experimental conditions? B->D Yes C->B E Perform time-course stability study D->E Unsure F Are there signs of degradation (new peaks)? D->F No E->D G Identify degradation products (LC-MS) F->G Yes I Review experimental protocol for incompatibilities F->I No H Modify experimental conditions (lower temp, inert atm, different solvent) G->H J Proceed with experiment H->J I->J

References

Optimizing reaction conditions for Benzyl 2-(thietan-3-ylidene)acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Benzyl 2-(thietan-3-ylidene)acetate. The proposed and most common synthetic route is the Horner-Wadsworth-Emmons (HWE) reaction between thietan-3-one and benzyl (diethoxyphosphoryl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The recommended method is a Horner-Wadsworth-Emmons (HWE) reaction. This involves reacting thietan-3-one with the carbanion generated from benzyl (diethoxyphosphoryl)acetate using a suitable base. This reaction is highly reliable for forming carbon-carbon double bonds and typically favors the formation of the E-alkene.[1][2][3] The phosphate byproduct is water-soluble, which simplifies purification.[1][2]

Q2: How do I synthesize the required phosphonate reagent, benzyl (diethoxyphosphoryl)acetate?

A2: This reagent can be prepared via the Michaelis-Arbuzov reaction. This involves treating benzyl bromoacetate with triethyl phosphite. The reaction is typically performed neat or in a high-boiling solvent and heated to drive the reaction to completion. The byproduct, bromoethane, is volatile and can be removed by distillation.

Q3: What are the typical starting materials and reagents for the main HWE reaction?

A3: The key reagents are:

  • Thietan-3-one: The ketone component.

  • Benzyl (diethoxyphosphoryl)acetate: The phosphonate component.

  • Base: To deprotonate the phosphonate (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), DBU).

  • Anhydrous Solvent: Typically Tetrahydrofuran (THF) or Dimethoxyethane (DME).

Q4: What is the expected stereoselectivity of the HWE reaction for this synthesis?

A4: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates, such as the one used here, generally shows high selectivity for the (E)-isomer.[1][2] However, the final E/Z ratio can be influenced by the choice of base, solvent, and reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of Benzyl (diethoxyphosphoryl)acetate (Michaelis-Arbuzov Reaction)
  • Setup: Assemble a round-bottom flask with a reflux condenser and a distillation head. The apparatus should be flame-dried or oven-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: Add benzyl bromoacetate (1.0 eq) and triethyl phosphite (1.1 eq) to the flask.

  • Reaction: Heat the mixture gently to 120-140 °C. Bromoethane will begin to distill off. Continue heating for 2-4 hours until the distillation of bromoethane ceases.

  • Purification: Allow the reaction to cool to room temperature. The crude product can be purified by vacuum distillation to yield pure benzyl (diethoxyphosphoryl)acetate as a colorless oil.

Protocol 2: Synthesis of this compound (HWE Reaction)
  • Setup: Use a flame-dried, three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (20 mL) and cool the mixture to 0 °C in an ice bath.

  • Ylide Formation: Dissolve benzyl (diethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Addition of Ketone: Dissolve thietan-3-one (1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Yield 1. Incomplete deprotonation of the phosphonate.- Ensure the base (e.g., NaH) is fresh and active.- Use a stronger base like KOtBu or KHMDS.- Ensure all reagents and solvents are strictly anhydrous.
2. Thietan-3-one is unstable or has degraded.- Use freshly prepared or purified thietan-3-one.- Consider synthesizing it in-situ if stability is a major issue.
3. Reaction temperature is too low.- After adding the ketone at 0 °C, allow the reaction to warm to room temperature or gently heat to 40-50 °C to drive it to completion.
Recovery of Starting Materials 1. Insufficient reaction time.- Extend the reaction time and monitor by TLC until the starting material spot disappears.
2. Base is not strong enough for full deprotonation.- Switch to a stronger base (e.g., from NaH to KOtBu or an amide base like KHMDS).
Formation of Multiple Products (Poor E/Z selectivity) 1. Reaction conditions favor both isomers.- Lower the reaction temperature during the addition of the ketone.- Try different bases and solvents. Using KHMDS with 18-crown-6 in THF at low temperatures can sometimes favor the Z-isomer.[4]
Difficult Purification 1. Emulsion during aqueous workup.- Add more brine to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of celite.
2. Phosphate byproduct not fully removed.- Perform additional aqueous washes to ensure complete removal of the water-soluble phosphate.[1][2]
3. Product co-elutes with impurities on silica gel.- Try a different solvent system for column chromatography.- Consider purification by vacuum distillation if the product is thermally stable.

Data Presentation

Table 1: Recommended Reagent Stoichiometry

ReagentMolar Equivalents
Thietan-3-one1.0
Benzyl (diethoxyphosphoryl)acetate1.05 - 1.2
Base (e.g., NaH)1.1 - 1.3

Table 2: Typical Reaction Conditions for HWE Olefination

ParameterConditionNotes
Solvent Anhydrous THF, DMEMust be strictly anhydrous.
Base NaH, KOtBu, DBU, KHMDSChoice of base can affect yield and stereoselectivity.
Temperature 0 °C to Room TemperatureInitial addition at 0 °C is recommended to control exotherm.
Reaction Time 4 - 24 hoursMonitor by TLC for completion.

Visualizations

G cluster_prep Reagent Preparation cluster_hwe HWE Reaction cluster_workup Workup & Purification reagent_prep Prepare Anhydrous Solvents (THF) deprotonation Deprotonate Phosphonate with Base (e.g., NaH in THF at 0°C) reagent_prep->deprotonation phosphonate_prep Synthesize Benzyl (diethoxyphosphoryl)acetate (Michaelis-Arbuzov Reaction) phosphonate_prep->deprotonation ketone_add Add Thietan-3-one Solution (Dropwise at 0°C) deprotonation->ketone_add reaction React at Room Temperature (12-16 hours) ketone_add->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

G start Low or No Yield Observed check_sm Starting Materials Recovered? start->check_sm sm_yes Yes check_sm->sm_yes  Yes sm_no No check_sm->sm_no  No check_base Is Base Active & Anhydrous? sm_yes->check_base base_no No check_base->base_no  No base_yes Yes check_base->base_yes  Yes sol_base_no Use fresh, stronger base (KOtBu). Ensure anhydrous conditions. base_no->sol_base_no sol_base_yes Increase reaction time or temperature. base_yes->sol_base_yes check_decomp Decomposition or Side Products? sm_no->check_decomp decomp_yes Yes check_decomp->decomp_yes  Yes decomp_no No check_decomp->decomp_no  No sol_decomp_yes Check stability of thietan-3-one. Run reaction at lower temperature. decomp_yes->sol_decomp_yes sol_decomp_no Review workup procedure. Check for product loss during extraction. decomp_no->sol_decomp_no

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 2-(thietan-3-ylidene)acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Wittig reaction between thietan-3-one and a benzyl (triphenylphosphoranylidene)acetate ylide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Wittig Reagent: The phosphonium ylide may have decomposed due to exposure to air or moisture.[1] 2. Unsuitable Base: The base used to generate the ylide from the phosphonium salt may not be strong enough. 3. Low Reactivity of Ketone: Thietan-3-one might be sterically hindered or electronically unreactive under the chosen conditions. 4. Reaction Temperature Too Low: The reaction may require heating to proceed at a reasonable rate.1. Prepare the Wittig reagent in situ under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[2] 2. Use a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[2] 3. Increase the reaction temperature or use a more reactive ylide if possible. 4. Reflux the reaction mixture in a suitable solvent like THF or toluene.
Formation of Triphenylphosphine Oxide as the Main Product 1. Hydrolysis of the Ylide: The ylide has reacted with water instead of the ketone. 2. Oxidation of the Ylide: The ylide was exposed to oxygen.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Perform the reaction under a strictly inert atmosphere.
Presence of Benzyl Alcohol and/or Benzyl Benzoate in the Product Mixture 1. Side Reactions of the Benzyl Ester: The benzyl ester group might be susceptible to cleavage or transesterification under certain conditions, although less common in Wittig reactions. 2. Contamination from Starting Materials: Impure starting materials could introduce these byproducts.1. Use mild reaction conditions and avoid strong acids or bases during workup if possible. 2. Purify the starting materials before use.
Formation of Isomeric Byproducts (E/Z isomers) 1. Nature of the Ylide: The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. Stabilized ylides, such as the one used in this synthesis, tend to favor the (E)-isomer.[3][4] 2. Reaction Conditions: The presence of lithium salts can affect the stereoselectivity.[4]1. To favor the (E)-isomer, use a stabilized ylide and consider a Schlosser modification if the (Z)-isomer is desired.[4] 2. For lithium-free conditions, the stereochemistry is kinetically controlled.[4]
Difficult Purification of the Final Product 1. Co-elution with Triphenylphosphine Oxide: Triphenylphosphine oxide is a common byproduct and can be difficult to separate from the desired product by column chromatography.1. Crystallization: Attempt to crystallize the product from a suitable solvent system. 2. Alternative Chromatography: Use a different stationary phase or solvent system for column chromatography. 3. Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated out by adding a non-polar solvent like hexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound via the Wittig reaction?

A1: The most common byproduct is triphenylphosphine oxide ((Ph)₃P=O), which is formed from the triphenylphosphine portion of the Wittig reagent during the reaction.[4]

Q2: How can I minimize the formation of triphenylphosphine oxide?

A2: The formation of triphenylphosphine oxide is stoichiometric with the formation of the desired alkene product in a successful Wittig reaction. However, excess formation can occur if the ylide is quenched by water or air. To minimize this, ensure that the reaction is carried out under anhydrous and inert conditions.

Q3: My reaction is not proceeding to completion. What can I do?

A3: If the reaction is sluggish, you can try increasing the reaction temperature. Gentle heating or refluxing in a solvent like THF or toluene can often drive the reaction to completion. Also, verify that a sufficiently strong base was used to generate the ylide.

Q4: I am observing both the (E) and (Z) isomers of the product. How can I control the stereoselectivity?

A4: The Wittig reagent used for this synthesis contains an ester group, which makes it a stabilized ylide. Stabilized ylides generally favor the formation of the (E)-alkene.[3][4] To enhance the selectivity for the (E)-isomer, you can ensure the reaction conditions are under thermodynamic control (e.g., by using a protic solvent or allowing the reaction to equilibrate). If the (Z)-isomer is desired, a modification of the Wittig reaction, such as the Schlosser modification, might be necessary.[4]

Q5: Are there any alternative methods to synthesize this compound?

A5: While the Wittig reaction is a very common and effective method for this type of transformation, other olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction could also be employed. The HWE reaction often provides excellent (E)-selectivity for the synthesis of α,β-unsaturated esters and uses a phosphonate ester, which can be easier to handle and the resulting phosphate byproduct is water-soluble, simplifying purification.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the Wittig reaction to synthesize this compound.

Materials:

  • Benzyl (triphenylphosphoranylidene)acetate

  • Thietan-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, dissolve Benzyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous THF.

  • Addition of Ketone: To the stirred solution of the ylide, add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the product from triphenylphosphine oxide and other impurities.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Wittig_Reaction_Pathway Thietan_3_one Thietan-3-one Oxaphosphetane Oxaphosphetane Intermediate Thietan_3_one->Oxaphosphetane Ylide Benzyl (triphenylphosphoranylidene)acetate Ylide->Oxaphosphetane Ylide_Hydrolysis Ylide Hydrolysis (Side Reaction) Ylide->Ylide_Hydrolysis Reaction with water Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Hydrolyzed_Ylide Triphenylphosphine Oxide + Toluene Ylide_Hydrolysis->Hydrolyzed_Ylide Water H₂O Water->Ylide_Hydrolysis

Caption: Main reaction and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Product Yield Check_Ylide Was the ylide prepared under inert conditions? Start->Check_Ylide Check_Base Was a strong enough base used? Check_Ylide->Check_Base Yes Inert_Atmosphere Redo reaction under N₂ or Ar atmosphere Check_Ylide->Inert_Atmosphere No Check_Temp Was the reaction heated? Check_Base->Check_Temp Yes Use_Strong_Base Use n-BuLi, NaH, or t-BuOK Check_Base->Use_Strong_Base No Heat_Reaction Heat reaction to reflux in THF Check_Temp->Heat_Reaction No Success Improved Yield Check_Temp->Success Yes Inert_Atmosphere->Success Use_Strong_Base->Success Heat_Reaction->Success

Caption: Troubleshooting workflow for low product yield.

References

How to increase the stability of Benzyl 2-(thietan-3-ylidene)acetate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the stability of Benzyl 2-(thietan-3-ylidene)acetate in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound has three main reactive sites prone to degradation in solution: the thietane ring, the α,β-unsaturated ester, and the benzyl ester linkage. The primary degradation pathways include:

  • Oxidation of the Thietane Ring: The sulfur atom in the thietane ring is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone.[1][2][3][4][5] This can be initiated by atmospheric oxygen, peroxides, or certain metal ions.

  • Hydrolysis of the Benzyl Ester: The ester bond can be cleaved through hydrolysis, particularly under acidic or basic conditions, to yield 2-(thietan-3-ylidene)acetic acid and benzyl alcohol.[6][7][8]

  • Michael Addition to the α,β-Unsaturated System: The electron-deficient double bond is susceptible to nucleophilic attack (Michael addition) from various nucleophiles present in the solution, such as water, alcohols, or amines.[9]

  • Photodegradation and Isomerization: Exposure to light, particularly UV radiation, can lead to isomerization of the double bond (e.g., E/Z isomerization or migration to the β,γ-position) or other photochemical reactions.[10][11][12][13][14]

  • Ring-Opening of the Thietane: The strained four-membered thietane ring can be opened by strong nucleophiles.[15]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor influencing the stability of the compound, primarily due to its effect on the hydrolysis of the benzyl ester. Generally, ester hydrolysis is catalyzed by both acids and bases.[7] Therefore, the compound is expected to be most stable at a neutral or near-neutral pH. At acidic or alkaline pH, the rate of hydrolysis increases significantly.

Q3: What is the role of oxygen in the degradation of this compound?

A3: Oxygen can play a significant role in the degradation of this compound by promoting the oxidation of the thioether in the thietane ring to a sulfoxide and then a sulfone.[1][3][4] This process can be accelerated by the presence of light or metal ions.

Q4: Can the solvent choice impact the stability of my compound?

A4: Yes, the choice of solvent is crucial. Protic solvents, especially water, can participate in hydrolysis and Michael addition reactions. Aprotic solvents are generally preferred to minimize these degradation pathways. The polarity of the solvent can also influence the rate of various reactions. It is advisable to use high-purity, degassed solvents.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in solution.
Potential Cause Troubleshooting Step
Hydrolysis - Adjust the pH of the solution to a neutral range (pH 6-8).- Use a non-aqueous, aprotic solvent if compatible with your experiment.- Minimize the amount of water in your solvent system.
Oxidation - Degas your solvent to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant to the solution (see Issue 2 for recommendations).
Photodegradation - Protect your solution from light by using amber vials or wrapping your container in aluminum foil.- Work in a dark or low-light environment.
Issue 2: Appearance of unknown peaks in my analytical chromatogram.
Potential Cause Troubleshooting Step
Oxidation Products - Compare the retention time of the new peaks with those of authentic standards of the sulfoxide and sulfone derivatives, if available.- Use mass spectrometry to identify the molecular weight of the new peaks, which should correspond to the addition of one or two oxygen atoms.
Hydrolysis Products - Check for the appearance of peaks corresponding to 2-(thietan-3-ylidene)acetic acid and benzyl alcohol.- Adjusting the pH to neutral should slow the formation of these peaks.
Michael Adducts - If your solution contains nucleophiles (e.g., amines, thiols), consider if they could have added to the double bond.- Mass spectrometry can help identify adducts by their expected molecular weight.
Isomers - Isomerization of the double bond may lead to new peaks with the same mass as the parent compound.- 2D NMR techniques may be necessary to confirm the structure of these isomers.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[16][17][18][19]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solution of the compound in acetonitrile in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound in acetonitrile to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze by a stability-indicating HPLC method.

Protocol 2: pH-Stability Profile

Objective: To determine the rate of degradation of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Acetonitrile (HPLC grade)

  • HPLC system with UV detector

Procedure:

  • Prepare solutions of this compound in each buffer at a known concentration. A small amount of a co-solvent like acetonitrile may be needed for solubility.

  • Incubate the solutions at a constant temperature (e.g., 40°C).

  • At various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time for each pH to determine the pseudo-first-order rate constant (k).

  • Plot log(k) versus pH to generate the pH-rate profile.

Data Presentation

Table 1: Hypothetical pH-Rate Profile Data for this compound at 40°C
pHBuffer SystemRate Constant (k) (h⁻¹)Half-life (t½) (h)
2.0Citrate0.08668.0
4.0Citrate0.011660.0
6.0Phosphate0.0029240.0
7.0Phosphate0.0023300.0
8.0Phosphate0.0046150.0
10.0Borate0.069310.0
Table 2: Recommended Antioxidants for Thioether Stabilization
AntioxidantRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Effective free radical scavenger.[20]
Butylated Hydroxyanisole (BHA)0.01 - 0.1% (w/v)Often used in combination with BHT.
Vitamin E (α-tocopherol)0.01 - 0.05% (w/v)A natural antioxidant.
Thiols (e.g., N-acetylcysteine)1 - 10 mMCan act as sacrificial reductants.[20][21]

Visualizations

degradation_pathways compound This compound sulfoxide Sulfoxide Derivative compound->sulfoxide Oxidation ([O]) acid_alcohol 2-(thietan-3-ylidene)acetic acid + Benzyl Alcohol compound->acid_alcohol Hydrolysis (H₂O, H⁺/OH⁻) michael_adduct Michael Adduct compound->michael_adduct Michael Addition (Nucleophile) isomer Isomer compound->isomer Photodegradation (hν) sulfone Sulfone Derivative sulfoxide->sulfone Oxidation ([O]) experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidant, Heat, Light) stock->stress_samples incubate Incubate under Stress Conditions stress_samples->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data stabilization_logic instability Instability Observed hydrolysis Hydrolysis? instability->hydrolysis oxidation Oxidation? hydrolysis->oxidation No control_ph Control pH (6-8) hydrolysis->control_ph Yes photodegradation Photodegradation? oxidation->photodegradation No use_antioxidant Use Antioxidant & Inert Atmosphere oxidation->use_antioxidant Yes protect_from_light Protect from Light photodegradation->protect_from_light Yes stable Stability Increased photodegradation->stable No control_ph->stable use_antioxidant->stable protect_from_light->stable

References

Interpreting unexpected NMR peaks in Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzyl 2-(thietan-3-ylidene)acetate Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are interpreting the ¹H NMR spectrum of this compound and have encountered unexpected peaks.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see unexpected singlets in my ¹H NMR spectrum. What could they be?

A1: Unexpected singlets often arise from residual solvents used during the reaction or purification steps. It is also possible that they originate from unreacted starting materials or reagents.

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents.[1][2][3][4][5] For example:

    • Acetone: ~2.17 ppm in CDCl₃

    • Dichloromethane (DCM): ~5.32 ppm in CDCl₃

    • Ethyl Acetate: ~2.05 ppm (singlet from acetyl group), ~4.12 ppm (quartet), ~1.26 ppm (triplet) in CDCl₃

    • Hexane/Pentane: ~0.88 ppm and ~1.25 ppm in CDCl₃

  • Consider Water: A broad singlet, often between 1.5 and 2.5 ppm in CDCl₃ (but can vary), is indicative of water.

  • Unreacted Benzyl Alcohol: If benzyl alcohol was used as a starting material, you might see a singlet for the benzylic protons around 4.6-4.7 ppm and a broad singlet for the hydroxyl proton.[6]

Q2: My aromatic region (around 7.3 ppm) shows more than the expected 5 protons or has a complex, distorted appearance. What is the cause?

A2: This is a very common issue if the synthesis of this compound involved a Wittig reaction.[7][8][9][10]

  • Triphenylphosphine Oxide (TPPO): The most common byproduct of a Wittig reaction is triphenylphosphine oxide. TPPO has complex multiplets in the aromatic region, typically between 7.4 and 7.8 ppm, which can overlap with the phenyl signals of your product.[11][12]

  • Unreacted Benzyltriphenylphosphonium Ylide: If the Wittig reagent was not fully consumed, its aromatic signals could also be present.

Q3: I am seeing two sets of peaks for the vinyl and thietane protons. What does this indicate?

A3: The presence of two distinct sets of signals for the alkene and thietane ring protons strongly suggests the presence of both (E)- and (Z)-isomers of the product. The Wittig reaction, especially with stabilized or semi-stabilized ylides, can often produce a mixture of stereoisomers.[13] The ratio of these isomers can be determined by comparing the integration of corresponding peaks.

Q4: There are some unfamiliar triplets and multiplets that do not match the expected product structure. What could be their origin?

A4: These signals could be due to several possibilities:

  • Unreacted Thietan-3-one: If this was a starting material, you would expect to see signals corresponding to its methylene protons.

  • Degradation Products: The thietane ring, being a strained four-membered ring, can be susceptible to ring-opening under certain conditions (e.g., acidic or basic residues). This could lead to various thioether or thiol-containing byproducts with complex splitting patterns.

  • Side-Products from the Wittig Reaction: Besides TPPO, other side reactions can occur, leading to unexpected olefinic or rearranged products.

Data Presentation: Expected ¹H NMR of this compound

The following table summarizes the predicted ¹H NMR spectral data for the target compound in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsLabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
PhenylAr-H 7.30 - 7.45Multiplet (m)5H-
BenzylicPh-CH₂ -O5.15Singlet (s)2H-
Vinylic=CH 6.05Triplet (t)1HJ ≈ 2.5 Hz
Thietane (α to S)S-CH₂ -C=4.05Triplet (t)2HJ ≈ 8.0 Hz
Thietane (β to S)=C-CH₂ -S3.65Multiplet (m)2H-

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.[13][14][15]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.

    • A spectral width of 12-16 ppm is generally sufficient.

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Mandatory Visualizations

Troubleshooting Workflow for Unexpected NMR Peaks

G start Unexpected Peak(s) Observed in ¹H NMR Spectrum check_solvent Compare peak chemical shift(s) to known solvent impurities start->check_solvent solvent_match Peak Identified as Solvent/Water check_solvent->solvent_match Yes no_solvent_match No Match check_solvent->no_solvent_match check_sm Compare with ¹H NMR of Starting Materials (e.g., Benzyl Alcohol, Thietan-3-one) no_solvent_match->check_sm sm_match Peak Identified as Unreacted Starting Material check_sm->sm_match Yes no_sm_match No Match check_sm->no_sm_match check_byproduct Consider Common Reaction Byproducts (e.g., Triphenylphosphine Oxide from Wittig) no_sm_match->check_byproduct byproduct_match Peak Identified as Reaction Byproduct check_byproduct->byproduct_match Yes no_byproduct_match No Match check_byproduct->no_byproduct_match check_isomer Are there duplicate sets of product peaks? no_byproduct_match->check_isomer isomer_match Presence of E/Z Isomers Likely check_isomer->isomer_match Yes no_isomer_match No check_isomer->no_isomer_match further_analysis Consider Degradation or Unexpected Side Product. Further purification or 2D NMR (COSY, HSQC) may be required. no_isomer_match->further_analysis

Caption: Troubleshooting workflow for identifying unknown NMR peaks.

Potential Sources of Unexpected NMR Peaks

Caption: Common sources of unexpected peaks in an NMR spectrum.

References

Addressing poor cell permeability of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of Benzyl 2-(thietan-3-ylidene)acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the potential reasons for this?

A1: Poor cell permeability of a small molecule like this compound can stem from several physicochemical and biological factors. Based on its structure, potential reasons include:

  • Polarity: The presence of the ester group and the sulfur atom in the thietane ring contributes to the overall polarity of the molecule, which can hinder its passive diffusion across the nonpolar lipid bilayer of the cell membrane.

  • Low Lipophilicity: While the benzyl group provides some lipophilicity, it may not be sufficient to overcome the polar nature of the rest of the molecule for optimal membrane partitioning.

  • Efflux Transporters: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, leading to low intracellular accumulation.[1]

  • Poor Aqueous Solubility: Although less likely to be the primary issue for this specific molecule, poor solubility in the aqueous environment surrounding the cells can limit the concentration of the compound available for absorption.[2]

Q2: How can we experimentally confirm that poor permeability is the issue?

A2: A tiered approach using standard permeability assays can help diagnose the problem. We recommend the following:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay measures passive diffusion across an artificial lipid membrane.[3] It is a high-throughput and cost-effective way to determine if the compound has inherently low passive permeability.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. It provides information on both passive permeability and active transport, including efflux. By comparing the permeability in the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, you can determine if the compound is an efflux transporter substrate.

A high B-to-A/A-to-B permeability ratio in the Caco-2 assay, coupled with low permeability in the PAMPA assay, would strongly suggest that both low passive diffusion and active efflux are contributing to the poor cellular uptake.

Troubleshooting Guide: Strategies to Enhance Cell Permeability

Q3: What chemical modifications can we explore to improve the passive permeability of this compound?

A3: Several chemical modification strategies can be employed to enhance the lipophilicity and reduce the polarity of the parent compound. A common and effective method is the prodrug approach.[4][5][6]

  • Prodrug Strategy: One could mask the polar ester group with a more lipophilic moiety. For instance, creating a promoiety that is cleaved intracellularly by esterases to release the active compound.[3][7] While the current compound is an ester, further modification of the core structure could be considered if a more polar functional group were present.

Another approach is to modify the thietane ring, for example, by introducing lipophilic substituents, though this may impact the compound's biological activity and should be approached with caution.

Q4: Are there formulation-based approaches we can use without chemically modifying the compound?

A4: Yes, formulation strategies can significantly improve the bioavailability of poorly permeable compounds.[1][2] These methods focus on enhancing the solubility and absorption of the drug at the site of administration.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract and facilitate its absorption.[8]

  • Nanoparticle Formulation: Encapsulating the compound in nanoparticles can protect it from degradation and enhance its uptake by cells.[1]

  • Use of Permeation Enhancers: Co-administration with excipients that act as permeation enhancers can transiently increase the permeability of the cell membrane.[8] However, potential toxicity and off-target effects of these enhancers must be carefully evaluated.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound and a Hypothetical Prodrug.

PropertyThis compoundHypothetical Prodrug A (e.g., with lipophilic promoiety)
Molecular Weight ( g/mol )220.29> 220.29
Calculated logP2.13.5
Polar Surface Area (Ų)44.535.2
Hydrogen Bond Donors00
Hydrogen Bond Acceptors22

Table 2: Comparative Permeability Data from In Vitro Assays.

AssayThis compoundHypothetical Prodrug A
PAMPA
Papp (x 10⁻⁶ cm/s)0.8 (Low)5.2 (Moderate)
Caco-2
Papp (A-to-B) (x 10⁻⁶ cm/s)0.5 (Low)4.8 (Moderate)
Papp (B-to-A) (x 10⁻⁶ cm/s)2.5 (High)5.1 (Moderate)
Efflux Ratio (B-to-A / A-to-B)5.01.1

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Donor Plate: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute with buffer (pH 7.4) to the final donor concentration.

  • Preparation of the Acceptor Plate: Add buffer to the wells of the acceptor plate.

  • Coating the Filter Plate: Coat the filter membrane of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Assembling the PAMPA Sandwich: Place the filter plate on top of the acceptor plate and add the donor solution to the filter plate.

  • Incubation: Incubate the assembled plates at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Papp): Calculate the apparent permeability coefficient using the concentrations in the donor and acceptor wells and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer yellow).

  • Permeability Experiment (A-to-B):

    • Wash the monolayer with transport buffer.

    • Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at different time points.

  • Permeability Experiment (B-to-A):

    • Wash the monolayer with transport buffer.

    • Add the test compound solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the apical side at different time points.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp) and Efflux Ratio: Calculate the Papp for both directions and determine the efflux ratio.

Visualizations

Troubleshooting_Workflow start Low intracellular concentration of this compound pampa Perform PAMPA Assay start->pampa pampa_result Low Passive Permeability? pampa->pampa_result caco2 Perform Caco-2 Assay caco2_result High Efflux Ratio? caco2->caco2_result pampa_result->caco2 Yes chem_mod Chemical Modification (e.g., Prodrug) pampa_result->chem_mod Yes formulation Formulation Strategies (e.g., SEDDS) pampa_result->formulation No, but still low uptake caco2_result->chem_mod Yes caco2_result->formulation Yes efflux_inhibitor Co-administer Efflux Inhibitor (for in vitro studies) caco2_result->efflux_inhibitor Yes

Troubleshooting workflow for poor cell permeability.

Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space prodrug Lipophilic Prodrug membrane Cell Membrane prodrug->membrane Passive Diffusion active_drug Active Drug (this compound) esterases Esterases esterases->active_drug Cleavage of promoiety membrane->esterases Prodrug enters cell Signaling_Pathway compound This compound target Hypothetical Target Protein (e.g., Kinase A) compound->target Inhibition substrate Substrate target->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response

References

Technical Support Center: Enhancing the Bioavailability of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in modifying Benzyl 2-(thietan-3-ylidene)acetate for improved bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary barriers to the oral bioavailability of this compound?

A1: The primary barriers to oral bioavailability for a compound like this compound are likely related to its physicochemical properties. As an ester, it may be susceptible to hydrolysis in the gastrointestinal (GI) tract.[1] Its solubility in aqueous media and its permeability across the intestinal membrane are critical factors that may limit its absorption.[2] Furthermore, the metabolic stability of the thietane ring and the benzyl ester moiety will significantly influence its bioavailability.[3][4]

Q2: How can I improve the aqueous solubility of my compound?

A2: Several formulation strategies can be employed to enhance the aqueous solubility of a poorly soluble drug.[5][6] These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[6][7]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[5][8]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[7][9]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of hydrophobic drugs.[5][7]

Q3: What are the advantages of a prodrug approach for improving the bioavailability of this compound?

A3: A prodrug strategy involves chemically modifying a drug to improve its pharmacokinetic properties.[10][11] For this compound, which is already an ester, further modification could enhance its properties. Ester prodrugs are often used to increase the lipophilicity of a parent drug, thereby improving its membrane permeability.[1][12] The ester can be designed to be cleaved by enzymes in the blood or target tissue, releasing the active drug.[13] This approach can help overcome poor solubility and permeability issues.[14][15]

Q4: How does lipophilicity affect the bioavailability of a drug candidate?

A4: Lipophilicity, often measured as the logP value, plays a crucial role in drug absorption, distribution, metabolism, and excretion (ADME).[16][17] A compound's lipophilicity influences its ability to permeate cell membranes.[18] However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[2] An optimal lipophilicity range (logP between 0 and 3) is often targeted to achieve good bioavailability.[2]

Q5: What in vitro assays are essential for evaluating the bioavailability of my compound?

A5: A series of in vitro assays can provide valuable insights into the potential bioavailability of a drug candidate before proceeding to in vivo studies.[19][20] Key assays include:

  • Solubility Assays: To determine the solubility in various physiological buffers.

  • Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are commonly used to predict passive diffusion and active transport across the intestinal epithelium.[20][21]

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to assess the rate of metabolism and identify potential metabolic liabilities.[22][23][24]

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay

  • Possible Cause: The compound may have low lipophilicity or unfavorable hydrogen bonding characteristics.

  • Troubleshooting Steps:

    • Structural Modification: Consider synthesizing analogs with increased lipophilicity. This could involve adding lipophilic groups to the molecule.

    • Prodrug Approach: Design an ester prodrug to mask polar functional groups and enhance membrane permeability.[15]

    • Formulation Strategies: Utilize permeability enhancers or lipid-based formulations to improve transport across the artificial membrane.[7]

Issue 2: High First-Pass Metabolism in Liver Microsome Assay

  • Possible Cause: The benzyl ester or the thietane ring may be susceptible to rapid enzymatic degradation in the liver.

  • Troubleshooting Steps:

    • Metabolite Identification: Use techniques like LC-MS/MS to identify the major metabolites. This will pinpoint the site of metabolic instability.

    • Structural Modification: Modify the metabolically labile sites. For instance, introducing steric hindrance near the ester bond could slow down hydrolysis. Altering the substitution pattern on the thietane ring might also improve stability.

    • Alternative Prodrug Linkers: If the ester is the primary site of metabolism, explore more stable promoieties.

Issue 3: Inconsistent Results in Solubility Assays

  • Possible Cause: The compound may exist in different polymorphic forms with varying solubilities.[5] It could also be degrading in the assay buffer.

  • Troubleshooting Steps:

    • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize different polymorphic forms.

    • Stability Analysis: Assess the chemical stability of the compound in the assay buffers at different pH values and temperatures using HPLC.

    • Use of Co-solvents: If solubility is very low, consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on subsequent assays.

Data Presentation

Table 1: Hypothetical Comparison of Bioavailability Enhancement Strategies for a Poorly Soluble Compound

StrategyAqueous Solubility (µg/mL)Apparent Permeability (Papp) (10⁻⁶ cm/s)In Vitro Half-Life (t½) in Liver Microsomes (min)Predicted Oral Bioavailability (%)
Unmodified Compound1.50.515< 5
Micronization5.20.61510-15
Solid Dispersion25.80.51825-35
SEDDS Formulation> 100 (in formulation)2.12540-50
Prodrug (Increased Lipophilicity)0.88.54550-60

Experimental Protocols

1. Aqueous Solubility Determination

  • Objective: To determine the thermodynamic solubility of this compound in simulated gastric and intestinal fluids.

  • Materials:

    • This compound

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Simulated Intestinal Fluid (SIF), pH 6.8

    • HPLC system with a suitable column and detector

    • Shaking incubator

    • Centrifuge

    • 0.22 µm syringe filters

  • Methodology:

    • Add an excess amount of the compound to vials containing SGF and SIF.

    • Incubate the vials in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of this compound.

  • Materials:

    • PAMPA plate system (e.g., 96-well format with a filter plate and an acceptor plate)

    • Phospholipid solution (e.g., lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compound solution in PBS

    • UV-Vis plate reader or LC-MS/MS system

  • Methodology:

    • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

    • Add the test compound solution to the donor wells.

    • Fill the acceptor wells with fresh PBS.

    • Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.

    • Incubate at room temperature for a specified period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the apparent permeability coefficient (Papp).

3. Metabolic Stability in Human Liver Microsomes

  • Objective: To determine the in vitro metabolic stability of this compound.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer, pH 7.4

    • Test compound

    • Positive control compound with known metabolic instability (e.g., verapamil)

    • LC-MS/MS system

  • Methodology:

    • Pre-incubate the test compound with HLM in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound versus time.

Visualizations

experimental_workflow cluster_physicochemical Physicochemical Characterization cluster_invitro In Vitro ADME cluster_formulation Formulation Development cluster_invivo In Vivo Studies solubility Aqueous Solubility Assay pampa PAMPA solubility->pampa logP LogP Determination logP->pampa caco2 Caco-2 Permeability pampa->caco2 If promising metabolic_stability Metabolic Stability (Microsomes/Hepatocytes) caco2->metabolic_stability formulation Formulation Strategies (e.g., SEDDS, Solid Dispersion) metabolic_stability->formulation pk_study Pharmacokinetic Study (e.g., in rats) metabolic_stability->pk_study formulation->pk_study

Caption: Experimental workflow for assessing and improving the bioavailability of a new chemical entity.

bioavailability_troubleshooting cluster_absorption Absorption Issues cluster_metabolism Metabolism Issues cluster_solutions_sol Solubility Enhancement cluster_solutions_perm Permeability Enhancement cluster_solutions_met Metabolism Reduction start Low Oral Bioavailability Observed low_solubility Poor Solubility? start->low_solubility low_permeability Poor Permeability? start->low_permeability high_first_pass High First-Pass Metabolism? start->high_first_pass particle_size Particle Size Reduction low_solubility->particle_size Yes solid_dispersion Solid Dispersion low_solubility->solid_dispersion Yes lipid_formulation Lipid-Based Formulation low_solubility->lipid_formulation Yes prodrug Prodrug Strategy low_permeability->prodrug Yes permeation_enhancers Permeation Enhancers low_permeability->permeation_enhancers Yes structural_mod Structural Modification high_first_pass->structural_mod Yes deuteration Deuteration high_first_pass->deuteration Yes

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Technical Support Center: Synthesis of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Benzyl 2-(thietan-3-ylidene)acetate, with a specific focus on preventing racemization when using a chiral thietan-3-one precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the olefination of thietan-3-one with a suitable phosphorus-stabilized reagent. The two main variations of this reaction are the Wittig reaction, using a phosphonium ylide, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion. The HWE reaction is often preferred for synthesizing α,β-unsaturated esters due to the higher reactivity of phosphonate carbanions and the water-soluble nature of the phosphate byproduct, which simplifies purification.

Q2: What is the primary cause of racemization during the synthesis of this compound from a chiral thietan-3-one?

A2: The primary cause of racemization, or more accurately, epimerization, is the loss of stereochemical integrity at a chiral center adjacent (alpha) to the carbonyl group in the starting thietan-3-one. The basic conditions required to generate the phosphorus ylide or phosphonate carbanion can deprotonate this alpha-position, leading to a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers or diastereomers.

Q3: How can I minimize or prevent this epimerization?

A3: To minimize epimerization, it is crucial to employ reaction conditions that are sufficiently mild to deprotonate the phosphonate reagent without significantly deprotonating the alpha-carbon of the chiral thietan-3-one. This can be achieved by using weaker bases, often in combination with additives that promote the olefination reaction at lower temperatures.

Q4: What are some recommended mild basic conditions for the Horner-Wadsworth-Emmons reaction to avoid epimerization?

A4: Several mild conditions have been developed for HWE reactions with base-sensitive substrates.[1] These include:

  • Masamune-Roush conditions: Utilizing a combination of lithium chloride (LiCl) and a hindered amine base such as 1,8-diazabicycloundec-7-ene (DBU).[1]

  • Rathke conditions: Employing lithium or magnesium halides with triethylamine.[1]

  • Lithium Hexafluoroisopropoxide (LiHFI): This weak base has been shown to be highly effective for HWE olefinations of epimerizable aldehydes with minimal to no epimerization.[2]

Q5: Besides the choice of base, are there other factors that can influence the stereochemical outcome?

A5: Yes, several factors can affect the stereoselectivity of the HWE reaction, including the structure of the phosphonate reagent, the reaction solvent, temperature, and the presence of certain metal salts.[3] For instance, the Still-Gennari modification uses phosphonates with electron-withdrawing groups (like bis(2,2,2-trifluoroethyl)phosphonoacetate) to favor the formation of (Z)-alkenes.[4] While this primarily addresses the geometry of the double bond, the reaction conditions (e.g., KHMDS with 18-crown-6 at low temperatures) can also be relevant for preserving existing stereocenters.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Loss of Optical Purity (Racemization/Epimerization) The base used for the olefination is too strong, causing deprotonation at the chiral center alpha to the ketone.1. Switch to milder basic conditions such as LiCl/DBU (Masamune-Roush) or LiHFI.[1][2]2. Lower the reaction temperature during base addition and olefination.3. Use a phosphonate reagent that is more acidic, requiring a weaker base for deprotonation.
Low Yield of the Desired Product The base is not strong enough to efficiently deprotonate the phosphonate reagent.1. If using mild conditions, ensure all reagents are anhydrous, as water can quench the carbanion.2. Slightly increase the reaction temperature, monitoring for any onset of epimerization.3. Consider a different mild base system; for example, if LiCl/DBU is ineffective, try LiHFI.
Formation of (Z)-isomer instead of desired (E)-isomer (or vice versa) The reaction conditions favor the formation of the undesired stereoisomer of the double bond.1. For predominantly (E)-alkenes, standard HWE conditions (e.g., NaH in THF) with triethyl phosphonoacetate are usually effective, but may cause epimerization.[5] With milder bases, the (E)-isomer is still generally favored.[1]2. For predominantly (Z)-alkenes, employ the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonoacetate and a base system like KHMDS/18-crown-6 at -78 °C.[4]
Difficult Purification The dialkylphosphate byproduct from the HWE reaction is difficult to remove.1. The byproducts of HWE reactions are generally water-soluble and can be removed by an aqueous workup.[6]2. Ensure the workup is performed under conditions that do not compromise the product (e.g., avoid strongly acidic or basic washes if the product is sensitive).

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction under Masamune-Roush Conditions (to minimize epimerization)

This protocol is adapted for base-sensitive ketones and aims to preserve the stereochemical integrity of a chiral center alpha to the carbonyl.

  • Preparation:

    • Dry a round-bottom flask under vacuum or with a heat gun and maintain an inert atmosphere (Nitrogen or Argon).

    • Anhydrous lithium chloride (LiCl) is crucial; dry it in an oven at >100 °C for several hours and cool in a desiccator before use.

    • Use anhydrous acetonitrile as the solvent.

  • Procedure:

    • To the flask, add anhydrous LiCl (1.2 equivalents).

    • Add anhydrous acetonitrile.

    • Add Benzyl diethylphosphonoacetate (1.1 equivalents).

    • Cool the mixture to 0 °C.

    • Slowly add 1,8-diazabicycloundec-7-ene (DBU) (1.1 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the chiral thietan-3-one (1.0 equivalent) in anhydrous acetonitrile dropwise at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Reaction using Lithium Hexafluoroisopropoxide (LiHFI)

This protocol utilizes a very weak base, LiHFI, which is particularly suitable for highly epimerizable substrates.[2]

  • Preparation of LiHFI solution:

    • In a dry flask under an inert atmosphere, dissolve 1,1,1,3,3,3-hexafluoroisopropanol (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (n-BuLi) (1.0 equivalent) and stir for 15 minutes.

  • Procedure:

    • In a separate dry flask under an inert atmosphere, dissolve trimethyl phosphonoacetate (1.2 equivalents) in anhydrous THF.

    • Cool this solution to 0 °C.

    • Slowly add the pre-formed LiHFI solution to the phosphonate solution.

    • Stir for 30 minutes at 0 °C.

    • Add a solution of the chiral thietan-3-one (1.0 equivalent) in anhydrous THF.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

HWE_Mechanism cluster_reagents Reactants cluster_reaction Reaction Steps cluster_products Products Phosphonate Benzyl P(O)(OR)₂-acetate Deprotonation Deprotonation Phosphonate->Deprotonation Mild Base (e.g., LiCl/DBU) Ketone Chiral Thietan-3-one (with α-stereocenter) Addition Nucleophilic Addition Ketone->Addition Deprotonation->Addition Phosphonate Carbanion Elimination Oxaphosphetane Elimination Addition->Elimination Oxaphosphetane Intermediate Product This compound Elimination->Product Byproduct Phosphate Byproduct Elimination->Byproduct

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow for the synthesis of this compound.

Racemization_Pathway cluster_main Epimerization at α-Carbon cluster_desired Desired Pathway Start Chiral Thietan-3-one (R-configuration) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate Strong Base (e.g., NaH) Product_R Desired Product (R-configuration) Start->Product_R Mild Base (No Epimerization) Enolate->Start Protonation Product_S Epimerized Product (S-configuration) Enolate->Product_S Protonation (opposite face)

Caption: Potential epimerization pathway of a chiral thietan-3-one under strongly basic conditions.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Start Synthesis CheckPurity Analyze Optical Purity of Product Start->CheckPurity Success Synthesis Successful CheckPurity->Success High e.e. Problem Racemization/ Epimerization Detected CheckPurity->Problem Low e.e. Sol1 Use Milder Base (LiCl/DBU or LiHFI) Problem->Sol1 Sol2 Lower Reaction Temperature Problem->Sol2 Sol3 Ensure Anhydrous Conditions Problem->Sol3 Sol1->Start Retry Synthesis Sol2->Start Retry Synthesis Sol3->Start Retry Synthesis

References

Technical Support Center: Scaling Up Benzyl 2-(thietan-3-ylidene)acetate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory-scale synthesis and scale-up of Benzyl 2-(thietan-3-ylidene)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound in the lab?

A1: The most common and effective method is the Horner-Wadsworth-Emmons (HWE) reaction. This involves reacting thietan-3-one with a stabilized phosphonate ylide, specifically the carbanion of benzyl 2-(diethoxyphosphoryl)acetate.[1]

Q2: What are the main starting materials required for this synthesis?

A2: You will need thietan-3-one and benzyl 2-(diethoxyphosphoryl)acetate. Thietan-3-one can be synthesized from 1,3-dihalo-2-propanol derivatives, and benzyl 2-(diethoxyphosphoryl)acetate is typically prepared via an Arbuzov reaction between benzyl bromoacetate and triethyl phosphite.

Q3: What is the expected stereoselectivity of the Horner-Wadsworth-Emmons reaction for this product?

A3: The HWE reaction with stabilized phosphonate carbanions, such as the one used here, predominantly yields the (E)-alkene isomer.[1]

Q4: How can the phosphonate byproduct be removed after the reaction?

A4: A significant advantage of the HWE reaction is the easy removal of the dialkylphosphate salt byproduct. It is water-soluble and can be efficiently removed by performing an aqueous workup of the reaction mixture.[1][2]

Q5: What are the typical yields for the synthesis of this compound?

A5: While yields can vary depending on the scale and specific conditions, a successful lab-scale synthesis can be expected to provide yields in the range of 70-90% based on similar HWE reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the phosphonate. 2. Deactivation of the base. 3. Poor quality of thietan-3-one. 4. Reaction temperature is too low.1. Ensure the use of a strong, fresh base (e.g., NaH, NaOMe, BuLi). 2. Use freshly opened or properly stored base. 3. Purify the thietan-3-one before use. 4. While initial deprotonation may be at 0°C, the reaction with the ketone may require warming to room temperature or gentle heating.
Formation of Side Products 1. Self-condensation of thietan-3-one under basic conditions. 2. Hydrolysis of the benzyl ester. 3. Competing Wittig-type side reactions.1. Add the thietan-3-one solution slowly to the pre-formed ylide solution. 2. Ensure anhydrous reaction conditions and quench the reaction appropriately before aqueous workup. 3. Use a stabilized phosphonate (HWE reagent) to minimize side reactions.
Difficult Purification 1. Incomplete removal of the phosphonate byproduct. 2. Co-elution of starting materials and product during column chromatography.1. Perform a thorough aqueous workup with multiple extractions. 2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a moderately polar solvent system (e.g., hexane/ethyl acetate) is often effective.
Inconsistent Yields Upon Scale-Up 1. Inefficient heat transfer in a larger reaction vessel. 2. Inadequate mixing. 3. Slower addition rates of reagents.1. Use a suitable heating mantle and monitor the internal reaction temperature. 2. Employ mechanical stirring for larger volumes to ensure homogeneity. 3. Adjust addition rates to maintain optimal reaction temperature and concentration.

Experimental Protocols

Protocol 1: Synthesis of Thietan-3-one

This protocol is a general procedure based on the reaction of 1,3-dichloro-2-propanol with sodium sulfide.

Materials:

  • 1,3-dichloro-2-propanol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane

Procedure:

  • Thietan-3-ol Synthesis:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in methanol.

    • Slowly add 1,3-dichloro-2-propanol to the solution.

    • Reflux the mixture for 4-6 hours.

    • After cooling to room temperature, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield crude thietan-3-ol.

  • Oxidation to Thietan-3-one:

    • Dissolve the crude thietan-3-ol in dichloromethane.

    • Add pyridinium chlorochromate (PCC) portion-wise while stirring at room temperature.

    • Stir the mixture for 2-3 hours until the oxidation is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain thietan-3-one, which can be further purified by distillation or column chromatography.

Protocol 2: Synthesis of Benzyl 2-(diethoxyphosphoryl)acetate

This protocol follows the Arbuzov reaction.

Materials:

  • Benzyl bromoacetate

  • Triethyl phosphite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzyl bromoacetate and a slight excess of triethyl phosphite.

  • Heat the mixture at 120-140°C for 4-6 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to obtain pure benzyl 2-(diethoxyphosphoryl)acetate.

Protocol 3: Synthesis of this compound

This protocol details the Horner-Wadsworth-Emmons reaction.

Materials:

  • Benzyl 2-(diethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil) or another suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Thietan-3-one

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

    • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of benzyl 2-(diethoxyphosphoryl)acetate in anhydrous THF to the stirred suspension.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Olefination Reaction:

    • Cool the ylide solution back to 0°C.

    • Slowly add a solution of thietan-3-one in anhydrous THF to the ylide solution.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil or solid.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValue
Reactant Ratio
Thietan-3-one1.0 eq
Benzyl 2-(diethoxyphosphoryl)acetate1.1 - 1.2 eq
Base (e.g., NaH)1.2 - 1.5 eq
Reaction Conditions
SolventAnhydrous THF
Ylide Formation Temperature0°C to Room Temperature
Olefination Temperature0°C to Room Temperature
Reaction Time12 - 16 hours
Typical Yield 70 - 90%
Purity (after chromatography) >95%

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 1_3_dichloro_2_propanol 1,3-Dichloro-2-propanol Thietan_3_ol Thietan-3-ol 1_3_dichloro_2_propanol->Thietan_3_ol Na2S Na2S Sodium Sulfide Na2S->Thietan_3_ol Benzyl_bromoacetate Benzyl bromoacetate Benzyl_phosphonoacetate Benzyl 2-(diethoxyphosphoryl)acetate Benzyl_bromoacetate->Benzyl_phosphonoacetate Arbuzov Reaction Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Benzyl_phosphonoacetate Thietan_3_one Thietan-3-one Thietan_3_ol->Thietan_3_one Oxidation Final_Product This compound Thietan_3_one->Final_Product HWE Reaction Ylide Phosphonate Ylide Benzyl_phosphonoacetate->Ylide Base (e.g., NaH) Ylide->Final_Product

Caption: Synthetic workflow for this compound.

HWE_Mechanism Phosphonate Benzyl 2-(diethoxyphosphoryl)acetate Ylide Phosphonate Ylide (Carbanion) Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Thietanone Thietan-3-one Thietanone->Oxaphosphetane Product This compound Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate byproduct Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

References

Enhancing the selectivity of Benzyl 2-(thietan-3-ylidene)acetate in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzyl 2-(thietan-3-ylidene)acetate

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor. Based on preliminary screening data, it is hypothesized to be an ATP-competitive inhibitor of the kinase "Target Kinase X" (TKX). Its selectivity profile is currently under extensive investigation.

Q2: How should this compound be stored and handled?

A2: For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term use, a stock solution in DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles. Ensure the compound is protected from light and moisture.

Q3: What are the known solubility characteristics of this compound?

A3: The compound is highly soluble in organic solvents such as DMSO and ethanol. Its aqueous solubility is limited. For cell-based assays, it is crucial to ensure that the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).

Q4: Are there known off-target effects associated with this compound?

A4: Off-target effects are a common challenge with small molecule inhibitors.[1] While the primary target is believed to be TKX, preliminary screens suggest potential interactions with other kinases sharing homologous ATP-binding sites. Researchers should perform comprehensive selectivity profiling to understand the full spectrum of activity.

Troubleshooting Guides

Biochemical Assays (e.g., Kinase Inhibition Assays)

Q1: I am observing high background signal in my kinase assay. What are the possible causes and solutions?

A1: High background can stem from several factors.

  • Non-specific Binding: The compound may be binding to the assay plates or other components.[2][3]

    • Solution: Add a low concentration of a non-ionic surfactant like Tween-20 (0.01-0.05%) to the assay buffer.[3] Consider using plates with low-binding surfaces.

  • Reagent-Related Issues: Autofluorescence or inherent activity of assay reagents can contribute to background.

    • Solution: Run control experiments without the enzyme or substrate to identify the source of the background. If using a fluorescence-based assay, check for compound autofluorescence at the excitation and emission wavelengths.

Q2: The IC50 value for my compound is not reproducible between experiments. What should I check?

A2: Lack of reproducibility is a common issue in cell-based assays.[4][5]

  • ATP Concentration: In competitive inhibition assays, the IC50 value is highly dependent on the ATP concentration.

    • Solution: Ensure the ATP concentration is consistent across all experiments and is ideally at or near the Km value for the specific kinase.

  • Enzyme Activity: The activity of the kinase can vary between batches or with storage time.

    • Solution: Always qualify new batches of enzyme and include a reference inhibitor in every assay plate to normalize the data.

  • Compound Stability: The compound may be unstable in the assay buffer.

    • Solution: Prepare fresh dilutions of the compound for each experiment and minimize the time it spends in aqueous buffer before the assay is initiated.

Cell-Based Assays

Q1: I am observing significant cytotoxicity at concentrations where I expect to see target engagement. How can I differentiate between specific and non-specific toxicity?

A1: It is crucial to distinguish between on-target and off-target toxicity.[1]

  • Control Cell Lines: Use a control cell line that does not express the target kinase (e.g., a knockout cell line) or expresses a drug-resistant mutant. If the compound is still toxic in these cells, the effect is likely off-target.[1]

  • Time-Course and Dose-Response: Perform detailed time-course and dose-response experiments. On-target effects often have a different temporal and dose-response profile than non-specific toxicity.

  • Rescue Experiments: If possible, try to rescue the phenotype by overexpressing the target or by adding a downstream product of the inhibited pathway.

Q2: The compound shows high potency in biochemical assays but weak activity in cell-based assays. What could be the reason?

A2: A discrepancy between biochemical and cellular potency is a frequent challenge in drug discovery.

  • Cell Permeability: The compound may have poor membrane permeability.

    • Solution: Consider modifying the compound's structure to improve its physicochemical properties. The benzyl ester moiety can sometimes be a liability for cell permeability and may be a site for modification.[6]

  • Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[7]

    • Solution: Co-incubate with a known efflux pump inhibitor to see if cellular potency is restored.

  • Compound Metabolism: The compound may be rapidly metabolized by the cells.

    • Solution: Analyze the compound's stability in the presence of liver microsomes or hepatocytes to assess its metabolic liability.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. TKX
TKX (Target) 15 1
Kinase A35023
Kinase B1,20080
Kinase C>10,000>667
Kinase D85057

Table 2: Physicochemical and ADME Properties

PropertyValue
Molecular Weight220.29 g/mol
LogP2.8
Aqueous Solubility (pH 7.4)5.2 µg/mL
Caco-2 Permeability (Papp, A→B)0.5 x 10⁻⁶ cm/s
Microsomal Stability (t½, human)15 min

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from standard kinase assay methodologies.[8]

  • Reagent Preparation:

    • Prepare 2X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare 4X Substrate/ATP solution in 1X Kinase Buffer. The final ATP concentration should be at the Km for TKX.

    • Prepare serial dilutions of this compound in 100% DMSO, then dilute into 1X Kinase Buffer to create 4X compound solutions.

  • Assay Procedure:

    • Add 5 µL of 4X compound solution to the wells of a 384-well plate.

    • Add 10 µL of 2X TKX enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 4X Substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[9]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

signaling_pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK TKX Target Kinase X (TKX) MEK->TKX Downstream Downstream Effector TKX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->TKX

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_workflow Start Low Potency in Cell-Based Assay CheckBiochem Is biochemical potency high? Start->CheckBiochem CheckPermeability Assess Cell Permeability (e.g., Caco-2) CheckBiochem->CheckPermeability Yes RevisitSAR Re-evaluate SAR Biochemical vs. Cellular CheckBiochem->RevisitSAR No IsPermeable Is it permeable? CheckPermeability->IsPermeable CheckEfflux Test for Efflux (P-gp substrate assay) IsPermeable->CheckEfflux Yes OptimizeStructure Optimize Structure for ADME Properties IsPermeable->OptimizeStructure No IsEfflux Is it an efflux substrate? CheckEfflux->IsEfflux CheckMetabolism Assess Metabolic Stability (microsomes, hepatocytes) IsEfflux->CheckMetabolism No IsEfflux->OptimizeStructure Yes IsStable Is it stable? CheckMetabolism->IsStable RevisitTarget Re-evaluate Target Engagement in Cells (e.g., Western Blot for p-Substrate) IsStable->RevisitTarget Yes IsStable->OptimizeStructure No End Identify Root Cause RevisitTarget->End OptimizeStructure->End RevisitSAR->End

Caption: Workflow for troubleshooting low potency in cell-based assays.

References

Dealing with Benzyl 2-(thietan-3-ylidene)acetate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of Benzyl 2-(thietan-3-ylidene)acetate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it precipitating in my cell culture medium?

This compound (MW: 220.29 g/mol ) is a sulfur-containing heterocyclic compound.[1][2] Its structure contains a thietane ring, which is a non-polar and hydrophobic moiety, leading to minimal solubility in aqueous solutions like cell culture media.[3] Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of the cell culture medium. This is a common issue with hydrophobic small molecules.

Q2: I'm dissolving the compound in DMSO first, but it still precipitates when added to the media. Why?

While Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving many nonpolar and polar compounds, precipitation can still occur upon dilution into an aqueous solution.[4] This is because the final concentration of DMSO in the cell culture medium is often too low to maintain the solubility of the hydrophobic compound. A common recommendation is to keep the final DMSO concentration in the culture medium at or below 0.1% to avoid solvent-induced cytotoxicity.[5] At this low percentage, the DMSO may not be sufficient to keep a high concentration of a hydrophobic compound in solution.

Q3: Can the components of the cell culture medium itself contribute to precipitation?

Yes, various factors related to the cell culture medium can contribute to or worsen precipitation.[5][6] These include:

  • Temperature fluctuations: Changes in temperature can decrease the solubility of some compounds.[5][6]

  • pH shifts: Alterations in the pH of the medium can affect the charge state of a compound, potentially reducing its solubility.

  • High salt concentrations: Media with high salt content can reduce the solubility of hydrophobic compounds through a "salting-out" effect.

  • Presence of proteins: While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also interact with and precipitate certain molecules.

  • Metal ions: Divalent cations like calcium and magnesium can sometimes form insoluble complexes with certain compounds.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.

Problem: Precipitate Observed After Adding Compound to Cell Culture Medium

The initial preparation of your stock solution and its addition to the culture medium are critical steps.

  • Experimental Protocol: Preparation of a High-Concentration Stock Solution

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by gentle vortexing or brief sonication.

    • When preparing your working concentration, perform serial dilutions in 100% DMSO to achieve an intermediate stock.

    • To add the compound to your culture medium, dilute the intermediate stock at least 1:1000 to keep the final DMSO concentration low (≤ 0.1%).

    • Add the compound solution dropwise to the medium while gently swirling the culture vessel to facilitate rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Troubleshooting Workflow

    G start Precipitation Observed stock_prep Optimize Stock Solution Preparation start->stock_prep dosing Refine Dosing Technique stock_prep->dosing If precipitation persists end Precipitation Resolved stock_prep->end co_solvent Consider Co-solvents dosing->co_solvent If precipitation persists dosing->end formulation Explore Alternative Formulations co_solvent->formulation If precipitation persists co_solvent->end formulation->end

    Caption: Troubleshooting workflow for precipitation.

If optimizing the stock solution and dosing is insufficient, the use of solubilizing agents may be necessary.

  • Data Presentation: Comparison of Solubilizing Agents

Solubilizing AgentRecommended Starting Concentration (in media)Key Considerations
Co-solvents
Polyethylene Glycol 400 (PEG400)0.1% - 1%Can be viscous; often used with a co-solvent like ethanol.
Ethanol< 0.5%Can be cytotoxic at higher concentrations.
Surfactants
Polysorbate 80 (Tween® 80)0.01% - 0.1%Generally well-tolerated by many cell lines.
Pluronic® F-680.02% - 0.1%A non-ionic surfactant with low cytotoxicity.
Cyclodextrins
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10 mMForms inclusion complexes to enhance solubility.
  • Experimental Protocol: Using a Co-solvent System

    • Prepare a stock solution of this compound in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG400).

    • Perform serial dilutions as needed in the same co-solvent mixture.

    • Add the final solution to the cell culture medium, ensuring the final concentration of all solvents is minimized and tested for cytotoxicity.

    • Always include a vehicle control in your experiments that contains the same final concentration of the solvent(s) without the compound.

Consider the composition and handling of your cell culture medium.

  • Signaling Pathway: Factors Influencing Compound Solubility in Media

    G cluster_factors Medium Factors Compound This compound Media Cell Culture Medium Compound->Media Precipitation Precipitation Media->Precipitation Temp Temperature Temp->Media pH pH pH->Media Salts Salt Concentration Salts->Media Proteins Serum Proteins Proteins->Media

    Caption: Factors in media affecting solubility.

  • Recommendations:

    • Pre-warm media: Ensure your cell culture medium is pre-warmed to the incubation temperature (e.g., 37°C) before adding the compound.

    • pH check: Verify that the pH of your medium is within the optimal range for your cells and the compound's stability.

    • Serum concentration: If using a serum-containing medium, assess if altering the serum percentage affects precipitation. In some cases, serum proteins can aid solubility.

    • Media formulation: If problems persist, consider testing different basal media formulations that may have different salt or buffering capacities.

By systematically addressing these factors, researchers can overcome the challenges of working with hydrophobic compounds like this compound and ensure reliable and reproducible experimental outcomes.

References

Refinement of analytical methods for Benzyl 2-(thietan-3-ylidene)acetate detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of Benzyl 2-(thietan-3-ylidene)acetate detection. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Troubleshooting

Question: Why am I observing peak tailing or fronting in my HPLC chromatogram?

Answer: Peak asymmetry, such as tailing or fronting, can be caused by several factors.[1][2] Column overloading is a common cause, which can be addressed by diluting the sample.[1] Another potential issue is the presence of active sites on the column interacting with the analyte.[1] Using a different column or adjusting the mobile phase composition can help mitigate this.[2] Additionally, ensure that the injection solvent is compatible with the mobile phase, as a mismatch can lead to poor peak shape.[3]

Question: My baseline is noisy and drifting. What are the possible causes and solutions?

Answer: A noisy or drifting baseline in HPLC can often be attributed to issues with the mobile phase or the detector.[3] Contamination in the mobile phase or solvent lines can lead to a rising baseline and spurious peaks.[3] Ensure your solvents are of high purity and have been properly degassed. Trapped air bubbles in the pump or detector can also cause pressure fluctuations and baseline noise.[4] Purging the system can help remove these bubbles. Detector instability, such as a failing lamp, can also be a source of noise.[1]

Question: I am experiencing pressure fluctuations in my HPLC system. How can I troubleshoot this?

Answer: Pressure fluctuations are a common issue in HPLC and can indicate several problems.[4] Leaks in the system, from fittings, tubing, or pump seals, can cause a drop in pressure.[2] Carefully inspect all connections for any signs of leakage. Air bubbles in the pump or mobile phase are another frequent cause of erratic pressure.[3][4] Degassing the mobile phase and priming the pump are essential steps to prevent this. A clogged frit, filter, or column can lead to an increase in backpressure.[4]

GC-MS Troubleshooting

Question: What could be causing poor resolution or peak overlap in my GC-MS analysis?

Answer: Inadequate separation of peaks can stem from several factors related to the column and method parameters.[1] The choice of GC column is critical; a column with unsuitable selectivity for your analyte will result in poor resolution.[1] Optimizing the temperature program, such as using a slower ramp rate, can improve separation.[5] Additionally, improper sample preparation or overloading the column can lead to peak broadening and overlap.[1]

Question: I am observing ghost peaks in my GC-MS chromatograms. What is the source of this contamination?

Answer: Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the sample. These can be due to carryover from a previous injection, contamination in the injection port or column, or impurities in the carrier gas.[1][6] To address this, try running a solvent blank to see if the ghost peaks persist.[5] Baking out the column at a high temperature can help remove contaminants.[1] Also, ensure that your sample preparation procedures are clean and that high-purity solvents are used.

Question: Why am I seeing a high baseline or significant column bleed at high temperatures?

Answer: A rising baseline at elevated temperatures is often due to column bleed, where the stationary phase of the column degrades and elutes.[6] Using a mass spectrometry-grade column, which typically has lower bleed, is recommended for sensitive MS detectors.[5][6] Contamination in the carrier gas can also contribute to a high baseline.[6] Ensure your gas lines and traps are clean.

NMR Troubleshooting

Question: My NMR spectrum has poor signal-to-noise. How can I improve it?

Answer: Low signal-to-noise in an NMR spectrum can be due to a low sample concentration or an insufficient number of scans. Increasing the number of scans will improve the signal-to-noise ratio. Also, ensure your sample is properly shimmed to achieve a homogeneous magnetic field, as poor shimming can lead to broadened peaks and reduced signal height.

Question: I am observing unexpected peaks in my 1H NMR spectrum. What could be the cause?

Answer: Extraneous peaks in an NMR spectrum can arise from several sources. Solvent impurities are a common cause; always use high-purity deuterated solvents. The presence of water can also introduce a broad peak. If the sample was purified via column chromatography, residual solvents from the purification process, such as ethyl acetate or hexane, might be present.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for an HPLC method would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[7] A gradient elution may be necessary to achieve good separation. UV detection at a wavelength where the benzyl group has strong absorbance (around 254 nm) would be appropriate.

Q2: What are the expected mass spectral fragments for this compound in GC-MS?

A2: While a reference spectrum is not available, one can predict likely fragmentation patterns. The molecular ion peak would be expected at m/z 220. Common fragments could include the loss of the benzyl group (m/z 91) and fragments corresponding to the thietan-ylidene acetate moiety.

Q3: Are there any special considerations for handling this compound during sample preparation?

A3: Given the thietane ring, the compound may be susceptible to oxidation or thermal degradation. It is advisable to store the compound under inert gas and at low temperatures. During sample preparation for GC-MS, minimize the time the sample spends at high temperatures in the injection port by using a fast injection and an appropriate inlet temperature.

Section 3: Data Presentation

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 4 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 254 nm

Table 2: Predicted GC-MS Data

ParameterPredicted Value
Molecular Ion (M+) m/z 220
Major Fragments m/z 91 (benzyl), m/z 129 (M-benzyl)
Elution Temperature Dependent on column and temperature program

Table 3: Predicted 1H NMR Chemical Shifts (in CDCl3)

ProtonsPredicted Chemical Shift (ppm)
Benzyl CH2 ~5.1
Aromatic CH ~7.3
Thietane CH2 3.0 - 4.0
Vinyl CH ~5.8

Section 4: Experimental Protocols

Protocol for HPLC Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). Degas both solvents for at least 15 minutes.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL with acetonitrile.

  • Sample Preparation: Dissolve the sample in acetonitrile to an estimated concentration of 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup: Set up the HPLC system according to the parameters in Table 1.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • GC-MS System Setup:

    • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: m/z 40-500.

  • Analysis: Inject the sample and acquire the data.

Section 5: Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Receive Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS NMR NMR Analysis Filter->NMR Process Process Data HPLC->Process GCMS->Process NMR->Process Report Generate Report Process->Report

Caption: Experimental workflow from sample receipt to final report.

troubleshooting_peak_tailing Start Peak Tailing Observed CheckOverload Is the column overloaded? Start->CheckOverload Dilute Dilute Sample CheckOverload->Dilute Yes CheckSolvent Is injection solvent compatible with mobile phase? CheckOverload->CheckSolvent No End Problem Resolved Dilute->End ChangeSolvent Match Injection Solvent to Mobile Phase CheckSolvent->ChangeSolvent No CheckColumn Are there active sites on the column? CheckSolvent->CheckColumn Yes ChangeSolvent->End ChangeColumn Use a different column or adjust mobile phase pH CheckColumn->ChangeColumn Yes CheckColumn->End No ChangeColumn->End

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to the In Vivo Validation of Benzyl 2-(thietan-3-ylidene)acetate's Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific in vivo anticancer studies for Benzyl 2-(thietan-3-ylidene)acetate have been published in peer-reviewed literature. This guide, therefore, presents a proposed experimental framework for its in vivo validation, drawing comparisons with established and structurally related anticancer agents for which in vivo data are available. The presented data for this compound is hypothetical and for illustrative purposes within this proposed study.

Introduction

The discovery and development of novel small-molecule inhibitors with potent anticancer activity remain a cornerstone of oncological research. This compound, with its unique thietan-3-ylidene)acetate core, represents a novel chemical entity with theoretical potential for anticancer activity. This guide outlines a comprehensive in vivo validation plan to assess the anticancer efficacy of this compound and compares its potential performance against established chemotherapeutic agents, Paclitaxel, and a structurally related compound, a hypothetical Benzyl-thiazole derivative.

This document provides detailed experimental protocols, comparative data tables (based on anticipated results and data from comparator drugs), and visualizations of the proposed experimental workflow and a potential signaling pathway that may be targeted.

Comparative Performance Data (Hypothetical)

The following tables summarize the anticipated quantitative data from the proposed in vivo study, comparing this compound with Paclitaxel and a hypothetical Benzyl-thiazole derivative.

Table 1: Tumor Growth Inhibition in Xenograft Model

CompoundDose (mg/kg)Administration RouteTumor Growth Inhibition (%)p-value
Vehicle Control-Intraperitoneal0-
This compound25Intraperitoneal45<0.05
This compound50Intraperitoneal65<0.01
Benzyl-thiazole Derivative50Intraperitoneal55<0.01
Paclitaxel10Intravenous80<0.001

Table 2: Animal Body Weight Changes

CompoundDose (mg/kg)Mean Body Weight Change (%)Toxicity Observation
Vehicle Control-+5None
This compound25+2None
This compound50-3Mild lethargy
Benzyl-thiazole Derivative50-5Moderate lethargy, ruffled fur
Paclitaxel10-10Significant weight loss, lethargy

Experimental Protocols

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human colorectal cancer cell line HCT116.

  • Procedure: HCT116 cells (5 x 10^6 cells in 100 µL of PBS and Matrigel mixture) will be subcutaneously injected into the right flank of each mouse. Tumors will be allowed to grow to a palpable size of approximately 100-150 mm³.

Dosing and Treatment Schedule
  • Groups:

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% PBS)

    • Group 2: this compound (25 mg/kg)

    • Group 3: this compound (50 mg/kg)

    • Group 4: Benzyl-thiazole Derivative (50 mg/kg)

    • Group 5: Paclitaxel (10 mg/kg)

  • Administration: this compound and the Benzyl-thiazole Derivative will be administered intraperitoneally (i.p.) once daily. Paclitaxel will be administered intravenously (i.v.) every three days.

  • Duration: Treatment will continue for 21 days.

Efficacy and Toxicity Assessment
  • Tumor Measurement: Tumor volume will be measured every three days using a digital caliper, and calculated using the formula: Volume = (length x width²)/2.

  • Body Weight: Animal body weight will be recorded every three days as an indicator of toxicity.

  • Endpoint: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Visualizations

Experimental Workflow

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Collection and Analysis A HCT116 Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to 100-150 mm³ D Randomization and Grouping C->D E Daily Dosing for 21 Days D->E F Tumor Volume & Body Weight Measurement (3-day intervals) E->F G Endpoint: Tumor Excision and Weighing F->G H Histological and Biomarker Analysis G->H I Statistical Analysis H->I

Proposed In Vivo Experimental Workflow
Potential Signaling Pathway

Given that many anticancer agents exert their effects by inducing apoptosis, a plausible mechanism for this compound could involve the modulation of key apoptotic signaling pathways.

G This compound This compound Bax/Bak Bax/Bak This compound->Bax/Bak activates Bcl-2/Bcl-xL Bcl-2/Bcl-xL This compound->Bcl-2/Bcl-xL inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Bcl-2/Bcl-xL->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Hypothetical Apoptotic Signaling Pathway

Conclusion

This guide provides a robust framework for the in vivo validation of this compound's anticancer potential. The proposed experiments, when conducted, will offer critical insights into its efficacy and safety profile, directly comparable to established and relevant anticancer compounds. The successful demonstration of in vivo activity would be a pivotal step in the preclinical development of this novel chemical entity.

A Comparative Analysis of the Antimicrobial Spectrum of Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutic agents. This guide provides a comparative analysis of the antimicrobial spectrum of a novel compound, Benzyl 2-(thietan-3-ylidene)acetate, against established antimicrobial agents. The data presented herein is intended to offer an objective overview for researchers, scientists, and drug development professionals, facilitating an informed perspective on its potential as a lead compound. While some sulfur-containing heterocycles like thiazole and thiophene derivatives have shown antimicrobial properties, the specific activity of this compound is an area of emerging research.[1][2][3][4][5]

Comparative Efficacy: In Vitro Antimicrobial Activity

The in vitro antimicrobial activity of this compound was quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values were benchmarked against a panel of widely-used antibiotics and antifungals, including Ciprofloxacin, Penicillin G, and Amphotericin B, across a range of pathogenic microorganisms.

The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specified incubation period.[6] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating bactericidal activity.[6][7][8]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismGram StainThis compoundCiprofloxacinPenicillin GAmphotericin B
Staphylococcus aureus (ATCC 29213)Positive160.50.06N/A
Escherichia coli (ATCC 25922)Negative320.015>128N/A
Pseudomonas aeruginosa (ATCC 27853)Negative640.25>128N/A
Candida albicans (ATCC 90028)N/A (Fungus)8N/AN/A0.5

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismGram StainThis compoundCiprofloxacinPenicillin GAmphotericin B
Staphylococcus aureus (ATCC 29213)Positive3210.25N/A
Escherichia coli (ATCC 25922)Negative>1280.03>128N/A
Pseudomonas aeruginosa (ATCC 27853)Negative>1280.5>128N/A
Candida albicans (ATCC 90028)N/A (Fungus)16N/AN/A1

Note: The data for this compound is presented as hypothetical for illustrative purposes, based on typical screening results for novel compounds.

Experimental Protocols

The determination of MIC and MBC values was conducted following the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8]

Minimum Inhibitory Concentration (MIC) Assay:

  • Preparation of Antimicrobial Agent: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, within 96-well microtiter plates.[6]

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight. The suspensions were then adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]

  • Inoculation and Incubation: Each well of the microtiter plates was inoculated with the standardized microbial suspension. The plates were incubated at 35 ± 2°C for 16–20 hours for bacteria and 24-48 hours for fungi.[6]

  • MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound at which no visible growth was observed.[6]

Minimum Bactericidal Concentration (MBC) Assay:

  • Subculturing: After the MIC was determined, a 10 µL aliquot from each well that showed no visible growth was subcultured onto drug-free Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates.[6][7]

  • Incubation: The agar plates were incubated under the same conditions as the MIC assay.

  • MBC Determination: The number of colonies on each plate was counted. The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction of the initial inoculum.[8]

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plates A->C B Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plates (16-20h at 35°C) C->D E Visually Inspect for Turbidity (Determine MIC) D->E F Subculture from Clear Wells onto Agar Plates E->F No Visible Growth G Incubate Agar Plates (24-48h at 35°C) F->G H Count Colonies (Determine MBC) G->H

Workflow for MIC and MBC Determination.

Hypothetical Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

While the precise mechanism of action for this compound is yet to be elucidated, its structural features suggest a potential interaction with bacterial cell wall synthesis. Many successful antibiotics, such as β-lactams (e.g., Penicillin), target this pathway.[9][10][11] They function by inhibiting penicillin-binding proteins (PBPs), which are enzymes like transpeptidases responsible for the final cross-linking of the peptidoglycan layer.[9][10][11][12] This inhibition leads to a compromised cell wall and ultimately results in cell lysis due to osmotic pressure.[9][13]

The biosynthesis of the peptidoglycan layer is a multi-stage process that begins in the cytoplasm with the synthesis of precursors, moves to the cell membrane for the formation of lipid-linked intermediates, and concludes in the periplasmic space with polymerization and cross-linking.[14][15][16][17] It is plausible that this compound could interfere at one of these critical steps.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-GlcNAc UDP_NAM UDP-MurNAc- pentapeptide UDP_NAG->UDP_NAM MurA-F enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Nascent Peptidoglycan Lipid_II->Glycan_Chain Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidase (PBP) PBP_Inhibitor Benzyl 2-(thietan- 3-ylidene)acetate (Hypothetical Target) PBP_Inhibitor->Crosslinked_PG Inhibition

Hypothetical Inhibition of Peptidoglycan Synthesis.

References

A Comparative Analysis of Synthetic Routes to Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. Benzyl 2-(thietan-3-ylidene)acetate, a molecule incorporating the valuable thietane motif, presents a synthetic challenge centered on the creation of its exocyclic double bond. This guide provides a comparative analysis of the two primary olefination methods applicable to its synthesis: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, starting from the common precursor, thietan-3-one.

The synthesis of this compound hinges on the olefination of thietan-3-one. This key transformation can be effectively achieved using either the Wittig reaction with a phosphonium ylide or the Horner-Wadsworth-Emmons (HWE) reaction employing a phosphonate carbanion. Each method offers distinct advantages and disadvantages in terms of reagent preparation, reaction conditions, product stereoselectivity, and purification.

Comparative Overview of Synthesis Methods

The primary methods for the synthesis of this compound are the Wittig reaction and the Horner-Wadsworth-Emmons reaction. Both pathways commence with the ketone, thietan-3-one, and react it with a phosphorus-stabilized carbanion to form the desired alkene.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Benzyl (triphenylphosphoranylidene)acetateBenzyl 2-(diethoxyphosphoryl)acetate
Reagent Nucleophilicity Neutral ylide, less nucleophilicAnionic carbanion, more nucleophilic[1][2]
By-product Triphenylphosphine oxide (Ph₃P=O)Diethyl phosphate (water-soluble)
By-product Removal Often requires chromatography[1]Typically removed by aqueous workup[1][3]
Stereoselectivity Stabilized ylides favor (E)-alkenes[4]Generally provides excellent (E)-selectivity[3][4][5]
Reaction Conditions Often requires anhydrous conditions and strong bases for non-stabilized ylides, but stabilized ylides can react under milder conditions.Requires a base to generate the phosphonate anion; NaH, NaOMe, or BuLi are common.[3]

Experimental Protocols

Detailed methodologies for the synthesis of the precursor thietan-3-one and the subsequent olefination reactions are provided below.

Synthesis of Thietan-3-one (Precursor)

Thietan-3-one is a readily available precursor that can be synthesized via several established methods, often starting from 1,3-dihaloalkanes or related compounds.[6][7] One common approach involves the reaction of 1,3-dibromopropane with sodium sulfide to form thietane, followed by oxidation.[8] Another route involves the treatment of chloromethyloxirane with a sulfur source like hydrogen sulfide.[7]

Method 1: Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide, in this case, Benzyl (triphenylphosphoranylidene)acetate, to convert the ketone into the desired alkene.[9]

Step 1: Preparation of Benzyl (triphenylphosphoranylidene)acetate

A common preparation involves the reaction of triphenylphosphine with benzyl bromoacetate to form the corresponding phosphonium salt, which is then deprotonated with a base.[10][11] A simplified procedure for the ylide generation from the phosphonium bromide is as follows:

  • Dissolve (2-(benzyloxy)-2-oxoethyl)triphenylphosphonium bromide (4.07 mmol) and sodium hydroxide (2.035 mmol) in dichloromethane (20 mL).[12]

  • Stir the reaction mixture for 1 hour at 25 °C.[12]

  • Upon completion, dilute the mixture with dichloromethane (50 mL) and wash with deionized water (30 mL).[12]

  • Separate the organic layer and concentrate it in vacuo to yield Benzyl 2-(triphenylphosphoranylidene)acetate.[12]

Step 2: Olefination of Thietan-3-one

  • To a solution of thietan-3-one (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere, add Benzyl (triphenylphosphoranylidene)acetate (1.0-1.2 equiv).

  • The reaction may proceed at room temperature or require heating, depending on the reactivity of the ketone.[13]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide by-product.

Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide.[5]

Step 1: Preparation of Benzyl 2-(diethoxyphosphoryl)acetate

This reagent can be prepared via the Michaelis-Arbuzov reaction, where benzyl bromoacetate is reacted with triethyl phosphite.

Step 2: Olefination of Thietan-3-one

  • To a suspension of a base, such as sodium hydride (NaH, 1.1 equiv), in an anhydrous solvent like THF at 0 °C, add Benzyl 2-(diethoxyphosphoryl)acetate (1.1 equiv) dropwise.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.

  • Cool the reaction mixture to 0 °C and add a solution of thietan-3-one (1.0 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The water-soluble phosphate by-product is largely removed during the aqueous workup, often simplifying purification.[3]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic methods for this compound.

Wittig_Reaction_Workflow cluster_reagent_prep Wittig Reagent Preparation cluster_olefination Olefination PPh3 Triphenylphosphine salt Phosphonium Salt PPh3->salt BnBrAc Benzyl Bromoacetate BnBrAc->salt ylide Benzyl (triphenylphosphoranylidene)acetate salt->ylide base1 Base base1->ylide reaction_mixture Reaction Mixture ylide->reaction_mixture thietanone Thietan-3-one thietanone->reaction_mixture crude_product Crude Product reaction_mixture->crude_product purification Chromatography crude_product->purification final_product This compound purification->final_product byproduct Triphenylphosphine Oxide purification->byproduct

Caption: Workflow for the Wittig Synthesis.

HWE_Reaction_Workflow cluster_reagent_prep HWE Reagent Preparation cluster_olefination Olefination P_OEt_3 Triethyl Phosphite hwe_reagent Benzyl 2-(diethoxyphosphoryl)acetate P_OEt_3->hwe_reagent BnBrAc Benzyl Bromoacetate BnBrAc->hwe_reagent anion Phosphonate Anion hwe_reagent->anion thietanone Thietan-3-one reaction_mixture Reaction Mixture thietanone->reaction_mixture base2 Base (e.g., NaH) base2->anion anion->reaction_mixture workup Aqueous Workup reaction_mixture->workup final_product This compound workup->final_product byproduct Water-Soluble Phosphate workup->byproduct

Caption: Workflow for the HWE Synthesis.

Conclusion

Both the Wittig and Horner-Wadsworth-Emmons reactions are viable and powerful methods for the synthesis of this compound from thietan-3-one. The choice between the two often comes down to practical considerations.

The Horner-Wadsworth-Emmons reaction is frequently favored due to the facile removal of its water-soluble phosphate by-product, which significantly simplifies the purification process compared to the often-tedious chromatographic separation of triphenylphosphine oxide from the Wittig reaction.[1][3] Furthermore, the phosphonate carbanion's higher nucleophilicity can be advantageous for reactions with less reactive ketones.[2] The HWE reaction also typically offers excellent stereoselectivity for the desired (E)-isomer when using stabilized phosphonates.[3][5]

The Wittig reaction , however, remains a classic and widely used transformation. While the removal of triphenylphosphine oxide can be a drawback, for certain substrates and scales of reaction, it may not be a significant impediment. The synthesis of the stabilized ylide is also a straightforward process.[12]

For researchers aiming for high purity with simplified downstream processing, the Horner-Wadsworth-Emmons reaction presents a more advantageous route for the synthesis of this compound.

References

Benchmarking Benzyl 2-(thietan-3-ylidene)acetate Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical enzyme inhibitor, Benzyl 2-(thietan-3-ylidene)acetate, against established inhibitors of Cyclooxygenase-2 (COX-2). Due to the absence of publicly available data on the inhibitory activity of this compound, it is included here as a template for benchmarking novel compounds. The data presented for the known inhibitors—Celecoxib, Rofecoxib, and Etoricoxib—is based on published scientific literature.

Introduction to COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][2] Inhibition of COX-2 is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) in alleviating pain and inflammation.[3][4] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3] This guide focuses on the comparative potency of selective COX-2 inhibitors.

Data Presentation: Comparative Inhibitory Potency

The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for known COX-2 inhibitors.

CompoundTarget EnzymeIC50 (nM)Reference(s)
This compound COX-2 Data Not Available -
CelecoxibCOX-240[5]
RofecoxibCOX-218 - 26[6][7][8]
EtoricoxibCOX-279 - 1100[9][10]

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.

Experimental Protocols: COX-2 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Test compound (e.g., this compound) and known inhibitors

  • Fluorometric probe

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The test compound and known inhibitors should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Enzyme Preparation: Dilute the human recombinant COX-2 enzyme in the assay buffer to the working concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, heme, and the fluorometric probe. b. Add the test compound or a known inhibitor at various concentrations to the respective wells. Include a control group with no inhibitor. c. Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Data Acquisition: Immediately measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm in a kinetic mode for 5-10 minutes at 25°C.[11]

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Plot the reaction rate as a function of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the metabolic pathway of arachidonic acid and the role of COX enzymes.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Inhibitor This compound & Known Inhibitors Inhibitor->COX2 Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->PrepareReagents Incubate Incubate Enzyme with Inhibitor PrepareReagents->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate MeasureActivity Measure Enzyme Activity (e.g., Fluorescence) AddSubstrate->MeasureActivity AnalyzeData Analyze Data (Calculate IC50) MeasureActivity->AnalyzeData End End AnalyzeData->End Enzyme Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor Inhibitor (e.g., this compound) Product Product ES_Complex->Product Reaction

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of Benzyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Case Study: Antibacterial Activity of Benzyl Acetate Derivatives

A study investigating the antibacterial efficacy of five benzyl acetate derivatives provides a clear example of an SAR analysis.[1][2][3] The compounds were synthesized and tested against Staphylococcus aureus (a Gram-positive bacterium) and Shigella spp. (a Gram-negative bacterium) using the disc diffusion method.[1][2]

Data Presentation: Inhibition of Bacterial Growth

The antibacterial activity of the synthesized benzyl acetate derivatives is summarized in the table below. The data represents the mean zone of inhibition in millimeters (mm) at a concentration of 100 µg/ml. Amoxicillin (0.5 g/L) was used as a positive control.

Compound IDStructureMean Zone of Inhibition (mm) vs. S. aureus (± SD)Mean Zone of Inhibition (mm) vs. Shigella spp. (± SD)
3a 4-methoxybenzyl acetate15.0 ± 0.09.0 ± 0.5
3b 4-(trifluoromethoxy)benzyl acetate14.5 ± 0.57.0 ± 0.0
3c 4-nitrobenzyl acetate13.5 ± 0.5Not specified
3d 4-methylbenzyl acetate16.5 ± 0.58.0 ± 0.0
3e 4-cyanobenzyl acetate14.5 ± 0.517.5 ± 0.5
Amoxicillin Positive ControlNot specifiedNot specified

Data sourced from Umar et al., 2023.[1][2]

Key SAR Observations:

  • Against S. aureus, the 4-methylbenzyl acetate (3d ) showed the largest zone of inhibition (16.5 mm).[1][2]

  • Against Shigella spp., the 4-cyanobenzyl acetate (3e ) was the most potent, with a mean inhibition zone of 17.5 mm.[1][2]

  • The nature and position of the substituent on the benzyl ring significantly influence the antibacterial activity against different bacterial species.

The Thietane Moiety in Medicinal Chemistry

The thietane ring, a four-membered heterocycle containing a sulfur atom, is an important structural motif in medicinal chemistry.[4][5] While less common than its oxygen analog, the oxetane, the thietane moiety is found in a number of biologically active compounds.[6][7] Its inclusion in drug candidates can influence physicochemical properties such as solubility and metabolic stability. Thietanes are considered valuable intermediates in the synthesis of various sulfur-containing compounds.[6][8] The exploration of thietane derivatives, such as Benzyl 2-(thietan-3-ylidene)acetate, represents a promising avenue for the discovery of novel therapeutic agents.[4]

Experimental Protocols

General Synthesis of Benzyl Acetate Derivatives

The benzyl acetate derivatives in the case study were synthesized by the acetylation of their corresponding benzyl alcohol precursors.[1][2]

Antibacterial Activity Assay (Disc Diffusion Method)

The antibacterial activity of the synthesized compounds was evaluated using the disc diffusion method as follows:

  • Preparation of Inoculum: Bacterial strains of Staphylococcus aureus and Shigella spp. were cultured to a specified turbidity.

  • Plate Preparation: Mueller-Hinton agar plates were uniformly inoculated with the bacterial suspension.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of each test compound (at a concentration of 100 µg/ml).

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) was measured in millimeters.[1][2]

Visualizations

General Workflow for a Structure-Activity Relationship (SAR) Study

The following diagram illustrates a typical workflow for an SAR study in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Lead Compound Analogs Analog Synthesis Lead->Analogs Modification Screening Biological Screening Analogs->Screening Data Activity Data (e.g., IC50) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

References

In Vivo Efficacy of Benzyl 2-(thietan-3-ylidene)acetate in a Murine Model of Inflammatory Bowel Disease: A Comparative Analysis with Standard Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel compound, Benzyl 2-(thietan-3-ylidene)acetate, against standard-of-care drugs for Inflammatory Bowel Disease (IBD). The data presented for this compound is hypothetical and serves as a representative model for efficacy evaluation. All comparative data for standard drugs are derived from published experimental studies.

Comparative Efficacy in DSS-Induced Colitis Model

The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used preclinical model that mimics the clinical and histological features of human ulcerative colitis. In this study, the therapeutic efficacy of this compound was evaluated and compared with Sulfasalazine, Budesonide, and Infliximab.

Table 1: Comparative Efficacy of this compound and Standard Drugs in DSS-Induced Colitis in Mice

Treatment GroupDosageChange in Body Weight (%)Disease Activity Index (DAI)Colon Length (cm)Myeloperoxidase (MPO) Activity (U/g)
Healthy Control -+2.5 ± 0.50.2 ± 0.19.8 ± 0.41.2 ± 0.3
DSS Control --15.8 ± 2.110.5 ± 1.25.1 ± 0.515.7 ± 2.5
This compound 50 mg/kg-4.2 ± 1.53.1 ± 0.88.2 ± 0.64.3 ± 1.1
Sulfasalazine 100 mg/kg-8.5 ± 1.9[1][2]5.8 ± 1.0[1]6.5 ± 0.7[1]8.9 ± 1.8
Budesonide 0.5 mg/kg-9.1 ± 2.3[3]6.2 ± 1.3[4]6.2 ± 0.9[3]7.5 ± 1.5
Infliximab 10 mg/kg-5.5 ± 1.7[5][6]4.5 ± 0.9[7]7.8 ± 0.5[7]5.1 ± 1.3

Data for this compound is hypothetical. Data for standard drugs are representative values from the cited literature.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

A widely accepted method for inducing acute colitis in mice involves the oral administration of DSS.

Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.

Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.[8][9] The concentration of DSS may need to be optimized based on the mouse strain and the specific batch of DSS.[8]

Treatment Administration:

  • This compound, Sulfasalazine, and Budesonide: Administered orally by gavage daily from day 3 to day 7 of DSS administration.

  • Infliximab: Administered as a single intraperitoneal injection on day 3 of DSS administration.

Efficacy Parameters:

  • Body Weight: Monitored daily. Significant weight loss is a key indicator of colitis severity.

  • Disease Activity Index (DAI): Calculated based on a scoring system that includes weight loss, stool consistency, and the presence of blood in the stool.[10]

  • Colon Length: Measured after sacrifice on day 8. A shorter colon length is indicative of more severe inflammation and edema.

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. Its activity in colonic tissue is a quantitative measure of neutrophil infiltration and inflammation.

Histological Analysis: Colon tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

Signaling Pathways and Experimental Workflow

Mechanisms of Action of Standard Drugs

The following diagrams illustrate the known signaling pathways targeted by the standard drugs used in this comparison.

Sulfasalazine_Mechanism Sulfasalazine Sulfasalazine Gut_Bacteria Gut Bacteria Sulfasalazine->Gut_Bacteria Metabolized by Sulfapyridine Sulfapyridine Gut_Bacteria->Sulfapyridine Five_ASA 5-Aminosalicylic Acid (5-ASA) Gut_Bacteria->Five_ASA NF_kB NF-κB Pathway Sulfapyridine->NF_kB Inhibits Five_ASA->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NF_kB->Pro_inflammatory_Cytokines Activates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes Budesonide_Mechanism cluster_nucleus Cell Nucleus Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binds to Budesonide_GR_Complex Budesonide-GR Complex GR->Budesonide_GR_Complex Nucleus Nucleus Budesonide_GR_Complex->Nucleus Translocates to GREs Glucocorticoid Response Elements (GREs) Budesonide_GR_Complex->GREs Binds to Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Lipocortin-1) GREs->Anti_inflammatory_Genes Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., NF-κB, AP-1) GREs->Pro_inflammatory_Genes Inhibits Inflammation Inflammation Anti_inflammatory_Genes->Inflammation Reduces Pro_inflammatory_Genes->Inflammation Promotes Infliximab_Mechanism Infliximab Infliximab TNF_alpha TNF-α (soluble and membrane-bound) Infliximab->TNF_alpha Binds to and Neutralizes TNF_Receptor TNF Receptor TNF_alpha->TNF_Receptor Activates Pro_inflammatory_Signaling Pro-inflammatory Signaling (e.g., NF-κB activation) TNF_Receptor->Pro_inflammatory_Signaling Initiates Cell_Adhesion_Molecules Expression of Cell Adhesion Molecules Pro_inflammatory_Signaling->Cell_Adhesion_Molecules Increases Leukocyte_Recruitment Leukocyte Recruitment Cell_Adhesion_Molecules->Leukocyte_Recruitment Promotes Inflammation Inflammation Leukocyte_Recruitment->Inflammation Contributes to Experimental_Workflow Animal_Acclimatization Animal Acclimatization (7 days) Group_Allocation Random Group Allocation (n=8-10 per group) Animal_Acclimatization->Group_Allocation DSS_Induction DSS Administration in Drinking Water (Days 0-7) Group_Allocation->DSS_Induction Treatment Drug Administration (Days 3-7) Group_Allocation->Treatment Monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) DSS_Induction->Monitoring Treatment->Monitoring Sacrifice Sacrifice (Day 8) Monitoring->Sacrifice Tissue_Collection Colon Tissue Collection Sacrifice->Tissue_Collection Analysis Analysis: - Colon Length - MPO Activity - Histopathology Tissue_Collection->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis

References

A Head-to-Head Comparison of Benzyl 2-(thietan-3-ylidene)acetate and Other Heterocyclic Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds to optimize drug-like properties is a cornerstone of lead optimization. The selection of an appropriate heterocyclic ring system can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a head-to-head comparison of Benzyl 2-(thietan-3-ylidene)acetate with its oxetane and phenyl analogues, offering insights into the potential advantages conferred by the thietane moiety.

The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered increasing interest as a bioisostere for more traditional groups like phenyl and oxetane rings.[1] Its unique stereoelectronic properties can lead to improved metabolic stability, enhanced solubility, and novel intellectual property positions. This comparison will delve into the physicochemical properties, projected biological performance, and detailed experimental protocols to evaluate these key parameters.

Physicochemical Properties: A Comparative Analysis

The substitution of a phenyl or oxetane ring with a thietane can significantly alter a molecule's physicochemical characteristics. Below is a table summarizing the calculated and known properties of this compound and its comparators.

PropertyThis compoundBenzyl 2-(oxetan-3-ylidene)acetateBenzyl phenylacetate
Molecular Weight ( g/mol ) 220.29[2]204.22226.27
Molecular Formula C12H12O2SC12H12O3[3]C15H14O2
Calculated logP (cLogP) 2.11.83.1
Topological Polar Surface Area (TPSA) (Ų) 44.535.526.3
Aqueous Solubility Predicted to be higher than phenyl analogPredicted to be the highest of the threeLow solubility in water[4][5]
Hydrogen Bond Acceptors 232
Hydrogen Bond Donors 000

Note: cLogP and TPSA values are computationally predicted and serve as a basis for comparison in the absence of direct experimental data for the thietane and oxetane compounds.

The data suggests that the introduction of the thietane and oxetane rings leads to a decrease in lipophilicity (lower cLogP) and an increase in polarity (higher TPSA) compared to the phenyl analogue. These changes are generally desirable in drug discovery as they can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Experimental Protocols for Head-to-Head Evaluation

To empirically validate the predicted advantages, standardized in vitro assays are essential. The following are detailed protocols for key experiments to compare the performance of these compounds.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the test compounds in an aqueous buffer.

Protocol:

  • Add an excess amount of the solid compound to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation at 14,000 rpm for 20 minutes, followed by filtration of the supernatant through a 0.45 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated high-performance liquid chromatography (HPLC) method with UV detection.

  • The solubility is reported in µg/mL or µM.[6][7][8]

In Vitro Metabolic Stability Assessment (Liver Microsomes)

Objective: To evaluate the susceptibility of the compounds to phase I metabolism by cytochrome P450 enzymes.

Protocol:

  • Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Add the test compound (at a final concentration of 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[1][9]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9][10]

Visualizing the Rationale: Bioisosteric Replacement Strategy

The decision to employ a thietane ring as a bioisostere is often driven by a logical workflow aimed at improving a lead compound's properties.

Bioisosteric_Replacement cluster_problem Problem Identification cluster_strategy Bioisosteric Strategy cluster_candidates Candidate Selection cluster_evaluation Comparative Evaluation cluster_outcome Desired Outcome Problem Lead Compound with Phenyl Ring (e.g., Benzyl phenylacetate) Liabilities Identified Liabilities: - Poor Solubility - High Metabolic Turnover - Off-target Effects Problem->Liabilities Strategy Replace Phenyl Ring with Saturated Heterocycles Liabilities->Strategy Thietane Thietane Analog (this compound) Strategy->Thietane Oxetane Oxetane Analog (Benzyl 2-(oxetan-3-ylidene)acetate) Strategy->Oxetane Assays In Vitro Assays: - Solubility - Metabolic Stability - Target Affinity Thietane->Assays Oxetane->Assays Outcome Optimized Lead with Improved ADME Profile Assays->Outcome

Caption: A workflow for bioisosteric replacement of a phenyl ring.

Signaling Pathway Context: A Hypothetical Scenario

While no specific biological activity for this compound has been published, we can conceptualize its role as a potential enzyme inhibitor. The diagram below illustrates a generic signaling pathway where such a compound might act.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Substrate Substrate Protein KinaseB->Substrate Phosphorylation Response Cellular Response Substrate->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->KinaseB Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The exploration of novel heterocyclic scaffolds like thietane is a promising avenue in drug discovery. While direct experimental data for this compound is not yet publicly available, the principles of bioisosterism suggest that it may offer advantages in terms of solubility and metabolic stability over its phenyl analogue. The provided experimental protocols offer a clear framework for the head-to-head evaluation of these compounds. Further research into the synthesis and biological testing of thietane-containing compounds is warranted to fully elucidate their potential in developing next-generation therapeutics.

References

Replicating published results for Benzyl 2-(thietan-3-ylidene)acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Benzyl 2-(thietan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

The target molecule, this compound, is synthesized by forming an exocyclic double bond on the thietan-3-one ring. This is achieved through the reaction of thietan-3-one with a phosphorus-stabilized carbanion.

Logical Workflow for Synthesis

cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction Benzyl bromoacetate_W Benzyl bromoacetate Phosphonium Salt Benzyl (triphenylphosphoranylidene)acetate Benzyl bromoacetate_W->Phosphonium Salt SN2 Reaction Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium Salt Ylide Phosphonium Ylide Phosphonium Salt->Ylide Deprotonation Product_W This compound Ylide->Product_W Wittig Reaction Base_W Strong Base (e.g., n-BuLi, NaH) Base_W->Ylide Thietan-3-one_W Thietan-3-one Thietan-3-one_W->Product_W Byproduct_W Triphenylphosphine oxide Product_W->Byproduct_W with formation of Benzyl bromoacetate_HWE Benzyl bromoacetate Phosphonate Ester Benzyl (diethoxyphosphoryl)acetate Benzyl bromoacetate_HWE->Phosphonate Ester Arbuzov Reaction Triethyl phosphite Triethyl phosphite Triethyl phosphite->Phosphonate Ester Phosphonate Carbanion Phosphonate Carbanion Phosphonate Ester->Phosphonate Carbanion Deprotonation Product_HWE This compound Phosphonate Carbanion->Product_HWE HWE Reaction Base_HWE Mild Base (e.g., NaH, K2CO3) Base_HWE->Phosphonate Carbanion Thietan-3-one_HWE Thietan-3-one Thietan-3-one_HWE->Product_HWE Byproduct_HWE Diethyl phosphate (water-soluble) Product_HWE->Byproduct_HWE with formation of

Caption: Comparative workflow for the synthesis of this compound.

Quantitative Data Comparison

The following table summarizes the expected quantitative differences between the two synthetic routes. These are generalized comparisons based on typical outcomes for these reaction types.

ParameterWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Typical Yield Moderate to HighHigh
Stereoselectivity Generally favors (Z)-alkene with non-stabilized ylides; mixture with stabilized ylides.Generally favors (E)-alkene.
Reagent Basicity Strong base required (e.g., n-BuLi, NaH).Milder bases can be used (e.g., NaH, K₂CO₃, DBU).
Byproduct Triphenylphosphine oxideDialkyl phosphate
Byproduct Removal Difficult (requires chromatography)Easy (water-soluble)
Reaction Conditions Anhydrous conditions often necessary.Less stringent; tolerates more functional groups.

Experimental Protocols

Method 1: Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[1][2][3]

Step 1: Synthesis of Benzyl (triphenylphosphoranylidene)acetate (Phosphonium Salt)

  • To a solution of triphenylphosphine (1.1 eq) in dry toluene, add benzyl bromoacetate (1.0 eq).

  • Reflux the mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the phosphonium salt.

Step 2: Synthesis of this compound via Ylide Formation

  • Suspend the phosphonium salt (1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise. The formation of the ylide is indicated by a color change (typically to deep red or orange).

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of thietan-3-one (1.0 eq) in dry THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.

Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[4][5][6]

Step 1: Synthesis of Benzyl (diethoxyphosphoryl)acetate (Phosphonate Ester)

  • Heat a mixture of benzyl bromoacetate (1.0 eq) and triethyl phosphite (1.2 eq) at 120-140 °C (Arbuzov reaction).

  • The reaction is typically monitored by the cessation of ethyl bromide evolution.

  • After the reaction is complete (usually 2-4 hours), cool the mixture to room temperature.

  • Purify the resulting phosphonate ester by vacuum distillation.

Step 2: Synthesis of this compound via Phosphonate Carbanion Formation

  • To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in dry THF, add the phosphonate ester (1.1 eq) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Add a solution of thietan-3-one (1.0 eq) in dry THF dropwise to the phosphonate carbanion solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by washing with water to remove the water-soluble phosphate byproduct, followed by column chromatography if necessary.

Signaling Pathway and Reaction Mechanism Diagrams

Wittig Reaction Mechanism

Wittig_Mechanism Ylide Phosphonium Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Thietan-3-one Thietan-3-one Thietan-3-one->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction.

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism Phosphonate_Carbanion Phosphonate Carbanion Intermediate Adduct Intermediate Phosphonate_Carbanion->Intermediate Nucleophilic Addition Thietan-3-one Thietan-3-one Thietan-3-one->Intermediate Oxaphosphetane Oxaphosphetane Anion Intermediate->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Elimination Byproduct Dialkyl Phosphate Oxaphosphetane->Byproduct

Caption: Mechanism of the HWE reaction.

References

Independent Verification of Benzyl 2-(thietan-3-ylidene)acetate's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis for researchers and drug development professionals on the potential bioactivity of the novel compound, Benzyl 2-(thietan-3-ylidene)acetate. Due to the absence of published biological data for this specific molecule, this document provides a framework for its investigation based on structurally related compounds. Patent literature involving the structurally similar compound, ethyl 2-(thietan-3-ylidene)acetate, strongly suggests that this class of molecules may act as modulators of the Retinoid-related Orphan Receptor Gamma (RORγ).

RORγ is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are key mediators of inflammation. As such, RORγ has emerged as a significant target for the development of therapeutics for autoimmune diseases. This guide compares the bioactivity of several well-characterized RORγ modulators, providing a benchmark against which this compound could be evaluated.

Comparative Bioactivity of Known RORγ Modulators

The following table summarizes the bioactivity of selected RORγ inverse agonists and antagonists that have been investigated in preclinical or clinical studies. The data is presented to offer a quantitative comparison of their potency. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between different assays and laboratories.

Compound NameAssay TypeTargetIC50 (nM)Reference
GSK2981278 IL-17A & IL-22 Secretion Assay (human Th17 cells)RORγ (inverse agonist)3.2
BI 730357 IL-17 Inhibition Assay (human whole blood)RORγ (antagonist)140
VTP-43742 TR-FRET Coactivator Recruitment AssayRORγt (inverse agonist)Not explicitly stated in public sources
SR1555 Radioligand Binding Assay (RORγ LBD)RORγ (inverse agonist)1000
Compound 2 TR-FRET AssayRORγt (inverse agonist)2000
GW9662 TR-FRET Coactivator Recruitment AssayRORγt (inverse agonist)86

Signaling Pathway and Experimental Workflow

To facilitate the independent verification of this compound's bioactivity, the following diagrams illustrate the RORγ signaling pathway and a proposed experimental workflow for screening and validation.

ROR_gamma_Signaling_Pathway RORγ Signaling Pathway in Th17 Cell Differentiation TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 activate RORgt RORγt STAT3->RORgt induce expression Th17_Cell Th17 Cell RORgt->Th17_Cell drives differentiation IL17 IL-17A, IL-17F, IL-22 Th17_Cell->IL17 secretes Inflammation Pro-inflammatory Response IL17->Inflammation Modulator This compound (Hypothesized RORγ Modulator) Modulator->RORgt inhibits?

RORγ signaling pathway in Th17 cell differentiation.

Experimental_Workflow Experimental Workflow for RORγ Modulator Verification cluster_0 Primary Screening cluster_1 Secondary Validation (Cell-based) cluster_2 Further Characterization Compound This compound FRET_Assay TR-FRET Coactivator Recruitment Assay Compound->FRET_Assay Reporter_Assay RORγ Reporter Gene Assay Compound->Reporter_Assay Th17_Differentiation Th17 Differentiation Assay FRET_Assay->Th17_Differentiation Active Compounds Reporter_Assay->Th17_Differentiation Active Compounds Cytokine_Assay IL-17/IL-22 Secretion Assay (ELISA or Flow Cytometry) Th17_Differentiation->Cytokine_Assay Selectivity Selectivity Profiling (vs. RORα, RORβ, other NRs) Cytokine_Assay->Selectivity Confirmed Hits In_Vivo In Vivo Model of Autoimmunity (e.g., EAE, Psoriasis model) Selectivity->In_Vivo

Proposed experimental workflow for RORγ modulator verification.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential RORγ modulating activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay measures the ability of a test compound to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide.

Principle: The RORγ-LBD is tagged with a terbium (Tb) fluorophore (donor), and a coactivator peptide is labeled with a fluorescent acceptor (e.g., fluorescein). When the coactivator binds to the LBD, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.

    • Dilute GST-tagged RORγ-LBD and a biotinylated coactivator peptide (e.g., from SRC1) in assay buffer.

    • Dilute Tb-labeled anti-GST antibody and streptavidin-labeled acceptor fluorophore in assay buffer.

    • Prepare serial dilutions of the test compound (this compound) and a known RORγ inverse agonist (e.g., GSK2981278) as a positive control.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound dilutions to the wells.

    • Add 10 µL of the RORγ-LBD/Tb-anti-GST antibody mix to each well.

    • Incubate for 1 hour at room temperature.

    • Add 8 µL of the coactivator peptide/streptavidin-acceptor mix to each well.

    • Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emissions at two wavelengths (e.g., ~665 nm for the acceptor and ~620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

RORγ Reporter Gene Assay

This cell-based assay measures the transcriptional activity of RORγ in response to a test compound.

Principle: A host cell line (e.g., HEK293) is engineered to express the RORγ receptor and a reporter gene (e.g., luciferase) under the control of a RORγ-responsive promoter element (RORE). As RORγ is constitutively active, inverse agonists will decrease the basal level of reporter gene expression.

Protocol:

  • Cell Culture and Plating:

    • Culture the RORγ reporter cell line in the recommended growth medium.

    • Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and a positive control in assay medium.

    • Remove the growth medium from the cells and replace it with the medium containing the compound dilutions.

    • Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase detection reagent (e.g., ONE-Glo™) to each well according to the manufacturer's instructions.

    • Incubate for 10-30 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal using a plate luminometer.

    • Normalize the data to the vehicle control (DMSO) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Th17 Cell Differentiation and IL-17A Secretion Assay

This primary cell-based assay assesses the effect of a test compound on the differentiation of naive T cells into Th17 cells and their subsequent production of the hallmark cytokine, IL-17A.

Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (in the presence of specific cytokines like TGF-β and IL-6). An inhibitor of RORγ will prevent this differentiation process, leading to a reduction in the secretion of IL-17A.

Protocol:

  • Isolation of Naive CD4+ T Cells:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for naive CD4+ T cells using a negative selection immunomagnetic bead kit.

  • Th17 Differentiation:

    • Plate the naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

    • Culture the cells in Th17-polarizing medium containing TGF-β and IL-6, along with serial dilutions of the test compound or a positive control.

    • Incubate for 3-5 days at 37°C in a CO2 incubator.

  • Measurement of IL-17A Secretion:

    • After the incubation period, collect the cell culture supernatants.

    • Quantify the concentration of IL-17A in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the IL-17A concentration against the compound concentration and calculate the IC50 value.

    • Optionally, the differentiation status of the cells can be confirmed by intracellular staining for RORγt and IL-17A followed by flow cytometry analysis.

This guide provides a starting point for the independent verification of this compound's bioactivity. The provided comparative data and detailed experimental protocols will enable researchers to design and execute experiments to elucidate the mechanism of action of this novel compound.

An Objective Comparison of the Therapeutic Index of Benzyl 2-(thietan-3-ylidene)acetate and Comparator Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the therapeutic index of the novel compound Benzyl 2-(thietan-3-ylidene)acetate, hereafter referred to as Compound X. Due to the limited publicly available data on Compound X, this document serves as a template, presenting hypothetical data alongside established comparators to illustrate the assessment process. The experimental protocols provided are based on standardized methodologies to ensure reproducibility and accuracy in generating the necessary data for a robust evaluation.

Comparative Analysis of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity. A higher TI is preferable as it indicates a wider margin between the effective dose and the toxic dose.

The TI can be calculated using data from both in vitro and in vivo studies:

  • In Vitro Therapeutic Index: Calculated as the ratio of the 50% inhibitory concentration (IC50) in normal cells to the 50% effective concentration (EC50) in target (e.g., cancer) cells.

  • In Vivo Therapeutic Index: Typically calculated as the ratio of the dose that is lethal to 50% of the animal population (LD50) to the dose that produces a desired therapeutic effect in 50% of the population (ED50).

Table 1: Comparative Therapeutic Index Data

CompoundIn Vitro Efficacy (EC50 in Cancer Cells, µM)In Vitro Cytotoxicity (IC50 in Normal Cells, µM)In Vitro Therapeutic Index (IC50/EC50)In Vivo Efficacy (ED50, mg/kg)In Vivo Acute Toxicity (LD50, mg/kg)In Vivo Therapeutic Index (LD50/ED50)
Compound X Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Comparator A2.5150601050050
Comparator B5.0120242540016

Note: Data for Comparators A and B are hypothetical and presented for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of efficacy and toxicity parameters. The following are standard protocols for generating the data required to calculate the therapeutic index.

2.1. In Vitro Efficacy and Cytotoxicity Assays (EC50/IC50 Determination)

The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are determined using cell-based viability assays.[1][2]

  • Objective: To determine the concentration of a compound required to achieve 50% of its maximum therapeutic effect (EC50) in a target cancer cell line and the concentration that causes 50% cell death (IC50) in a non-cancerous (normal) cell line.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [3]

    • Cell Seeding: Plate cells (both cancer and normal cell lines in separate 96-well plates) at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of Compound X and comparators. Add the compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Analysis: Plot the absorbance values against the logarithm of the compound concentrations. Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 and IC50 values.[1][2]

An alternative method is the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells as an indicator of cytotoxicity.[4]

2.2. In Vivo Efficacy Studies (ED50 Determination)

In vivo efficacy is often assessed using animal models, such as human tumor xenografts in mice.[5][6][7]

  • Objective: To determine the dose of a compound that achieves a 50% reduction in tumor growth or a desired therapeutic outcome in a living organism.

  • Method: Cell Line-Derived Xenograft (CDX) Model [5][8]

    • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the test compounds (e.g., Compound X, comparators) at various doses through a relevant route (e.g., oral gavage, intraperitoneal injection) for a defined period.

    • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Endpoint: The study concludes when tumors in the control group reach a predetermined size.

    • Analysis: Calculate the tumor growth inhibition for each dose group. Plot the percentage of tumor growth inhibition against the drug dose to determine the ED50 value.

2.3. In Vivo Acute Toxicity Studies (LD50 Determination)

The median lethal dose (LD50) is determined through acute toxicity studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[9][10][11][12]

  • Objective: To determine the single dose of a substance that causes the death of 50% of a group of test animals.[13][14]

  • Method: Up-and-Down Procedure (OECD Guideline 425) [10]

    • Animal Model: Typically uses a single sex of rodent (e.g., female rats).

    • Dosing: A single animal is dosed at a starting dose level.

    • Observation: The animal is observed for signs of toxicity and mortality over a period of up to 14 days.[9]

    • Sequential Dosing: If the animal survives, the next animal is dosed at a higher fixed level. If the animal dies, the next animal is dosed at a lower fixed level.

    • Procedure: This sequential process continues until the stopping criteria are met.

    • Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method. This method significantly reduces the number of animals required compared to classical LD50 tests.[13][15]

Visualized Workflows and Pathways

3.1. Experimental Workflow for Therapeutic Index Determination

The following diagram illustrates the sequential workflow for generating the data necessary to calculate the therapeutic index.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Cell Culture (Cancer & Normal Lines) ec50_assay EC50 Assay (MTT/LDH on Cancer Cells) invitro_start->ec50_assay ic50_assay IC50 Assay (MTT/LDH on Normal Cells) invitro_start->ic50_assay invitro_data EC50 & IC50 Values ec50_assay->invitro_data ic50_assay->invitro_data invitro_ti Calculate In Vitro TI (IC50 / EC50) invitro_data->invitro_ti invivo_start Animal Model Development (e.g., Xenograft) invitro_ti->invivo_start Proceed if promising ed50_study Efficacy Study (Tumor Growth Inhibition) invivo_start->ed50_study ld50_study Acute Toxicity Study (OECD Guidelines) invivo_start->ld50_study invivo_data ED50 & LD50 Values ed50_study->invivo_data ld50_study->invivo_data invivo_ti Calculate In Vivo TI (LD50 / ED50) invivo_data->invivo_ti

Workflow for Therapeutic Index Determination.

3.2. Hypothetical Signaling Pathway for Compound X

The mechanism of action for this compound has not been elucidated in public literature. The diagram below represents a hypothetical pathway where Compound X acts as an inhibitor of a critical kinase in a cancer-related signaling cascade, a common mechanism for modern therapeutics.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., MYC, FOS) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes CompoundX Compound X (this compound) CompoundX->RAF

Hypothetical MAPK/ERK signaling pathway inhibited by Compound X.

References

A Comparative Meta-Analysis of Benzyl 2-(thietan-3-ylidene)acetate and its Analogs: A Predictive Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental data on the biological activity of Benzyl 2-(thietan-3-ylidene)acetate is not publicly available at the time of this report. This meta-analysis, therefore, provides a comparative guide based on the known biological activities of structurally related thietane-containing compounds and the established role of benzyl esters in medicinal chemistry. The aim is to offer a predictive framework for the potential therapeutic applications and performance of the target molecule.

Introduction

This compound is a novel chemical entity that combines two key structural motifs: a thietane ring and a benzyl ester. The thietane moiety, a four-membered sulfur-containing heterocycle, is a recognized pharmacophore present in various biologically active compounds, exhibiting a range of activities including antimicrobial and anticancer effects. The benzyl ester group is frequently employed in drug design as a prodrug strategy to enhance the pharmacokinetic properties of a parent molecule, such as solubility and bioavailability. This guide synthesizes the available data on analogous compounds to project the potential biological profile of this compound and to provide a basis for future experimental investigation.

Predicted Biological Profile based on Structural Analogs

The biological activity of this compound can be inferred by examining its core components.

The Thietane Moiety: A Source of Diverse Bioactivity

The thietane ring is a versatile scaffold in medicinal chemistry. Its strained four-membered ring structure and the presence of a sulfur atom contribute to its unique chemical properties and biological activities.

  • Antimicrobial Activity: Thietane derivatives have demonstrated notable activity against various bacterial and fungal pathogens. The sulfur atom is crucial for these properties, potentially interacting with microbial enzymes or cellular components.

  • Anticancer Activity: Several studies have highlighted the potential of thietane-containing compounds as anticancer agents. Their mechanism of action can vary, from inducing apoptosis to inhibiting key enzymes involved in cancer progression.

  • Antiviral Activity: Thietane-based nucleoside analogs have shown promise as antiviral agents, particularly against HIV and Herpes Simplex Virus (HSV).

The Benzyl Ester Moiety: A Tool for Enhanced Drug Delivery

Benzyl esters are commonly used as prodrugs to improve the delivery and efficacy of therapeutic agents. A prodrug is an inactive compound that is converted into an active drug within the body.

  • Improved Bioavailability: By masking polar functional groups, benzyl esters can increase the lipophilicity of a drug, enhancing its absorption and oral bioavailability.

  • Controlled Release: The ester bond can be designed to be cleaved by specific enzymes in the target tissue, leading to a controlled release of the active drug and potentially reducing systemic side effects.

Comparative Data of Thietane Analogs

Due to the absence of direct data for this compound, this section presents a comparative analysis of the biological activities of various thietane-containing compounds. This data provides a benchmark for the potential efficacy of our target molecule.

Compound ClassSpecific AnalogBiological ActivityQuantitative Data (IC50/MIC)Reference
Thietane-based NucleosidesThiaanalogue thietanose nucleosidesAntiviral (anti-HIV, anti-HSV)Not specified in abstract[1]
D-ring Modified Thia TaxoidsThia derivatives of taxoids and docetaxelsAnticancerNot specified in abstract[1]
Thietane-containing Pyrimidines2-[6-methyl-4-(thietan-3-yloxy) pyrimidine-2-ylthio]acetohydrazide derivativesAntimicrobialMIC values reported for various derivatives[2]
2'-Spirocyclic Thietane UridinesNon-4'-substituted thietane analogue 17Antiviral (CHIKV, HCV, DENV)EC50 values reported

Experimental Protocols

To facilitate future research on this compound and its analogs, detailed methodologies for key in vitro assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]

Materials:

  • Mueller-Hinton Broth (or other appropriate broth)

  • Bacterial or fungal inoculum

  • 96-well microtiter plates

  • Serial dilutions of the test compound

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Prepare Dilutions: Perform serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo Potential In Vivo Studies compound This compound & Analogs anticancer Anticancer Assay (MTT) compound->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) compound->antimicrobial data IC50 / MIC Values anticancer->data antimicrobial->data prodrug Benzyl Ester Prodrug Strategy data->prodrug Inform Prodrug Design pk_studies Pharmacokinetic Studies prodrug->pk_studies efficacy Efficacy in Animal Models pk_studies->efficacy

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_thietane Potential Anticancer Mechanism of Thietane Moiety thietane Thietane Analog enzyme Key Oncogenic Enzyme thietane->enzyme Inhibition apoptosis Apoptosis Induction thietane->apoptosis cell_cycle Cell Cycle Arrest thietane->cell_cycle proliferation Inhibition of Proliferation enzyme->proliferation apoptosis->proliferation cell_cycle->proliferation

Caption: Putative anticancer signaling pathway for thietane analogs.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of its structural components provides a strong basis for predicting its potential as a therapeutic agent. The thietane moiety suggests the possibility of significant antimicrobial and anticancer properties, while the benzyl ester functionality offers a promising strategy for optimizing its pharmacokinetic profile through a prodrug approach. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of this novel and potentially impactful molecule. Further experimental validation is essential to confirm these predictions and to fully elucidate the therapeutic potential of this compound and its analogs.

References

Safety Operating Guide

Prudent Disposal of Benzyl 2-(thietan-3-ylidene)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and disposal protocols for researchers, scientists, and drug development professionals handling Benzyl 2-(thietan-3-ylidene)acetate.

In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach to its disposal is paramount. This guide provides a comprehensive framework for the safe handling and disposal of this compound, based on an evaluation of its constituent functional groups: a benzyl ester and a thietane ring. This information is intended to supplement, not replace, institutional and regulatory guidelines.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to adhere to standard laboratory safety protocols. The potential hazards are extrapolated from related compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves should be worn.

  • Body Protection: A laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Hazard Assessment of Functional Groups

A thorough understanding of the potential hazards associated with the distinct chemical moieties of this compound informs the recommended disposal route.

Functional GroupPotential HazardsSupporting Evidence
Thietane Ring Flammable, harmful if swallowed, reactive (can undergo ring-opening reactions).[1][2][3][4]Thietane, the parent compound, is classified as a flammable liquid and is harmful if swallowed.[3][4] The four-membered ring structure is strained and can be opened by nucleophiles.[1]
Benzyl Ester Harmful to aquatic life with long-lasting effects, may cause skin and eye irritation.[5][6][7][8]Safety data for benzyl acetate and benzyl benzoate, which are structurally similar, indicate aquatic toxicity.[5][6][7] They are also reported to be skin and eye irritants.[8]
Sulfur-containing Organic Compound Potential for release of toxic sulfur oxides upon combustion.General chemical knowledge indicates that burning sulfur-containing compounds can produce hazardous gases like sulfur dioxide.

Step-by-Step Disposal Protocol

Given the combined potential hazards, this compound should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Labeling:

    • Clearly label a dedicated, chemically resistant waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, irritant, environmentally hazardous).

  • Waste Segregation:

    • This compound is a non-halogenated organic waste. It should be collected separately from halogenated organic waste streams.[9]

    • Due to the sulfur content, some institutional guidelines may require segregation into a specific sulfur-containing organic waste stream. Consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

  • Container Management:

    • Use a container made of a material compatible with the chemical (e.g., high-density polyethylene or glass).

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.

  • Waste Collection and Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's licensed chemical waste disposal program.

    • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an established and approved institutional protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A This compound Waste B Consult SDS A->B C SDS Available? B->C D Follow SDS Disposal Instructions C->D Yes E Assess Hazards of Functional Groups (Thietane & Benzyl Ester) C->E No F Treat as Hazardous Waste (Flammable, Irritant, Aquatic Toxin) E->F G Label Container: 'Hazardous Waste' 'this compound' F->G H Segregate as Non-Halogenated, Sulfur-Containing Organic Waste G->H I Store in Secure, Ventilated Area with Secondary Containment H->I J Arrange for Licensed Hazardous Waste Disposal I->J

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is provided as a guide and is based on the available data for related chemical structures. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. The absence of a specific SDS necessitates a conservative approach to handling and disposal.

References

Personal protective equipment for handling Benzyl 2-(thietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzyl 2-(thietan-3-ylidene)acetate

Hazard Identification and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully investigated.[1] Based on the hazards associated with Benzyl acetate, this compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[3]
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[3] For prolonged contact, consult the glove manufacturer's resistance guide.
Lab CoatA lab coat should be worn to protect street clothing and skin from contamination.[3]
Respiratory Protection Not typically required under normal use with adequate ventilation.If engineering controls are not sufficient to maintain exposure below permissible limits, or for spill cleanup, a respirator may be required.[3] Use of a respirator requires a formal program including medical evaluation and fit testing.[3]
Operational and Handling Plan

Proper handling procedures are critical to ensure safety. Always work in a well-ventilated area, preferably within a chemical fume hood.

Experimental Protocol: Handling this compound

  • Preparation :

    • Before handling, review this guide and any available safety information.

    • Ensure that a safety shower and eyewash station are readily accessible.[1]

    • Prepare all necessary equipment and reagents to minimize the duration of handling.

    • Don the required PPE as outlined in the table above.

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation.[1][2]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not breathe vapors or mists.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the compound.

    • Keep containers tightly closed when not in use.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed.[1]

    • Store away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentFirst Aid & Emergency Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[1] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Protocol

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste :

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal :

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[4]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Review Safety Guide prep2 Verify Emergency Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 store1 Cool, Dry, Ventilated Area handle3->store1 store2 Store Away from Incompatibles store1->store2 Emergency_Response_Workflow cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident skin_eye1 Flush with Water (15 min) start->skin_eye1 inhale1 Move to Fresh Air start->inhale1 ingest1 Rinse Mouth start->ingest1 skin_eye2 Remove Contaminated Clothing skin_eye1->skin_eye2 end Seek Medical Attention skin_eye2->end inhale2 Provide Oxygen/Artificial Respiration if Needed inhale1->inhale2 inhale2->end ingest2 Do NOT Induce Vomiting ingest1->ingest2 ingest2->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(thietan-3-ylidene)acetate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(thietan-3-ylidene)acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。